Calciumdodecanoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H46CaO4 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
calcium;dodecanoate |
InChI |
InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
HIAAVKYLDRCDFQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Calcium Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). It is a white, powdery solid with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] In pharmaceutical formulations, it is primarily used as a lubricant, emulsifier, and stabilizer.[1] Its biocompatibility and specific physical properties make it a valuable excipient in drug development. This guide provides a comprehensive overview of the chemical properties of calcium dodecanoate, including detailed experimental protocols for its synthesis and analysis, and a discussion of its biological activities.
Chemical and Physical Properties
Calcium dodecanoate is a coordination compound consisting of a central calcium ion (Ca²⁺) ionically bonded to two dodecanoate anions (C₁₂H₂₃O₂⁻).
Quantitative Data
The key chemical and physical properties of calcium dodecanoate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₄H₄₆CaO₄ | [1][2] |
| Molecular Weight | 438.70 g/mol | [1][2] |
| CAS Number | 4696-56-4 | [1][2] |
| Appearance | White, powdery solid | [1] |
| Melting Point | ~182 °C (decomposes) | |
| Solubility | Sparingly soluble in water. Soluble in hot organic solvents. | |
| Density | Approximately 1.02 g/cm³ |
Experimental Protocols
Synthesis of Calcium Dodecanoate via Neutralization Reaction
This protocol describes the synthesis of calcium dodecanoate by the direct neutralization of lauric acid with calcium hydroxide. This method is straightforward and yields a high-purity product.
Materials:
-
Lauric acid (Dodecanoic acid, C₁₂H₂₄O₂)
-
Calcium hydroxide (Ca(OH)₂)
-
Ethanol (95%)
-
Deionized water
-
Beakers
-
Magnetic stirrer with heating plate
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
Procedure:
-
Dissolution of Lauric Acid: In a 500 mL beaker, dissolve 40.0 g (0.2 mol) of lauric acid in 200 mL of 95% ethanol. Heat the mixture gently to approximately 60°C while stirring to ensure complete dissolution.
-
Preparation of Calcium Hydroxide Slurry: In a separate 250 mL beaker, prepare a slurry of 7.41 g (0.1 mol) of calcium hydroxide in 100 mL of deionized water.
-
Neutralization Reaction: Slowly add the calcium hydroxide slurry to the ethanolic solution of lauric acid while maintaining the temperature at 60°C and stirring vigorously. A white precipitate of calcium dodecanoate will form immediately.
-
Reaction Completion: Continue stirring the mixture at 60°C for 2 hours to ensure the reaction goes to completion.
-
Filtration: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the precipitate on the filter paper three times with 50 mL of deionized water to remove any unreacted starting materials and soluble byproducts. Follow this with a wash of 50 mL of cold ethanol to remove excess water and aid in drying.
-
Drying: Transfer the filtered cake to a watch glass and dry in an oven at 80°C for 12 hours or until a constant weight is achieved.
-
Characterization: The final product should be a fine, white powder. The yield and purity can be determined using the analytical techniques described below.
Caption: Workflow for the synthesis of calcium dodecanoate via neutralization.
Analytical Characterization
FT-IR spectroscopy is used to identify the functional groups present in calcium dodecanoate and confirm the formation of the salt.
Sample Preparation:
-
Prepare a KBr pellet by mixing approximately 1 mg of the synthesized calcium dodecanoate with 100 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Expected Results:
-
The disappearance of the broad O-H stretching band of the carboxylic acid dimer (around 3000 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹).[3]
-
The appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1578 cm⁻¹ and 1420 cm⁻¹, respectively. The separation between these two peaks is indicative of the coordination mode of the carboxylate group with the metal ion.
-
The presence of C-H stretching vibrations of the alkyl chain in the region of 2850-2960 cm⁻¹.[3]
TGA is used to evaluate the thermal stability and decomposition profile of calcium dodecanoate.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried calcium dodecanoate powder into an alumina crucible.
Instrument Parameters:
-
Thermogravimetric Analyzer: A standard TGA instrument.
-
Temperature Range: 25°C to 600°C
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen, with a flow rate of 20 mL/min
Expected Results:
-
The TGA curve will show the mass of the sample as a function of temperature.
-
Calcium dodecanoate is expected to be thermally stable up to approximately 350-400°C.
-
Above this temperature, a significant weight loss will be observed, corresponding to the decomposition of the compound. The final residue is typically calcium carbonate (CaCO₃) or calcium oxide (CaO) depending on the final temperature and atmosphere.
PXRD is used to determine the crystalline structure of the synthesized calcium dodecanoate.
Sample Preparation:
-
The dried powder of calcium dodecanoate is gently packed into a sample holder. Ensure a flat and even surface.
Instrument Parameters:
-
Diffractometer: A standard powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 50°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
Expected Results:
-
The diffractogram will show a series of peaks at specific 2θ angles, which are characteristic of the crystalline structure of calcium dodecanoate.
-
The positions and intensities of the diffraction peaks can be compared with literature data or databases (e.g., ICDD) to confirm the identity and phase purity of the synthesized product. The pattern is expected to show sharp peaks, indicating a well-ordered crystalline material.[3][4]
Biological Activity and Signaling Pathways
Calcium dodecanoate does not have a direct, specific signaling pathway that it activates or inhibits as an intact molecule. Instead, its biological effects are primarily attributed to its dissociation into its constituent ions in an aqueous environment: calcium ions (Ca²⁺) and dodecanoate (laurate) anions.
Bactericidal Action of Dodecanoate (Lauric Acid)
The dodecanoate anion, the conjugate base of lauric acid, is known to possess significant bactericidal properties, particularly against Gram-positive bacteria.[5][6] The primary mechanism of action is the disruption of the bacterial cell membrane.
Mechanism:
-
Intercalation: The hydrophobic alkyl chain of the dodecanoate anion intercalates into the lipid bilayer of the bacterial cell membrane.
-
Membrane Disruption: This intercalation disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.[7]
-
Leakage of Cellular Contents: The compromised membrane integrity leads to the leakage of essential intracellular components, such as ions and metabolites.[8]
-
Inhibition of Cellular Processes: The disruption of the membrane potential and the loss of cellular contents inhibit vital cellular processes, ultimately leading to bacterial cell death.
References
- 1. nbinno.com [nbinno.com]
- 2. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and X-ray diffraction study of calcium salts of some carboxylic acidsa) | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aclr.com.es [aclr.com.es]
- 7. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Calcium Dodecanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of calcium dodecanoate, a versatile alkaline earth metal carboxylate. It details the most common and effective synthesis methodologies, including precipitation and neutralization reactions. This document furnishes detailed experimental protocols, presents key quantitative data in structured tables for comparative analysis, and offers visualizations of the synthesis workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science, chemical synthesis, and pharmaceutical drug development.
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). Its chemical formula is Ca(C₁₁H₂₃COO)₂. It is a white, waxy powder that is insoluble in water and soluble in organic solvents[1]. This compound and its analogs are utilized in a variety of industrial and pharmaceutical applications, serving as lubricants, emulsifiers, stabilizers, and anti-caking agents[][3][4][5]. In the pharmaceutical industry, it is primarily used as an excipient in tablet and capsule formulations to improve powder flow and prevent adhesion to manufacturing equipment[1][]. Its biocompatibility and physicochemical properties also make it a candidate for investigation in drug delivery systems.
This guide will focus on the two primary methods for the laboratory- and industrial-scale synthesis of calcium dodecanoate: precipitation (also known as metathesis or double decomposition) and neutralization.
Synthesis Methodologies
Precipitation Method
The precipitation method, a type of metathesis or double decomposition reaction, is a widely employed technique for the synthesis of calcium dodecanoate. This method involves the reaction of a soluble dodecanoate salt with a soluble calcium salt in a suitable solvent, leading to the precipitation of the insoluble calcium dodecanoate.
A common variation of this method involves the in-situ formation of the soluble dodecanoate salt by neutralizing dodecanoic acid with a base, followed by the addition of a calcium salt.
Reaction Scheme:
2 C₁₁H₂₃COOM + CaCl₂ → Ca(C₁₁H₂₃COO)₂↓ + 2 MCl (where M can be Na⁺ or K⁺)
Alternatively:
2 C₁₁H₂₃COOH + 2 NaOH → 2 C₁₁H₂₃COONa + 2 H₂O 2 C₁₁H₂₃COONa + CaCl₂ → Ca(C₁₁H₂₃COO)₂↓ + 2 NaCl
This protocol describes the synthesis of calcium dodecanoate via the reaction of sodium dodecanoate (formed in situ from dodecanoic acid and sodium hydroxide) with calcium chloride in an ethanol-water solvent system[6].
Materials:
-
Dodecanoic acid (Lauric acid, ≥98%)
-
Sodium hydroxide (NaOH, ≥97%)
-
Calcium chloride (CaCl₂, anhydrous, ≥96%)
-
Ethanol (95%)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Preparation of Sodium Dodecanoate Solution:
-
In the reaction vessel, dissolve 40.0 g (0.2 mol) of dodecanoic acid in 200 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water.
-
Slowly add the sodium hydroxide solution to the dodecanoic acid solution with continuous stirring. The reaction is exothermic. Maintain the temperature at approximately 60°C.
-
-
Precipitation of Calcium Dodecanoate:
-
Prepare a solution of 11.1 g (0.1 mol) of anhydrous calcium chloride in 100 mL of deionized water.
-
Heat the sodium dodecanoate solution to 70-75°C.
-
Slowly add the calcium chloride solution dropwise to the hot sodium dodecanoate solution over a period of 30 minutes with vigorous stirring.
-
A white precipitate of calcium dodecanoate will form immediately.
-
After the addition is complete, continue stirring the mixture at 70-75°C for an additional 1 hour to ensure complete reaction.
-
-
Purification and Drying:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any unreacted salts (e.g., NaCl). Test the filtrate for the absence of chloride ions using a silver nitrate solution.
-
Subsequently, wash the filter cake with a small amount of ethanol to remove any unreacted dodecanoic acid.
-
Dry the purified calcium dodecanoate in a drying oven at 80-90°C for 12 hours or until a constant weight is achieved.
-
Workflow for Precipitation Synthesis:
Neutralization Method
The neutralization method offers a more direct route to calcium dodecanoate by reacting dodecanoic acid with a calcium base, such as calcium hydroxide or calcium oxide, in an aqueous or mixed-solvent medium. This method avoids the use of intermediate alkali metal salts.
Reaction Scheme:
2 C₁₁H₂₃COOH + Ca(OH)₂ → Ca(C₁₁H₂₃COO)₂↓ + 2 H₂O
This protocol details the synthesis of calcium dodecanoate through the direct neutralization of dodecanoic acid with calcium hydroxide[7][8].
Materials:
-
Dodecanoic acid (Lauric acid, ≥98%)
-
Calcium hydroxide (Ca(OH)₂, ≥95%)
-
Ethanol (95%)
-
Deionized water
Equipment:
-
Reaction vessel with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Reaction Mixture Preparation:
-
In the reaction vessel, prepare a suspension of 7.41 g (0.1 mol) of calcium hydroxide in 150 mL of a 1:1 (v/v) ethanol-water mixture.
-
In a separate beaker, melt 40.0 g (0.2 mol) of dodecanoic acid by gentle heating (melting point ~44°C).
-
-
Neutralization Reaction:
-
Heat the calcium hydroxide suspension to reflux (approximately 80-85°C) with vigorous stirring.
-
Slowly add the molten dodecanoic acid to the refluxing suspension over 30 minutes.
-
Continue the reflux with stirring for 4 hours to ensure the completion of the neutralization reaction. The formation of a white precipitate will be observed.
-
-
Purification and Drying:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with hot deionized water to remove any unreacted calcium hydroxide.
-
Follow with a wash using ethanol to remove any residual dodecanoic acid.
-
Dry the final product in a drying oven at 80-90°C to a constant weight.
-
Workflow for Neutralization Synthesis:
Characterization and Data Presentation
The synthesized calcium dodecanoate should be characterized to confirm its identity, purity, and physical properties. The primary analytical techniques for this purpose are Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The formation of calcium dodecanoate is confirmed by the appearance of characteristic carboxylate salt absorption bands and the disappearance of the carboxylic acid C=O and O-H bands of dodecanoic acid.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) for Calcium Dodecanoate | Reference |
| Asymmetric C-H stretch (CH₂) | ~2920 | [6] |
| Symmetric C-H stretch (CH₂) | ~2850 | [6] |
| Asymmetric COO⁻ stretch | 1540 - 1580 | [6] |
| Symmetric COO⁻ stretch | 1400 - 1450 | [6] |
| C-C backbone vibrations | 1060 - 1150 | [6] |
| C-H deformations | 1290 - 1440 | [6] |
X-ray Diffraction (XRD)
XRD analysis provides information about the crystalline structure of the synthesized calcium dodecanoate. The diffraction pattern, with its characteristic peaks at specific 2θ angles, can be used to identify the crystalline phases present and assess the crystallinity of the product. The XRD patterns of calcium dodecanoate suggest a lamellar bilayer arrangement[6].
| 2θ Angle (°) | Relative Intensity | Corresponding d-spacing (Å) |
| Low angles (<10°) | Strong | Reflects lamellar spacing |
| ~20-25° | Multiple peaks | Reflects hydrocarbon chain packing |
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition profile of calcium dodecanoate. The analysis measures the change in mass of the sample as a function of temperature.
| Temperature Range (°C) | Weight Loss (%) | Associated Event | Reference |
| < 200 | Minimal | Loss of adsorbed water/solvent | [6] |
| > 200 | Significant | Decomposition of the compound | [6] |
Role in Drug Development and Signaling Pathways
Calcium dodecanoate is primarily utilized as a pharmaceutical excipient, where it functions as a lubricant, glidant, and mold-release agent in the manufacturing of tablets and capsules[1][]. Its lubricating properties prevent the adhesion of the formulation to the punches and dies of the tablet press, ensuring uniformity of dosage and preventing manufacturing defects.
The direct role of calcium dodecanoate in cellular signaling pathways is not extensively documented. However, as a calcium salt of a fatty acid, its components can be involved in biological processes.
-
Calcium Signaling: Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including gene expression, cell proliferation, apoptosis, and neurotransmission[9][10][11]. Any formulation that releases calcium ions could potentially influence local calcium homeostasis, although the contribution from an insoluble excipient like calcium dodecanoate is likely minimal under normal physiological conditions.
-
Fatty Acid Metabolism: Dodecanoic acid (lauric acid) is a medium-chain fatty acid that can be metabolized by cells. Its incorporation into drug delivery systems, such as nanoparticles, could potentially influence the interaction of these systems with cell membranes and their subsequent cellular uptake and trafficking.
The relationship between calcium dodecanoate as an excipient and its potential influence on cellular signaling is an area that warrants further investigation, particularly in the context of drug delivery system design.
Logical Relationship in Pharmaceutical Formulation:
Conclusion
This technical guide has detailed two robust and reproducible methods for the synthesis of calcium dodecanoate: precipitation and neutralization. The provided experimental protocols, along with the tabulated characterization data, offer a solid foundation for the preparation and analysis of this compound. While the primary role of calcium dodecanoate in drug development is as an excipient, the fundamental cellular activities of its constituent ions and fatty acid chains suggest potential for its application in more advanced drug delivery systems. Further research into the biological interactions of calcium dodecanoate-based formulations is encouraged to explore these possibilities.
References
- 1. Role of Calcium Stearate in Pharma and Plastics Industries [celluloseankit.com]
- 3. Calcium Laurate or Calcium Dodecanoate Manufacturers [anmol.org]
- 4. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]
- 7. nbinno.com [nbinno.com]
- 8. Neutralization Reaction | Chemistry Experiment | Medium [medium.com]
- 9. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Various Aspects of Calcium Signaling in the Regulation of Apoptosis, Autophagy, Cell Proliferation, and Cancer [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Solubility of Calcium Dodecanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). As a metallic soap, its solubility characteristics in organic solvents are of critical importance in a wide array of applications, including pharmaceuticals, cosmetics, lubricants, and polymer processing. In pharmaceutical formulations, it can act as a lubricant, an emulsifying agent, or a stabilizer. Understanding its solubility behavior is paramount for optimizing formulation development, ensuring product stability, and controlling manufacturing processes.
This technical guide provides a comprehensive overview of the solubility of calcium dodecanoate in various organic solvents. It is important to note that while general solubility trends are established, precise quantitative data in the public domain is limited. The information presented herein is a synthesis of available qualitative data and established principles of metallic soap solubility.
Factors Influencing the Solubility of Calcium Dodecanoate
The dissolution of calcium dodecanoate in an organic solvent is a complex process governed by several factors:
-
Nature of the Solvent: The polarity of the organic solvent plays a crucial role. As an alkaline earth metal soap, calcium dodecanoate exhibits greater solubility in non-polar organic solvents compared to polar ones. The long hydrocarbon chains of the dodecanoate anions interact favorably with non-polar solvent molecules.
-
Temperature: The solubility of calcium dodecanoate in organic solvents generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid soap.
-
Chain Length of the Fatty Acid: While this guide focuses on dodecanoic acid (a 12-carbon chain), it is a general principle that longer fatty acid chains in metallic soaps tend to enhance solubility in non-polar organic solvents.
-
Presence of Impurities: The purity of both the calcium dodecanoate and the solvent can significantly impact measured solubility values.
Quantitative Solubility Data
Despite extensive literature searches, a comprehensive, publicly available dataset of the quantitative solubility of calcium dodecanoate in a wide range of organic solvents at various temperatures is not available. The data is often proprietary or published in older, less accessible literature. The following table, therefore, presents qualitative solubility information based on general statements found in scientific and technical documents.
| Organic Solvent Category | Solvent Examples | Qualitative Solubility of Calcium Dodecanoate |
| Alcohols | Methanol, Ethanol | Generally described as soluble, though quantitative data is scarce. |
| Ketones | Acetone | Stated to be a solvent for washing and purification, implying some degree of solubility. |
| Aromatic Hydrocarbons | Benzene, Toluene | Expected to be soluble due to the non-polar nature of these solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be soluble, particularly at elevated temperatures. |
| Ethers | Diethyl ether | General statements suggest solubility. |
| Chlorinated Solvents | Chloroform | Often cited as a solvent for metal soaps. |
Note: The lack of specific g/100g data necessitates that researchers and formulation scientists determine the solubility of calcium dodecanoate in their specific solvent systems and operating conditions experimentally.
Experimental Protocols for Solubility Determination
The following section outlines a generalized experimental protocol for determining the solubility of calcium dodecanoate in an organic solvent using the gravimetric method. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.
Gravimetric Method for Solubility Determination
Objective: To determine the solubility of calcium dodecanoate in a specific organic solvent at a given temperature.
Materials:
-
Calcium dodecanoate (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with hot plate
-
Analytical balance (accurate to ±0.0001 g)
-
Sintered glass filter or appropriate filtration apparatus
-
Drying oven
-
Desiccator
-
Volumetric flasks and pipettes
-
Erlenmeyer flasks with stoppers
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of calcium dodecanoate to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker bath set to the desired temperature. If a shaker bath is unavailable, a magnetic stirrer on a hot plate can be used, ensuring the temperature is carefully controlled and monitored.
-
Agitate the mixture for a sufficient period to reach equilibrium. This time can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the solubility value stabilizes). 24 to 48 hours is often a reasonable starting point.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during transfer.
-
Filter the withdrawn sample through a pre-weighed, fine-porosity sintered glass filter to remove any suspended solid particles. The filtration apparatus should also be maintained at the experimental temperature.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood. This can be done at room temperature or with gentle heating, depending on the volatility of the solvent. Avoid excessive heat that could cause decomposition of the calcium dodecanoate.
-
Once the solvent has evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent but below the decomposition temperature of calcium dodecanoate (e.g., 60-80 °C).
-
Dry the residue to a constant weight. This is achieved by repeatedly heating, cooling in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0002 g).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved calcium dodecanoate by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
The solubility can then be expressed in various units, most commonly as grams of solute per 100 grams of solvent ( g/100g ).
Solubility ( g/100g solvent) = (Mass of dissolved calcium dodecanoate / Mass of solvent) x 100
The mass of the solvent can be determined from the volume of the saturated solution withdrawn and the density of the solvent at the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of calcium dodecanoate solubility.
Logical Relationship in Solubility Studies
The interplay of key factors determines the solubility of calcium dodecanoate. The following diagram illustrates this logical relationship.
Conclusion
An In-depth Technical Guide to the Thermal Properties of Calcium Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Calcium dodecanoate (also known as calcium laurate), a metallic soap with increasing relevance in various scientific and industrial applications, including pharmaceuticals. This document details the key thermal events, presents quantitative data in a structured format, and outlines the experimental protocols used for their determination.
Introduction to Calcium Dodecanoate
Calcium dodecanoate is the calcium salt of dodecanoic acid (lauric acid). Its structure consists of a calcium ion (Ca²⁺) coordinated to two dodecanoate anions. This arrangement results in a lamellar crystalline structure in the solid state. The thermal behavior of this material is of critical importance for its application as a lubricant, stabilizer, and excipient in various formulations. Understanding its melting point, phase transitions, and decomposition profile is essential for predicting its performance and stability under different processing and storage conditions.
Quantitative Thermal Properties
The key thermal properties of Calcium dodecanoate are summarized in the table below. It is important to note that some literature reports a significantly lower melting point (around 43.8 °C); this is likely attributable to impurities or the presence of hydrates in the analyzed samples.[1] The consensus in more recent and detailed thermal analysis studies points to a much higher melting temperature for the pure, anhydrous form.[2]
| Thermal Property | Value | Notes |
| Melting Point | 182 °C | Represents the transition to an isotropic molten salt phase. |
| Chain Disorder Transition | 100 - 150 °C | A solid-solid transition to a 'rotator' phase where the aliphatic chains gain rotational freedom. |
| Decomposition Onset | ~200 °C | The temperature at which thermal degradation begins, primarily through decarboxylation. |
| Specific Heat Capacity | Data not available | Specific heat capacity values for Calcium dodecanoate are not readily available in the reviewed literature. For reference, the specific heat of lauric acid is 1.80 J/g.[3] |
Phase Transitions and Decomposition Mechanism
Calcium dodecanoate exhibits a series of thermal events upon heating. The first significant event is a solid-solid phase transition occurring between 100 and 150 °C.[2] In this transition, the ordered crystalline lattice transforms into a more disordered 'rotator' phase, where the long aliphatic chains of the dodecanoate molecules gain rotational mobility while the overall layered structure is maintained.
The melting of Calcium dodecanoate to an isotropic liquid occurs at approximately 182 °C.[2] Above this temperature, the ionic layers dissociate, and the material behaves as a molten salt.
Thermal decomposition commences at around 200 °C.[2] The primary mechanism of decomposition is decarboxylation, which involves the loss of carbon dioxide from the carboxylate groups. This process leads to the formation of ketones and ultimately yields calcium carbonate as a solid residue.[2]
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of Calcium dodecanoate is primarily achieved through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the typical experimental methodologies for these techniques.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is employed to determine the thermal stability and decomposition profile of Calcium dodecanoate by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, representative sample of Calcium dodecanoate (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature. The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is ideal for determining melting points, phase transition temperatures, and enthalpies of these transitions.
Methodology:
-
Sample Preparation: A small amount of Calcium dodecanoate (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: A common method involves a heat-cool-heat cycle to erase the sample's prior thermal history.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first to obtain data on the amorphous sample.
-
-
Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting and phase transitions, appear as peaks.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
An In-depth Technical Guide on the Antibacterial Mechanism of Action of Calcium Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of the 12-carbon saturated fatty acid, lauric acid. It has garnered significant attention for its selective and potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Propionibacterium acnes.[1][2][3] Its mechanism of action is primarily driven by the laurate moiety, which disrupts bacterial cell membranes, leading to cell death.[4][5][6] A critical feature of its activity is a strong dependence on environmental pH, with significantly enhanced bactericidal effects observed under acidic conditions.[1][7] This technical guide provides a comprehensive overview of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying processes to support further research and development.
Core Mechanism of Action
The antibacterial effect of calcium dodecanoate is a multi-faceted process primarily attributed to the lauric acid component following the salt's dissociation.[8] The mechanism can be dissected into two key areas: membrane disruption and the influence of pH.
Primary Role of the Dodecanoate (Laurate) Moiety: Membrane Disruption
The fundamental bactericidal action of laurate is the targeted disruption of the bacterial cell membrane's integrity.[4][9]
-
Intercalation and Fluidity Change: The lipophilic 12-carbon aliphatic chain of lauric acid readily intercalates into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the ordered lipid packing, leading to an increase in membrane fluidity.[9]
-
Permeability and Leakage: The disruption of the membrane structure compromises its function as a selective barrier. This results in increased permeability, causing the leakage of essential intracellular components, such as ions (e.g., K+) and small metabolites.[6][10]
-
Inhibition of Membrane-Bound Processes: The altered membrane environment and potential dissipation of the proton motive force inhibit critical membrane-bound cellular processes. These include the electron transport chain and oxidative phosphorylation, which are vital for ATP synthesis.[10]
-
Inhibition of Nutrient Uptake: The compromised membrane integrity can also lead to the inhibition of essential nutrient transport systems, such as amino acid uptake, further starving the cell.[3]
The Critical Influence of pH
The antibacterial potency of calcium dodecanoate is profoundly influenced by pH, with greater activity observed in acidic environments.[2][7] This phenomenon is explained by the "protonated shuttle" model.
-
Extracellular State: In an acidic environment (lower pH), a higher proportion of the laurate molecules exist in their non-dissociated (protonated) lauric acid form (C₁₁H₂₃COOH).
-
Membrane Penetration: This uncharged, non-dissociated form is more lipophilic and can more easily penetrate the hydrophobic bacterial cell membrane compared to the charged laurate anion (C₁₁H₂₃COO⁻).[1]
-
Intracellular Dissociation: Once inside the bacterial cytoplasm, which typically maintains a more neutral pH (around 7.5), the lauric acid molecule dissociates, releasing a proton (H⁺) and the laurate anion.
-
Internal Disruption: This release of protons leads to the acidification of the cytoplasm, which can denature proteins and inhibit enzymatic activity. The intracellular laurate anions can then exert their membrane-disrupting effects from within.[1]
This pH-dependent mechanism contributes to the compound's efficacy and has implications for its application in various physiological or formulation environments.
The Role of the Calcium Ion
While the laurate moiety is the primary bactericidal agent, the calcium ion (Ca²⁺) may play a secondary or synergistic role. In solution, calcium dodecanoate dissociates into calcium ions and laurate anions.[8] While the primary focus is on the laurate, Ca²⁺ itself can interact with bacterial membranes, potentially enhancing the disruptive effect, although this is less characterized for calcium dodecanoate specifically.
Quantitative Efficacy Data
The bactericidal activity of calcium dodecanoate has been quantified primarily through time-kill assays, measuring the reduction in viable bacterial counts (Colony Forming Units, CFU) over time.
Table 1: Bactericidal Activity of Calcium Dodecanoate Against Various Staphylococci at Different pH Values
| Bacterial Species | pH | Incubation Time (hours) | Mean Log₁₀ CFU/mL Reduction | Initial Bacterial Count (Log₁₀ CFU/mL) | Final Bacterial Count (Log₁₀ CFU/mL) |
| Staphylococcus aureus | 7.0 | 24 | ~0.8[1] | 5.7 ± 0.2 | 4.9 ± 0.4[1] |
| Staphylococcus aureus | 6.0 | 1 | ~3.4[11] | 5.5 ± 0.5 | 2.1 ± 1.8[1][11] |
| Staphylococcus aureus | 6.0 | 3 | >5.4[11] | 5.5 ± 0.5 | <0.1[11] |
| Staphylococcus aureus | 5.0 | 24 | >5.4[1] | 5.5 ± 0.2 | <0.1[1] |
| Propionibacterium acnes | 6.0 | 3 | ~1.5[11] | 5.8 ± 0.1 | 4.3 ± 0.4[11] |
| Propionibacterium acnes | 6.0 | 24 | >5.7[11] | 5.8 ± 0.1 | <0.1[11] |
| Staphylococcus epidermidis | 7.0 | 24 | ~0.6[12] | 5.7 ± 0.1 | 5.1 ± 0.0[12] |
| Staphylococcus epidermidis | 6.0 | 24 | ~0.8[12] | 5.6 ± 0.1 | 4.8 ± 0.2[12] |
| Staphylococcus epidermidis | 5.0 | 24 | ~2.5[12] | 5.7 ± 0.4 | 3.2 ± 0.4[12] |
Data compiled from Morikawa et al., 2018.[1][12]
Table 2: Minimum Inhibitory Concentration (MIC) Data for Lauric Acid and Related Compounds
Specific MIC data for calcium dodecanoate is not widely published. However, data for lauric acid and its salts provide a strong indication of its potency.
| Compound | Bacterial Species | MIC | Reference |
| Lauric Acid | Staphylococcus aureus | 156 µg/mL | [9] |
| Lauric Acid | Helicobacter pylori | ~200 µg/mL (1 mM) | [13] |
| Potassium Laurate (C12K) | Bacillus subtilis | Effective at 175 mM | [14] |
| Potassium Laurate (C12K) | Various poultry pathogens | Broad activity at 0.5 M | [15] |
Visualizations: Mechanisms and Workflows
Proposed Mechanism of Action
The following diagram illustrates the pH-dependent mechanism by which calcium dodecanoate exerts its antibacterial effect.
Caption: pH-dependent antibacterial mechanism of calcium dodecanoate.
Experimental Workflows
Visualizing the experimental protocols provides clarity on how efficacy data is generated.
Caption: Workflow for the laboratory synthesis of calcium dodecanoate.
Caption: Experimental workflow for a time-kill bactericidal assay.
Experimental Protocols
Synthesis of Calcium Dodecanoate
This protocol is adapted from the method described by Morikawa et al. (2018).[1]
-
Dissolution: Add 0.01 mol of lauric acid to 100 mL of a 50 wt% ethanol aqueous solution. Heat and stir the mixture in a constant temperature bath.
-
Saponification: Add 2.0 mL of a 5.0 mol/L sodium hydroxide aqueous solution to the mixture and stir for 5 minutes.
-
Precipitation: Prepare a solution of 0.0055 mol of calcium chloride dihydrate dissolved in 5.0 g of a 50 wt% ethanol aqueous solution. Add this calcium chloride solution to the main mixture and stir for 10 minutes to form a white precipitate.
-
Filtration and Washing (Water): Suction filter the resulting white turbid solution to recover the precipitate. Disperse the precipitate in approximately 100 mL of ion-exchanged water and stir in a constant temperature bath at 40°C for about 5 minutes. Perform suction filtration again to recover the washed precipitate.
-
Filtration and Washing (Acetone): Disperse the obtained precipitate in about 100 mL of acetone and stir at room temperature (25°C) for 5 minutes. Collect the final precipitate by suction filtration.
-
Drying: Dry the obtained precipitate to yield pure calcium dodecanoate powder.
Evaluation of Bactericidal Activity (Time-Kill Assay)
This generalized protocol reflects methods used to evaluate the efficacy of fatty acid salts.[1][14]
-
Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Tryptic Soy Broth) with a single colony of the test bacterium (S. aureus, S. epidermidis, etc.). Incubate overnight under appropriate conditions (e.g., 37°C, aerobic). Wash the resulting cell pellet with a buffer (e.g., phosphate-buffered saline) and resuspend to a standardized density, typically ~10⁶ CFU/mL.
-
Test Solution Preparation: Prepare a stock solution of calcium dodecanoate in a suitable buffer (e.g., phosphate-citrate buffer) adjusted to the desired test pH (e.g., 5.0, 6.0, 7.0).
-
Exposure: Mix the bacterial suspension with the calcium dodecanoate test solution in a 1:1 ratio. Include a control tube where the test solution is replaced with the buffer alone. Incubate all tubes at 37°C.
-
Sampling: At specified time intervals (e.g., 0, 1, 3, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Immediately perform ten-fold serial dilutions of the aliquot in a neutralizing buffer or saline. Plate 100 µL of appropriate dilutions onto a non-selective agar medium (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates for 24-48 hours, then count the number of visible colonies to determine the CFU/mL at each time point.
-
Analysis: Calculate the Log₁₀ CFU/mL reduction by comparing the viable counts in the test suspension to the initial count at time zero.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the standard broth microdilution method.[13]
-
Preparation of Test Agent: Prepare a stock solution of calcium dodecanoate in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the calcium dodecanoate solution in CAMHB to achieve a range of desired final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the time-kill assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of calcium dodecanoate at which there is no visible bacterial growth.
Conclusion and Future Directions
The antibacterial action of calcium dodecanoate is robustly defined by the membrane-disrupting properties of its laurate component, a mechanism that is significantly amplified in acidic environments. This pH dependency is a key characteristic that can be leveraged in targeted applications, such as topical formulations for skin conditions where the pH is naturally acidic. Its selective activity, showing higher potency against pathogenic bacteria like S. aureus while sparing commensal species like S. epidermidis at neutral pH, further enhances its therapeutic potential.[1][11]
For drug development professionals, calcium dodecanoate represents a promising candidate that combines efficacy with a mechanism that may be less prone to developing resistance compared to traditional antibiotics that target specific metabolic pathways.
Future research should focus on:
-
Elucidating the precise synergistic or additive role of the calcium ion in membrane interaction.
-
Expanding efficacy testing against a broader panel of clinically relevant Gram-positive and Gram-negative pathogens.
-
Investigating its activity against bacterial biofilms, where pH gradients are common.
-
Developing advanced formulations that optimize local pH to maximize antibacterial potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on Bactericidal Activities of Calcium Laurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on Bactericidal Activities of Calcium Laurate [jstage.jst.go.jp]
- 8. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]
- 9. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. matec-conferences.org [matec-conferences.org]
- 15. Bactericidal activity of alkaline salts of fatty acids towards bacteria associated with poultry processing | Engormix [en.engormix.com]
Toxicology Profile of Calcium Dodecanoate: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicology profile of calcium dodecanoate (CAS No. 4696-56-4), a calcium salt of lauric acid. The toxicological assessment of calcium dodecanoate is primarily based on the dissociation of the salt into calcium and dodecanoate (laurate) ions in biological systems. Consequently, the toxicological data for lauric acid is considered highly relevant and is extensively reviewed herein. This document summarizes key toxicological endpoints, including acute and chronic toxicity, local tissue effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed methodologies for pivotal experimental studies are provided, and key cellular mechanisms are illustrated through signaling pathway diagrams. All quantitative data are presented in structured tables for ease of reference and comparison.
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of the saturated fatty acid, lauric acid. It is utilized in various industrial applications, including as a food additive (E-number E470a), an emulsifier, a stabilizer, and a lubricant in cosmetics and pharmaceuticals.[1] Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring its safe use. The European Food Safety Authority (EFSA) has evaluated the salts of fatty acids (E 470a), including calcium dodecanoate, and concluded that there is no need for a numerical Acceptable Daily Intake (ADI), considering them of no safety concern at the reported uses and use levels.[2][3] This assessment is largely predicated on the expectation that these salts dissociate into their corresponding fatty acids and cations in the gastrointestinal tract.[2][3][4]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Calcium bis(dodecanoate) | [5] |
| Synonyms | Calcium laurate, Dodecanoic acid, calcium salt | [5] |
| CAS Number | 4696-56-4 | [6] |
| Molecular Formula | C24H46CaO4 | [5] |
| Molecular Weight | 438.7 g/mol | [5] |
| Appearance | White, powdery solid | [1] |
Toxicokinetics
Upon oral ingestion, calcium dodecanoate is expected to readily dissociate in the acidic environment of the stomach and the gastrointestinal tract into calcium ions and free lauric acid.[2][3][4] Lauric acid, a medium-chain fatty acid, is then absorbed, digested, and transported in the body.[5] It is primarily metabolized in the liver via β-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for energy production or be used in the synthesis of other biomolecules.[4]
Toxicology Profile
The toxicological data for calcium dodecanoate is limited. Therefore, the following sections primarily summarize the available data for lauric acid as a surrogate.
Acute Toxicity
Lauric acid exhibits low acute toxicity via oral and dermal routes of administration.
| Endpoint | Species | Route | Value | Guideline | Reference |
| LD50 | Rat | Oral | > 5,000 mg/kg bw | OECD 401 | [7][8] |
| LD50 | Rat | Oral | 12,000 mg/kg bw | - | [2][9] |
| LD50 | Rabbit | Dermal | > 2,000 mg/kg bw | OECD 434 | [3] |
Local Tissue Effects
Skin Irritation
Lauric acid is generally considered to be non-irritating to the skin. In a study following OECD Guideline 404, lauric acid was found to cause no skin irritation in rabbits after a 4-hour application.[3] Another Draize test in rabbits reported mild skin irritation with a 500 mg application.[2][9]
Eye Irritation
Lauric acid has been shown to cause eye irritation. A study following OECD Guideline 405 concluded that it causes serious eye damage in rabbits.[3] A Draize test using 100 mg in rabbit eyes resulted in mild irritation.[2][9]
Skin Sensitization
Available data suggests that lauric acid is not a skin sensitizer.[10]
Repeated Dose Toxicity
Information on the repeated dose toxicity of calcium dodecanoate is scarce. However, studies on lauric acid indicate a low potential for toxicity upon repeated exposure. A 28-day repeated-dose oral toxicity study in rats with lauric acid at a dose of 100 mg/kg/day showed no signs of toxicity or mortality.[11]
Genotoxicity
Salts of fatty acids, including calcium dodecanoate, are not considered to be of concern for genotoxicity.[2] This is supported by negative results in genotoxicity assays for lauric acid.
| Assay | Test System | Result | Guideline | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | Negative | OECD 471 | [12] |
| In vivo Micronucleus Test | Mouse peripheral blood erythrocytes | Negative | - | [12] |
Carcinogenicity
In a 2-year dermal study on lauric acid diethanolamine condensate in rats and mice, there was no evidence of carcinogenic activity related to the lauric acid moiety.[12]
Reproductive and Developmental Toxicity
There is no specific data on the reproductive and developmental toxicity of calcium dodecanoate.[2][3] Studies on related fatty acid compounds suggest a low risk. A combined repeated dose and reproduction/developmental toxicity screening study (OECD 422) and a prenatal developmental toxicity study (OECD 414) on vinyl laurate in rats did not show any adverse effects on reproductive performance or fetal development, with a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day.[13]
Experimental Protocols
The following sections detail the methodologies for key toxicological studies, based on internationally recognized OECD guidelines.
Acute Oral Toxicity (OECD Guideline 401 - Modified)
-
Test System: Young adult rats of a single sex (females are generally preferred as they tend to be slightly more sensitive).
-
Administration: A single dose of the test substance is administered by oral gavage.
-
Dose Levels: A sequential testing procedure with a limited number of animals is used, starting with a dose expected to produce some signs of toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The LD50 (median lethal dose) is determined, or the substance is classified into a toxicity category.
Experimental workflow for an acute oral toxicity study.
Skin Irritation (OECD Guideline 404)
-
Test System: Albino rabbits.
-
Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of shaved skin and covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Experimental workflow for a skin irritation study.
Eye Irritation (OECD Guideline 405)
-
Test System: Albino rabbits.
-
Application: A 0.1 g or 0.1 mL sample of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: The severity of ocular lesions is scored according to a standardized scale.
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
-
Method: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.
Signaling Pathways
Recent research has elucidated a potential mechanism of action for lauric acid-induced cellular effects, specifically eryptosis (the suicidal death of red blood cells). This process is characterized by cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine. Lauric acid has been shown to induce eryptosis through a calcium-dependent pathway.[4][14][15]
The proposed signaling pathway involves the following key steps:
-
Increased Intracellular Calcium: Lauric acid exposure leads to an influx of extracellular calcium into the red blood cell, resulting in a significant increase in cytosolic calcium concentrations.[4][14]
-
Oxidative Stress: The elevated intracellular calcium triggers an increase in the production of reactive oxygen species (ROS), leading to oxidative stress.[4][14]
-
Lipid Peroxidation: The accumulation of ROS causes peroxidative damage to lipids in the cell membrane.[4]
-
Casein Kinase 1α (CK1α) Stimulation: Lauric acid has been shown to stimulate the activity of CK1α, a kinase involved in various cellular processes, including eryptosis.[4][14][15]
-
Phosphatidylserine (PS) Exposure: The culmination of these events leads to the externalization of phosphatidylserine on the outer leaflet of the red blood cell membrane, a hallmark of eryptosis.[4][14]
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. il.mahidol.ac.th [il.mahidol.ac.th]
- 4. Lauric Acid, a Dietary Saturated Medium-Chain Fatty Acid, Elicits Calcium-Dependent Eryptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. rierdenchemical.com [rierdenchemical.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Lauric acid - Wikipedia [en.wikipedia.org]
- 9. westliberty.edu [westliberty.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. mdpi.com [mdpi.com]
- 12. NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subchronic toxicity, toxicity to reproduction and prenatal developmental toxicity of vinyl laurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lauric Acid, a Dietary Saturated Medium-Chain Fatty Acid, Elicits Calcium-Dependent Eryptosis - ProQuest [proquest.com]
- 15. Lauric Acid, a Dietary Saturated Medium-Chain Fatty Acid, Elicits Calcium-Dependent Eryptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcium Dodecanoate: A Comprehensive Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for calcium dodecanoate (also known as calcium laurate). The information is curated to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and clear visual representations of key biological and safety-related processes.
Section 1: Physicochemical and Toxicological Profile
Calcium dodecanoate is the calcium salt of dodecanoic acid (lauric acid), a saturated medium-chain fatty acid.[1] It is a white powder with limited solubility in water but is soluble in organic solvents.[2][3] While it is used in various industrial applications, including as a lubricant, emulsifier, and stabilizer, its biological and toxicological profiles are of primary interest in a research and development setting.[4][5]
Physicochemical Data
The following table summarizes the key physicochemical properties of calcium dodecanoate.
| Property | Value | Source |
| Chemical Formula | C24H46CaO4 | [2] |
| Molecular Weight | 438.70 g/mol | [2] |
| CAS Number | 4696-56-4 | [2] |
| Appearance | White powder | [3] |
| Melting Point | 182 °C | [2] |
| Water Solubility | 2.6e-05 g/L (predicted) | [6] |
| logP | 9.07 (predicted) | [6] |
Toxicological Data
Comprehensive quantitative toxicological data for calcium dodecanoate is limited in publicly available literature and safety data sheets. Much of the available information notes that specific toxicity values have not been determined. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that calcium laurate is safe in cosmetics when formulated to be non-irritating and non-sensitizing.[7] For a more complete toxicological assessment, data for the parent compound, lauric acid, is often considered.
| Parameter | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | No data available | - | - | [6] |
| Acute Dermal Toxicity (LD50) | No data available | - | - | [6] |
| Acute Inhalation Toxicity (LC50) | No data available | - | - | [6] |
Ecotoxicological Data
| Parameter | Value | Species | Duration | Source |
| Toxicity to Fish (LC50) | No data available | - | - | [8] |
| Toxicity to Daphnia (EC50) | No data available | - | - | [8] |
| Toxicity to Algae (EC50) | No data available | - | - | [8] |
Section 2: Biological Activity and Signaling Pathways
While calcium dodecanoate itself is primarily used as an excipient, its constituent fatty acid, lauric acid, is biologically active and has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for researchers investigating the effects of formulations containing calcium dodecanoate.
PPARα Signaling Pathway
Lauric acid acts as a natural ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in fatty acid oxidation.[10] Activation of PPARα by lauric acid can lead to the upregulation of genes involved in lipid metabolism.[10]
EGFR/ERK Signaling Pathway
Studies have shown that lauric acid can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) and stimulating the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK).[11]
TLR4 Signaling Pathway
Lauric acid can also activate Toll-like Receptor 4 (TLR4), a key receptor in the innate immune system.[12][13] This activation can influence cellular metabolism and inflammatory responses.[12]
Section 3: Experimental Protocols
The following are generalized protocols for investigating the signaling pathways affected by lauric acid. Researchers should optimize these protocols for their specific experimental systems.
PPARα Activation Assay (Luciferase Reporter Assay)
This protocol describes a method to determine if lauric acid activates PPARα.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect cells with a PPARα expression vector, a Renilla luciferase control vector, and a luciferase reporter vector containing a PPRE.
-
-
Treatment:
-
24 hours post-transfection, treat cells with varying concentrations of lauric acid (solubilized in a suitable vehicle, e.g., DMSO) or a known PPARα agonist (positive control).
-
Include a vehicle-only control.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize firefly luciferase activity to Renilla luciferase activity to account for transfection efficiency.
-
-
Data Analysis:
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
EGFR and ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the phosphorylation of EGFR and ERK in response to lauric acid treatment.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A431, HeLa) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with lauric acid for various time points. Include a positive control (e.g., EGF) and an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Section 4: Safety and Handling
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), calcium dodecanoate is generally not classified as a hazardous substance.[10] However, some suppliers may indicate it as an irritant, potentially causing skin and eye irritation.[12] It may also be harmful if swallowed or inhaled.[12]
First-Aid Measures
The following workflow outlines the general first-aid procedures for exposure to calcium dodecanoate. Always consult the specific Safety Data Sheet (SDS) for the material in use.
Handling and Storage
-
Handling: Avoid formation of dust and aerosols.[11] Provide appropriate exhaust ventilation at places where dust is formed.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed.[11]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[11]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[11]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level exposures, use a full-face particle respirator type P100 (US) or P3 (EU EN 143).[11]
Section 5: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use personal protective equipment.[10] Avoid dust formation.[10] Ensure adequate ventilation.[10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains.[10]
-
Methods for Cleaning Up: Sweep up and shovel.[14] Keep in suitable, closed containers for disposal.[14]
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards: Not flammable or combustible.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[10]
This technical guide provides a summary of the available safety and biological data for calcium dodecanoate. It is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Researchers should always consult the SDS before handling any chemical.
References
- 1. Lauric Acid Accelerates Glycolytic Muscle Fiber Formation through TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A single amino acid change humanizes long-chain fatty acid binding and activation of mouse peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msd.com [msd.com]
- 4. licorbio.com [licorbio.com]
- 5. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. echemi.com [echemi.com]
- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium laurate (4696-56-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lowtoxinforum.com [lowtoxinforum.com]
- 13. researchgate.net [researchgate.net]
- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
A Comprehensive Technical Review of Calcium Dodecanoate for Researchers and Drug Development Professionals
An In-depth Guide to the Properties, Synthesis, Analysis, and Applications of Calcium Dodecanoate
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). It is a versatile compound with a wide range of applications in various industries, including pharmaceuticals, cosmetics, food production, and polymer manufacturing. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical and physical properties, synthesis methods, and biological interactions is crucial for leveraging its potential in novel applications. This technical guide provides a comprehensive literature review of calcium dodecanoate, summarizing key data, detailing experimental protocols, and visualizing important concepts to facilitate further research and development.
Chemical and Physical Properties
Calcium dodecanoate is a white, waxy powder that is insoluble in water but soluble in organic solvents[1]. It is an organometallic compound formed from one calcium ion and two laurate anions[1]. A summary of its key chemical and physical properties is presented in Table 1.
There are conflicting reports regarding the melting point of calcium dodecanoate, with values ranging from 43.8°C to 182°C. This discrepancy may be attributed to differences in the purity of the compound, its hydration state, or variations in crystalline structure[1].
Table 1: Chemical and Physical Properties of Calcium Dodecanoate
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₄₆CaO₄ | [2] |
| Molecular Weight | 438.7 g/mol | [2] |
| IUPAC Name | calcium;dodecanoate | [2] |
| Synonyms | Calcium laurate, Dodecanoic acid calcium salt | [3] |
| CAS Number | 4696-56-4 | [3] |
| Appearance | White powder | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
| Melting Point | 43.8°C to 182°C (conflicting reports) | [1] |
Synthesis of Calcium Dodecanoate
Calcium dodecanoate can be synthesized through several methods, primarily involving precipitation reactions. The three main approaches are direct metathesis, neutralization, and an ethanol-aqueous solution method[1].
Synthesis via Neutralization Reaction
This method involves the direct reaction of lauric acid with a calcium base, such as calcium hydroxide or calcium oxide, in an aqueous medium. The resulting calcium dodecanoate precipitates out of the solution and can be collected by filtration.
Experimental Protocol: Neutralization Synthesis
-
Reactant Preparation: Prepare a fatty acid feedstock containing lauric acid. If the feedstock is solid, heat it to a temperature above its melting point.
-
Admixture Formation: Add approximately 1.0 to 2.5 equivalents of calcium oxide to the lauric acid feedstock to form a reactive admixture.
-
Hydration and Neutralization: Add 2 to 5 equivalents of water relative to the calcium oxide. The exothermic hydration of calcium oxide to calcium hydroxide provides the heat necessary for the neutralization reaction to proceed.
-
Precipitation and Collection: The calcium dodecanoate will precipitate as a white solid. Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected precipitate with water and then with a solvent like ethanol to remove any unreacted starting materials or byproducts. Dry the purified calcium dodecanoate.
Analytical Methods for Characterization
Several analytical techniques are employed to characterize the structure, purity, and thermal properties of calcium dodecanoate.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the calcium salt.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground calcium dodecanoate sample with dry potassium bromide powder. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: The disappearance of the characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) from lauric acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (-COO⁻) at approximately 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively, confirm the formation of the calcium salt.
X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure of calcium dodecanoate.
Experimental Protocol: XRD Analysis
-
Sample Preparation: The sample should be a fine, homogeneous powder. Grind the sample using a mortar and pestle to ensure random orientation of the crystallites.
-
Mounting: Mount the powdered sample onto a sample holder.
-
Data Collection: Collect the diffraction pattern over a suitable range of 2θ angles.
-
Analysis: The resulting diffraction pattern can be used to identify the crystalline phases present and determine the crystal structure.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of calcium dodecanoate.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the calcium dodecanoate sample into an appropriate crucible (e.g., alumina).
-
TGA Analysis: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature. This will indicate decomposition temperatures.
-
DSC Analysis: Heat the sample at a constant rate and measure the heat flow to or from the sample relative to a reference. This will reveal phase transitions such as melting and crystallization.
Applications in Drug Development and Other Fields
Calcium dodecanoate has several applications relevant to the pharmaceutical industry and beyond.
Pharmaceutical Excipient
Calcium dodecanoate is used as an excipient in pharmaceutical formulations, primarily as a lubricant in tablet and capsule manufacturing[4][5]. It helps to reduce friction between the tablet and the die wall during compression and ejection, ensuring a smooth manufacturing process[4].
Drug Delivery Systems
References
- 1. Role of Calcium Stearate in Pharma and Plastics Industries [celluloseankit.com]
- 2. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Lubricants in Tablets | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Dilaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dilaurate, the calcium salt of lauric acid, is a chemical compound with growing interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and polymer production. Its utility as an excipient, lubricant, and stabilizer stems from its unique physicochemical properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of calcium dilaurate, detailed experimental protocols for their determination, and visualizations of key processes and workflows.
Physicochemical Properties
The properties of calcium dilaurate are summarized in the tables below. It is a white, fine powder, which is sparingly soluble in water but shows solubility in certain organic solvents. Discrepancies in reported melting points exist, likely due to variations in purity, crystal form, or hydration state of the samples tested.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₆CaO₄ | [1][2] |
| Molecular Weight | 438.7 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Density | Approximately 0.9 g/cm³ | [3] |
| Melting Point | 182 °C (Conflicting reports suggest 43.8 °C or 150-160 °C for mixtures or impure forms) | [3][4][5] |
| Boiling Point | Decomposes before boiling | |
| Flash Point | 134.1 °C | [5] |
Solubility
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |
| Water | Practically insoluble | Ambient | [3] |
| Ethanol | Data not available | - | - |
| Ether | Data not available | - | - |
Chemical Properties and Stability
Calcium dilaurate is a stable compound under normal storage conditions.[3] At elevated temperatures, it undergoes thermal decomposition.
| Property | Description | Reference(s) |
| Chemical Stability | Stable under normal conditions. May degrade under extreme pH or temperature. | [3] |
| Reactivity | Reacts with strong acids to liberate lauric acid. Can undergo hydrolysis in aqueous solutions. | [3] |
| Thermal Decomposition | Decomposes at temperatures above 200 °C. Decomposition products include ketones and calcium carbonate. | [3] |
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of calcium dilaurate.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of calcium dilaurate.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry calcium dilaurate powder is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm height) of the material into the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination. For an accurate measurement, the heating rate is slowed to 1-2 °C/min as the expected melting point is approached.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal stability and decomposition profile of calcium dilaurate.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed sample of calcium dilaurate (typically 5-10 mg) is placed into a TGA sample pan.
-
Instrument Setup: The sample pan is placed onto the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss.
-
Analysis: The onset temperature of decomposition and the temperature of maximum mass loss rate are determined from the TGA and DTG curves, respectively. The residual mass at the end of the experiment corresponds to the non-volatile decomposition products (e.g., calcium carbonate/oxide).[6][7][8]
Phase Transition Analysis (Differential Scanning Calorimetry - DSC)
Objective: To determine the melting point and enthalpy of fusion of calcium dilaurate.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans and lids (e.g., aluminum)
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed sample of calcium dilaurate (typically 2-5 mg) is placed into a DSC pan. The pan is hermetically sealed with a lid using a crimper. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.
-
Heating Program: The sample is subjected to a controlled temperature program, which typically includes an initial isothermal period, a heating ramp (e.g., 10 °C/min) through the expected melting range, a cooling ramp, and a second heating ramp.
-
Data Acquisition: The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to phase transitions. The melting point is determined as the onset or peak temperature of the melting endotherm. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).[9][10]
Solubility Determination (Shake-Flask Method for Sparingly Soluble Salts)
Objective: To determine the solubility of calcium dilaurate in a specific solvent at a given temperature.
Apparatus:
-
Thermostatically controlled shaker bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy for calcium content)
Procedure:
-
Equilibrium Setup: An excess amount of calcium dilaurate is added to a known volume of the solvent in a conical flask.
-
Equilibration: The flask is securely stoppered and placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, a sample of the supernatant is withdrawn using a syringe and immediately filtered through a membrane filter to remove any undissolved solid.
-
Quantification: A known volume of the clear filtrate is taken for analysis. The concentration of calcium dilaurate in the filtrate is determined using a suitable analytical method. For instance, the calcium content can be quantified by Atomic Absorption Spectroscopy (AAS) or a complexometric titration with EDTA.
-
Calculation: The solubility is then calculated from the concentration of the dissolved calcium dilaurate in the saturated solution and expressed in units such as g/100 mL.
Identification by Infrared Spectroscopy (FTIR)
Objective: To obtain the infrared spectrum of calcium dilaurate for identification and structural elucidation.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR)
-
Sample holder
Procedure:
-
Sample Preparation: A small amount of the dry calcium dilaurate powder is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The FTIR spectrum is recorded over a typical wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. For calcium dilaurate, characteristic peaks for the carboxylate group (asymmetric and symmetric stretching), and the alkyl chain (C-H stretching and bending) are observed. The positions of the carboxylate bands can provide information on the coordination of the calcium ion.[11][12][13]
Mandatory Visualizations
Synthesis of Calcium Dilaurate
Caption: Workflow for the synthesis of calcium dilaurate via a precipitation reaction.
General Workflow for Physicochemical Characterization
Caption: A logical workflow for the comprehensive physicochemical characterization of a substance.
Thermal Decomposition Pathway of Calcium Dilaurate
Caption: A simplified representation of the thermal decomposition pathway of calcium dilaurate.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of calcium dilaurate, along with standardized experimental protocols for their determination. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. Further research to obtain more precise quantitative data, particularly for solubility in various organic solvents, would be beneficial for expanding its applications.
References
- 1. chembam.com [chembam.com]
- 2. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. 溫度下水的溶解度表 [sigmaaldrich.com]
- 5. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 6. Thermogravimetric Analysis (TGA) - ZoCal Thermal Analysis Laboratory [rpv.fuu.mybluehost.me]
- 7. ebatco.com [ebatco.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 12. researchgate.net [researchgate.net]
- 13. Metal-carboxylate interactions in metal-alginate complexes studied with FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Calcium Dodecanoate (CAS 4696-56-4) for Researchers and Drug Development Professionals
Anhydrous calcium dodecanoate, an inorganic salt with the chemical formula C₂₄H₄₆CaO₄, is a compound of interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and food production. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its role as a pharmaceutical excipient and its selective bactericidal activity. Detailed experimental protocols and visual workflows are included to support researchers and drug development professionals in their work with this versatile compound.
Core Chemical and Physical Properties
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). It exists as a white to off-white powder and is practically insoluble in water.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₆CaO₄ | [1] |
| Molecular Weight | 438.70 g/mol | [1] |
| CAS Number | 4696-56-4 | [1] |
| IUPAC Name | calcium bis(dodecanoate) | [1] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 182 °C (decomposes) | [4] |
| Water Solubility | 2.6e-05 g/L (predicted) | [1] |
| logP | 9.07 (predicted) | [1] |
Synthesis of Calcium Dodecanoate
A common laboratory-scale synthesis of calcium dodecanoate involves a precipitation reaction between a soluble laurate salt and a soluble calcium salt. The following protocol is adapted from a method described for the preparation of fatty acid calcium salts.[5]
Experimental Protocol: Synthesis by Precipitation
Materials:
-
Lauric acid (Dodecanoic acid)
-
Sodium hydroxide (NaOH)
-
Calcium chloride (CaCl₂)
-
Ethanol
-
Deionized water
-
Acetone
-
Magnetic stirrer with heating plate
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Lauric Acid: Dissolve 0.01 mol of lauric acid in 100 mL of a 50% (w/w) ethanol-water solution with stirring and gentle heating.
-
Saponification: To the lauric acid solution, add 2.0 mL of a 5.0 mol/L sodium hydroxide solution and stir for 5 minutes to form sodium laurate.
-
Precipitation: In a separate beaker, dissolve 0.0055 mol of calcium chloride dihydrate in 5.0 g of a 50% (w/w) ethanol-water solution. Add this calcium chloride solution to the sodium laurate solution and stir for 10 minutes. A white precipitate of calcium dodecanoate will form.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel under vacuum. Wash the precipitate with approximately 100 mL of deionized water while it is still in the funnel.
-
Acetone Wash: Resuspend the precipitate in about 100 mL of acetone, stir for 5 minutes at room temperature, and then filter again.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Applications in Pharmaceutical Formulations
Calcium dodecanoate is primarily used in the pharmaceutical industry as a lubricant in the manufacturing of solid dosage forms like tablets and capsules.[6][7] Lubricants are essential for reducing the friction between the tablet surface and the die wall during the ejection process, preventing sticking of the formulation to the punches and dies, and improving the flowability of the powder blend.[8][9]
Experimental Protocol: Evaluation of Lubricant Efficiency
A common method to evaluate the efficiency of a lubricant is to measure the ejection force during tablet compression.
Materials:
-
Active Pharmaceutical Ingredient (API) and other excipients (e.g., filler, binder, disintegrant)
-
Calcium dodecanoate (at various concentrations, e.g., 0.5%, 1.0%, 1.5% w/w)
-
Tablet press equipped with force and displacement sensors
-
Blender
Procedure:
-
Blending: Prepare a powder blend of the API and other excipients. In the final step, add the specified concentration of calcium dodecanoate and blend for a short period (e.g., 2-5 minutes) to ensure uniform distribution without over-lubrication.
-
Tablet Compression: Compress the lubricated powder blend into tablets using a tablet press at a defined compression force.
-
Ejection Force Measurement: Record the force required to eject the tablet from the die. A lower ejection force indicates better lubrication.
-
Data Analysis: Compare the ejection forces of tablets prepared with different concentrations of calcium dodecanoate to determine the optimal concentration for the formulation. Other tablet properties such as hardness, friability, and dissolution should also be evaluated to assess the overall impact of the lubricant.[10]
Selective Bactericidal Activity
Recent research has highlighted the selective bactericidal activity of calcium dodecanoate against certain pathogenic bacteria, particularly Staphylococcus aureus and Propionibacterium acnes, while showing lower activity against the commensal skin bacterium Staphylococcus epidermidis.[11][12] This selectivity makes it a compound of interest for dermatological and cosmetic applications. The bactericidal effect is influenced by pH, with increased activity observed in more acidic conditions.[2][5]
Mechanism of Action
The bactericidal mechanism of fatty acid salts like calcium dodecanoate is primarily attributed to the disruption of the bacterial cell membrane.[2][4] The lipophilic fatty acid portion of the molecule is thought to insert into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[11] There is currently no evidence to suggest that calcium dodecanoate is directly involved in specific cellular signaling pathways. Instead, its action is considered a direct physical disruption of the cell membrane.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following is a generalized broth microdilution protocol to determine the MIC and MBC of calcium dodecanoate against Staphylococcus aureus.
Materials:
-
Calcium dodecanoate
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of S. aureus on an MHA plate, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Calcium Dodecanoate:
-
Prepare a stock solution of calcium dodecanoate in a suitable solvent (if necessary, as it has low water solubility) and then serially dilute it in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the different concentrations of calcium dodecanoate.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of calcium dodecanoate that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of calcium dodecanoate that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies grow on the agar plate).[7][9][13]
-
Potential in Drug Delivery Systems
While research into calcium dodecanoate specifically for drug delivery is limited, the use of calcium salts, such as calcium phosphate and calcium carbonate, as carriers for therapeutic agents is an active area of investigation.[14][15] These materials are attractive due to their biocompatibility and biodegradability. The fatty acid nature of calcium dodecanoate could potentially be leveraged for the formulation of lipid-based drug delivery systems, such as nanoparticles or liposomes, for the delivery of hydrophobic drugs. Further research is needed to explore this potential application.
Safety and Regulatory Information
Calcium dodecanoate is generally recognized as safe (GRAS) for use as a food additive by the U.S. Food and Drug Administration (FDA).[16] It is also approved for use in cosmetic formulations. As with any chemical, it is important to handle calcium dodecanoate in accordance with its Safety Data Sheet (SDS) in a laboratory or industrial setting.
Conclusion
Calcium dodecanoate is a multifunctional compound with established roles in the pharmaceutical, cosmetic, and food industries. Its properties as a lubricant are well-utilized in tablet and capsule manufacturing. Furthermore, its selective bactericidal activity against pathogenic bacteria presents exciting opportunities for the development of novel dermatological and personal care products. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development involving this promising compound. The lack of evidence for its involvement in specific cellular signaling pathways suggests that its primary mode of action, particularly its bactericidal effect, is through direct physical interaction with and disruption of the cell membrane. Future research may further elucidate its potential in areas such as drug delivery.
References
- 1. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Membrane disruption by antimicrobial fatty acids releases low-molecular-weight proteins from Staphylococcus aureus. [scholars.duke.edu]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus [ouci.dntb.gov.ua]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. pure.skku.edu [pure.skku.edu]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. academicjournals.org [academicjournals.org]
- 10. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 11. gosset.ai [gosset.ai]
- 12. s9423e139345e2186.jimcontent.com [s9423e139345e2186.jimcontent.com]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 14. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and application of calcium phosphate nanocarriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Calcium Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of calcium dodecanoate, also known as calcium laurate. The primary method detailed is the neutralization reaction between lauric acid and calcium hydroxide in an aqueous medium. This protocol is presented to be accessible for researchers in various fields, including pharmaceuticals, materials science, and chemistry. Included are detailed experimental procedures, a summary of quantitative data, and characterization information to ensure the successful synthesis and verification of the final product.
Introduction
Calcium dodecanoate (C₂₄H₄₆CaO₄) is the calcium salt of dodecanoic acid (lauric acid). It is a white, waxy solid that is insoluble in water.[1] This compound has a wide range of applications, including as a lubricant and stabilizer in the production of plastics, an emulsifier in cosmetics and pharmaceuticals, and as an anti-caking agent in food products.[1] In a laboratory setting, the synthesis of calcium dodecanoate is a straightforward process that can be achieved through several methods, with the neutralization reaction being one of the most common and cost-effective. This method involves the reaction of a fatty acid (lauric acid) with a base (calcium hydroxide) to form the corresponding salt and water.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of calcium dodecanoate via the neutralization reaction.
| Parameter | Value | Reference/Note |
| Reactants | ||
| Lauric Acid (C₁₂H₂₄O₂) | 10.0 g (0.05 mol) | Starting material |
| Calcium Hydroxide (Ca(OH)₂) | 1.85 g (0.025 mol) | Stoichiometric amount |
| Deionized Water | 100 mL | Reaction medium |
| Reaction Conditions | ||
| Temperature | 95 ± 2 °C | Adapted from similar industrial processes |
| Reaction Time | 1.5 hours | Adapted from similar industrial processes |
| Product | ||
| Product Name | Calcium Dodecanoate | |
| Molecular Formula | C₂₄H₄₆CaO₄ | [2] |
| Molecular Weight | 438.70 g/mol | [2] |
| Theoretical Yield | 10.97 g | Based on the limiting reactant (lauric acid) |
| Appearance | White, powdery solid | [1] |
Experimental Protocol: Neutralization Synthesis of Calcium Dodecanoate
This protocol details the synthesis of calcium dodecanoate from lauric acid and calcium hydroxide.
Materials:
-
Lauric Acid (C₁₂H₂₄O₂)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Ethanol (for washing)
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
-
Spatula
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g (0.05 mol) of lauric acid and 100 mL of deionized water.
-
Begin stirring the mixture.
-
-
Addition of Calcium Hydroxide:
-
Slowly add 1.85 g (0.025 mol) of calcium hydroxide to the lauric acid suspension while continuing to stir. A 2:1 molar ratio of lauric acid to calcium hydroxide is crucial for the reaction.[3]
-
-
Reaction:
-
Heat the reaction mixture to 95 ± 2 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 1.5 hours to ensure the reaction goes to completion. The formation of a white precipitate will be observed.
-
-
Isolation of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
-
Purification:
-
Wash the collected precipitate with two portions of 50 mL of hot deionized water to remove any unreacted starting materials and soluble byproducts.
-
Follow with a wash of 25 mL of ethanol to aid in the removal of water.
-
-
Drying:
-
Carefully transfer the filtered cake to a pre-weighed watch glass.
-
Dry the product in an oven at 60-70 °C until a constant weight is achieved.
-
-
Characterization:
-
The final product should be a fine, white powder.
-
Characterize the synthesized calcium dodecanoate using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD) to confirm its identity and purity.
-
Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:
The successful synthesis of calcium dodecanoate can be confirmed by FTIR spectroscopy. The key spectral changes to observe are:
-
The disappearance of the characteristic broad O-H stretching band of the carboxylic acid group in lauric acid (around 3000 cm⁻¹).
-
The disappearance of the C=O stretching vibration of the dimeric carboxylic acid, typically found around 1700-1712 cm⁻¹.
-
The appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (-COO⁻), which are located at approximately 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively.
X-ray Diffraction (XRD):
The XRD pattern of the synthesized calcium dodecanoate should exhibit sharp, well-defined peaks, indicating a crystalline structure. The pattern can be compared with literature data for confirmation. A representative XRD pattern for a metal dodecanoate shows characteristic peaks indicative of a lamellar structure.[4]
Experimental Workflow
Caption: Experimental workflow for the synthesis of calcium dodecanoate.
Logical Relationship of Synthesis Steps
Caption: Logical flow from reactants to the final product.
References
Application Notes and Protocols for Calcium Dodecanaoate as a Pharmaceutical Tablet Lubricant
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical tablet manufacturing, lubricants are essential excipients that prevent the adhesion of the tablet formulation to the die walls and punches of the tablet press during compression and ejection.[1][2] This ensures a smooth and efficient manufacturing process, preventing tablet defects such as sticking and picking. Calcium dodecanoate, the calcium salt of lauric acid, is a metallic salt of a fatty acid that can be employed as a lubricant in tablet formulations. Its properties make it a potential alternative to commonly used lubricants like magnesium stearate, particularly in formulations where chemical compatibility or specific release profiles are a concern.
This document provides detailed application notes and protocols for the evaluation and use of calcium dodecanoate as a lubricant in direct compression tablet formulations.
Physicochemical Properties of Calcium Dodecanaoate
| Property | Value | Reference |
| Chemical Name | Calcium bis(dodecanoate) | N/A |
| Synonyms | Calcium laurate, Dodecanoic acid calcium salt | N/A |
| Molecular Formula | C₂₄H₄₆CaO₄ | N/A |
| Molecular Weight | 438.70 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Insoluble in water, ethanol, and ether | N/A |
Application in Tablet Formulation
Calcium dodecanoate functions as a boundary lubricant, forming a film on the surfaces of the granules and the tooling to reduce friction.[2] The typical concentration for lubricants in a tablet formulation ranges from 0.25% to 5.0% w/w.[3] The optimal concentration of calcium dodecanoate should be determined experimentally for each specific formulation, as excessive amounts can negatively impact tablet hardness and dissolution rates.[4][5]
Potential Advantages and Considerations
-
Alternative to Magnesium Stearate: Can be considered in formulations where magnesium stearate shows incompatibility with the active pharmaceutical ingredient (API).
-
Hydrophobicity: Like other metallic stearates, calcium dodecanoate is hydrophobic, which may influence tablet disintegration and drug dissolution. This effect is generally dependent on the concentration used.[5]
-
Impact on Tablet Properties: The concentration of calcium dodecanoate can affect tablet hardness, friability, and disintegration time. Higher concentrations may lead to softer tablets.[5][6]
Experimental Protocols
The following protocols are designed to evaluate the performance of calcium dodecanoate as a lubricant in a direct compression tablet formulation. A model formulation containing a filler/binder (e.g., microcrystalline cellulose or lactose), a disintegrant (e.g., croscarmellose sodium), and the API is recommended.
Evaluation of Powder Flow Properties
Objective: To determine the effect of calcium dodecanoate concentration on the flowability of the powder blend.
Methodology:
-
Prepare powder blends of the model formulation with varying concentrations of calcium dodecanoate (e.g., 0.25%, 0.5%, 1.0%, 2.0% w/w). A blend without lubricant will serve as the control.
-
For each blend, determine the bulk density and tapped density using a tapped density tester.
-
Calculate Carr's Index and the Hausner Ratio using the following formulas:
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
-
Measure the angle of repose for each blend using a fixed funnel method.
-
Record and compare the results.
Data Presentation:
| Calcium Dodecanaoate Conc. (% w/w) | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio | Angle of Repose (°) |
| 0 (Control) | |||||
| 0.25 | |||||
| 0.50 | |||||
| 1.00 | |||||
| 2.00 |
Workflow for Powder Flow Evaluation
Caption: Workflow for evaluating powder flow properties.
Tablet Compression and Lubrication Efficiency
Objective: To assess the lubrication efficiency of calcium dodecanoate by measuring tablet ejection force.
Methodology:
-
Using the prepared powder blends from section 4.1, compress tablets on a single-punch or rotary tablet press. Ensure consistent compression force and tablet weight across all batches.
-
Record the ejection force for each tablet during the ejection cycle.
-
Calculate the average ejection force for each concentration of calcium dodecanoate.
-
Compare the ejection forces to determine the optimal lubricant concentration for reducing friction.
Data Presentation:
| Calcium Dodecanaoate Conc. (% w/w) | Average Ejection Force (N) |
| 0 (Control) | |
| 0.25 | |
| 0.50 | |
| 1.00 | |
| 2.00 |
Logical Relationship of Lubricant Concentration and Tablet Properties
Caption: Impact of lubricant concentration on tablet properties.
Evaluation of Tablet Quality Attributes
Objective: To determine the impact of calcium dodecanoate concentration on the critical quality attributes of the compressed tablets.
Methodology:
-
For each batch of tablets produced in section 4.2, perform the following tests according to USP/Ph. Eur. standards:
-
Hardness (Crushing Strength): Test a minimum of 10 tablets using a tablet hardness tester.
-
Friability: Test a sample of tablets (usually a weight equivalent to 6.5 g) in a friability tester.
-
Disintegration Time: Test 6 tablets in a disintegration apparatus using the specified medium (e.g., water or simulated gastric fluid).
-
Dissolution: Perform dissolution testing on at least 6 tablets using a USP Apparatus 2 (Paddle) at a specified rotational speed and in a suitable dissolution medium. Collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and analyze for API content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[3]
-
Data Presentation:
Table 1: Effect of Calcium Dodecanoate on Tablet Physical Properties
| Calcium Dodecanoate Conc. (% w/w) | Average Hardness (N) | Friability (%) | Average Disintegration Time (min) |
| 0 (Control) | |||
| 0.25 | |||
| 0.50 | |||
| 1.00 | |||
| 2.00 |
Table 2: Effect of Calcium Dodecanoate on Drug Dissolution Profile
| Time (min) | % API Dissolved (0% Lubricant) | % API Dissolved (0.25% Lubricant) | % API Dissolved (0.50% Lubricant) | % API Dissolved (1.00% Lubricant) | % API Dissolved (2.00% Lubricant) |
| 5 | |||||
| 10 | |||||
| 15 | |||||
| 30 | |||||
| 45 | |||||
| 60 |
Experimental Workflow for Tablet Quality Evaluation
Caption: Workflow for evaluating tablet quality attributes.
Conclusion
The selection and concentration of a lubricant are critical parameters in tablet formulation development. Calcium dodecanoate presents a viable alternative to other metallic stearates. The protocols outlined in these application notes provide a systematic approach to evaluating its performance and determining the optimal concentration to ensure efficient tablet manufacturing while maintaining desired tablet quality attributes such as hardness, friability, and dissolution profile. It is crucial to perform these evaluations for each new formulation to achieve a robust and reliable final product.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Dodecanoate as a Heat Stabilizer for PVC
Audience: Researchers, scientists, and material development professionals.
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170°C), leading to degradation through a process of autocatalytic dehydrochlorination. This degradation results in undesirable color changes, reduced mechanical properties, and the release of corrosive hydrogen chloride (HCl) gas. To counteract this, heat stabilizers are essential additives in PVC formulations.
Calcium dodecanoate, a calcium salt of dodecanoic acid (lauric acid), is a metallic soap stabilizer that serves as an effective primary heat stabilizer for PVC. It is often used in synergistic combination with other stabilizers, such as zinc soaps, to provide comprehensive protection during processing and to enhance the service life of the final product. These calcium-based stabilizers are gaining prominence as environmentally friendly alternatives to traditional lead- and cadmium-based stabilizers.
This document provides detailed application notes, experimental protocols, and performance data related to the use of calcium dodecanoate and similar calcium carboxylates as heat stabilizers in PVC.
Mechanism of Action
The primary role of a PVC heat stabilizer is to prevent the degradation cascade. Calcium dodecanoate functions through several mechanisms:
-
HCl Scavenging: It neutralizes the HCl released during the initial stages of PVC degradation, preventing the autocatalytic "zipper" dehydrochlorination process.[1][2][3]
-
Substitution of Labile Chlorine Atoms: While less reactive than its zinc counterparts, it can participate in the substitution of unstable allylic chlorine atoms on the PVC backbone with more stable carboxylate groups.
-
Synergistic Effect with Co-Stabilizers: When used in conjunction with zinc stabilizers (like zinc dodecanoate or stearate), a synergistic effect is observed. The zinc soap provides excellent early color stability by reacting with labile chlorines, but this reaction produces zinc chloride (ZnCl₂), a strong Lewis acid that can catastrophically accelerate degradation (a phenomenon known as "zinc burning").[4] Calcium dodecanoate reacts with the ZnCl₂ to regenerate the zinc soap and form calcium chloride (CaCl₂), a less detrimental Lewis acid, thereby extending the long-term stability.
Data Presentation
The following tables summarize quantitative data from studies on calcium carboxylates (including those closely related to dodecanoate, such as palmitate and stearate) as PVC heat stabilizers.
Table 1: Thermal Stability of PVC Stabilized with Calcium/Zinc Carboxylates Derived from Palm Fatty Acid Distillate
| Stabilizer Formulation (3 phr total) | Ca/Zn Ratio | Average Stability Time (minutes) at 180°C (Congo Red Test) |
| Unstabilized PVC | - | < 5 |
| Ca/Zn Palmate | 0.25 | 25 |
| Ca/Zn Palmate | 1.00 | 38 |
| Ca/Zn Palmate | 4.00 | 45 |
| Ca/Zn Palmate | 7.00 | 40 |
Source: Adapted from a study on calcium and zinc carboxylates from palm fatty acid distillate, which are chemically similar to calcium dodecanoate. The results indicate an optimal Ca/Zn ratio for maximizing thermal stability.[5]
Table 2: Effect of Calcium Carboxylate on PVC Degradation Temperature
| PVC Formulation | Temperature at 5% Mass Loss (°C) | Temperature at 10% Mass Loss (°C) | Temperature at 20% Mass Loss (°C) |
| Unstabilized PVC | 256.56 | 270.71 | 279.25 |
| PVC + 5 phr Calcium Carboxylate | 270.13 | 279.68 | 295.21 |
Source: Data from a study on a bio-based calcium carboxylate, demonstrating the increase in degradation temperature upon addition of the stabilizer.[6]
Table 3: Synergistic Effect of Calcium Stearate and Zinc Stearate on PVC Gel Content
| Stabilizer System (3 phr total) | Gel Content (%) after Heating |
| Pure PVC | Low (linear polyene formation) |
| PVC + 3 phr Zinc Stearate (ZnSt₂) | 41.62 |
| PVC + ZnSt₂/CaSt₂ mixture | Lower than ZnSt₂ alone |
Source: Adapted from a study on calcium/zinc stearates. The presence of calcium stearate delays the crosslinking reaction (indicated by gel content) promoted by zinc stearate, demonstrating a synergistic effect.[7]
Experimental Protocols
Static Thermal Stability Test (Congo Red Method)
This method determines the time until the evolution of a significant amount of HCl from a heated PVC sample.
Materials and Equipment:
-
PVC resin
-
Calcium dodecanoate and any co-stabilizers
-
Two-roll mill or similar mixing equipment
-
Glass test tubes (e.g., 7 mm ID)
-
Congo red indicator paper (e.g., 5 mm x 25 mm)
-
Thermostatically controlled oil bath or heating block (180 ± 1°C)
-
Timer
Procedure:
-
Sample Preparation: Prepare a PVC compound by thoroughly mixing the PVC resin with the desired concentration of calcium dodecanoate (e.g., 1-3 phr - parts per hundred resin) and any other additives using a two-roll mill at a temperature that ensures homogenization without significant degradation (e.g., 160-170°C).
-
Sample Loading: Accurately weigh 1 gram of the prepared PVC sample and place it at the bottom of a clean, dry test tube.
-
Indicator Paper Placement: Suspend a strip of Congo red paper in the upper part of the test tube, ensuring the bottom edge of the paper is a fixed distance (e.g., 25 mm) above the surface of the PVC sample.
-
Heating: Place the test tube in the preheated oil bath or heating block at 180°C.
-
Observation: Start the timer immediately. Observe the Congo red paper for any color change.
-
Endpoint: The static thermal stability time is the time elapsed from the moment the test tube is placed in the heating block until the Congo red paper turns from red to blue, indicating the presence of acidic HCl gas.
-
Replicates: Conduct the test in triplicate or quadruplicate for each formulation to ensure reproducibility.[5]
Dehydrochlorination Test
This method provides a more quantitative measure of the rate of HCl evolution.
Materials and Equipment:
-
PVC compound prepared as in the Congo Red test.
-
Glass test tube (e.g., 7 mm ID).
-
Heating block or oil bath at 180°C.
-
Inert gas supply (e.g., Nitrogen) with a flow meter.
-
Absorption vessel containing a known volume of a standard alkaline solution (e.g., 0.01 M NaOH) with a pH indicator.
-
Titration equipment (burette, standard acid solution).
Procedure:
-
Sample Placement: Place a known mass (e.g., 1 gram) of the PVC sample into the test tube.
-
Apparatus Setup: Place the test tube in the heating block. Pass a slow, controlled stream of nitrogen gas (e.g., 60 ml/min) over the sample. The outlet of the test tube should be connected to the absorption vessel so that the evolved gas bubbles through the alkaline solution.[5]
-
Heating and Gas Collection: Heat the sample at 180°C. The evolved HCl gas will be carried by the nitrogen stream into the absorption vessel and neutralized by the NaOH solution.
-
Titration: At regular time intervals, titrate the remaining NaOH in the absorption vessel with a standard acid solution (e.g., 0.01 M HCl) to determine the amount of NaOH that has been consumed by the evolved HCl.
-
Data Analysis: Plot the amount of evolved HCl as a function of time. The induction time before rapid HCl evolution and the rate of dehydrochlorination can be determined from this plot to compare the effectiveness of different stabilizer formulations.
Visualizations
Caption: PVC degradation pathway and stabilization mechanism by Calcium Dodecanoate.
Caption: Experimental workflow for the Congo Red static thermal stability test.
References
- 1. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
- 2. specialchem.com [specialchem.com]
- 3. belikechem.com [belikechem.com]
- 4. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aem.az [aem.az]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Calcium Dodecanoate in Nanoparticle Synthesis and Formulation
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). While specific literature detailing the extensive use of pre-formed calcium dodecanoate in nanoparticle synthesis is limited, its role can be significantly inferred from studies involving lauric acid in the presence of calcium ions and from research on analogous metallic soaps, such as calcium stearate. As a metallic soap, calcium dodecanoate is an amphiphilic molecule, possessing a hydrophilic carboxylic head and a hydrophobic 12-carbon tail. This structure allows it to function as a surfactant, stabilizer, and capping agent in the synthesis and formulation of various nanoparticles. Its applications are particularly relevant in the formulation of polymeric nanoparticles for drug delivery and in the synthesis of metal oxide nanoparticles where surface modification is crucial.
These notes provide an overview of the inferred roles of calcium dodecanoate, supported by data from analogous systems, to guide researchers and drug development professionals in its potential applications.
Application Notes
Stabilization of Polymeric Nanoparticles for Drug Delivery
Calcium dodecanoate can serve as an effective stabilizer in the synthesis of biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). In drug delivery, PLGA nanoparticles are widely used to encapsulate both hydrophobic and hydrophilic drugs for controlled release and targeted delivery.
Inferred Role of Calcium Dodecanoate:
-
Control of Particle Size and Polydispersity: During nanoparticle synthesis methods like emulsification-solvent evaporation, calcium dodecanoate can adsorb at the oil-water interface, preventing droplet coalescence and thereby controlling the size and ensuring a narrow size distribution of the resulting nanoparticles.
-
Enhancement of Stability: The presence of calcium dodecanoate on the nanoparticle surface can provide steric hindrance, preventing aggregation of the nanoparticles in suspension and improving their shelf-life.[1]
-
Surface Modification for Enhanced Bio-interaction: The hydrophobic dodecanoate chains on the nanoparticle surface can modulate the interaction with biological membranes, potentially enhancing cellular uptake.
-
Alternative to Polymeric Surfactants: Calcium dodecanoate, as a small molecule surfactant, can be an alternative to commonly used polymeric stabilizers like polyvinyl alcohol (PVA), which can be difficult to completely remove from the final formulation.[1]
A study on calcium stearate, a similar metallic soap, demonstrated its effectiveness in stabilizing PLGA nanoparticles at low concentrations, yielding stable and uniformly distributed nanoparticles suitable for encapsulating both hydrophobic and hydrophilic molecules.[1]
Surface Capping of Metal and Metal Oxide Nanoparticles
In the synthesis of metal and metal oxide nanoparticles (e.g., magnetite (Fe3O4), zinc oxide (ZnO)), surface capping agents are crucial to control crystal growth, prevent agglomeration, and impart desired surface properties like hydrophobicity.
Inferred Role of Calcium Dodecanoate:
-
Growth Control: By coordinating to the surface of nascent nanocrystals, calcium dodecanoate can control the growth rate on different crystal facets, influencing the final size and shape of the nanoparticles.
-
Colloidal Stability: The hydrophobic tails of the dodecanoate molecules project outwards from the nanoparticle surface, providing dispersibility in non-polar solvents and preventing aggregation.
-
Hydrophobic Surface Functionalization: The laurate coating renders the nanoparticle surface hydrophobic, which is advantageous for applications requiring dispersion in organic media or for the encapsulation within lipid-based delivery systems.
Studies have shown that lauric acid is an effective capping agent for magnetite and cobalt ferrite nanoparticles synthesized via co-precipitation.[2][3] In the presence of a calcium source, it is plausible that calcium dodecanoate could form in situ and perform a similar function.
Data Presentation
The following table summarizes illustrative data on the effect of a metallic soap stabilizer (calcium stearate, as an analogue for calcium dodecanoate) on the physicochemical properties of PLGA nanoparticles. This data is intended to provide a general indication of the expected impact of such a stabilizer.
Table 1: Illustrative Physicochemical Properties of PLGA Nanoparticles Stabilized with an Analogous Metallic Soap (Calcium Stearate) [1]
| Stabilizer System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug (Curcumin) Encapsulation Efficiency (%) |
| Calcium Stearate / Polysorbate 60 | 250 ± 20 | 0.15 ± 0.05 | -30 ± 5 | ~ 85% |
| Polyvinyl Alcohol (PVA) | 280 ± 25 | 0.20 ± 0.07 | -25 ± 5 | ~ 80% |
Note: This data is illustrative and based on studies using calcium stearate. Actual results with calcium dodecanoate may vary and would require experimental optimization.
Experimental Protocols
The following are generalized protocols based on analogous systems where lauric acid or other calcium carboxylates have been used. These should be adapted and optimized for use with calcium dodecanoate.
Protocol 1: Synthesis of Stabilized Polymeric (PLGA) Nanoparticles (Analogous to Calcium Stearate Stabilization)[1]
This protocol describes the preparation of PLGA nanoparticles using an oil-in-water (o/w) emulsification-solvent evaporation method, adapted for a metallic soap stabilizer.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Calcium dodecanoate
-
Polysorbate 60 (or other suitable co-surfactant)
-
Drug to be encapsulated (e.g., Curcumin)
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 5 mL of ethyl acetate.
-
Aqueous Phase Preparation: Disperse a desired amount of calcium dodecanoate (e.g., 0.1% w/v) and a co-surfactant like Polysorbate 60 (e.g., 0.5% w/v) in 20 mL of deionized water. Heat gently if necessary to aid dispersion.
-
Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form a coarse oil-in-water emulsion.
-
Nano-emulsification: Subject the coarse emulsion to high-pressure homogenization or probe sonication to reduce the droplet size to the nanometer range.
-
Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for several hours under magnetic stirring to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles several times with deionized water to remove excess surfactant.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dried.
Protocol 2: Synthesis of Lauric Acid-Capped Magnetite Nanoparticles (Potential for in-situ Calcium Dodecanoate Formation)[2]
This protocol describes a co-precipitation method for synthesizing magnetite nanoparticles with a lauric acid coating. The addition of a calcium salt to the washing steps or during the coating phase could lead to the in-situ formation of calcium dodecanoate on the surface.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Lauric acid (Dodecanoic acid)
-
Calcium chloride (optional, for in-situ formation)
-
Deionized water
-
Acetone
Procedure:
-
Iron Salt Solution: Prepare an aqueous solution by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an inert atmosphere (e.g., nitrogen).
-
Co-precipitation: Vigorously stir the iron salt solution and add ammonium hydroxide dropwise until the pH reaches ~11-12. A black precipitate of magnetite nanoparticles will form instantly.
-
Washing: Separate the magnetic nanoparticles from the solution using a strong magnet and decant the supernatant. Wash the nanoparticles several times with deionized water until the pH is neutral.
-
Lauric Acid Coating:
-
Prepare a solution of lauric acid in water (e.g., 1% w/v) and heat it to above the melting point of lauric acid (~45-50°C).
-
Disperse the washed magnetite nanoparticles in this lauric acid solution.
-
For in-situ formation of calcium dodecanoate, a solution of calcium chloride could be added at this stage.
-
Keep the suspension under vigorous shaking or sonication until the nanoparticles are well-coated, which may be indicated by a change in their dispersibility (e.g., flocculation from the aqueous phase).
-
-
Purification: Wash the coated nanoparticles with acetone to remove excess unbound lauric acid.
-
Drying: Dry the final product under vacuum.
Mandatory Visualizations
Caption: Logical relationship of inferred roles of Calcium Dodecanoate.
Caption: Generalized workflow for polymeric nanoparticle synthesis.
Caption: Conceptual pathway for nanoparticle-cell interaction.
References
Application Notes and Protocols for the Characterization of Calcium Dodecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium dodecanoate, the calcium salt of lauric acid, is a metallic soap with a wide range of applications in pharmaceuticals, cosmetics, and industrial processes. Its physical and chemical properties, which are crucial for its functionality, are highly dependent on its structure, purity, and thermal behavior. Accurate and comprehensive characterization is therefore essential for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the analytical techniques commonly employed to characterize Calcium dodecanoate.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₆CaO₄ | N/A |
| Molecular Weight | 438.70 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Insoluble in water, ethanol, and ether. Slightly soluble in hot benzene and petroleum ether. | N/A |
Analytical Techniques
A multi-technique approach is necessary for the comprehensive characterization of Calcium dodecanoate. The following sections detail the application and experimental protocols for key analytical methods.
Fourier-Transform Infrared Spectroscopy (FTIR)
Application: FTIR spectroscopy is a powerful tool for the identification of Calcium dodecanoate and to confirm the formation of the salt. It provides information about the coordination of the carboxylate group to the calcium ion. The absence of the characteristic C=O stretching vibration of the free fatty acid (around 1700 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (-COO⁻) are key indicators of salt formation.
Quantitative Data Summary:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~2955 | νₐ(CH₃) | Asymmetric C-H stretching of methyl group |
| ~2918 | νₐ(CH₂) | Asymmetric C-H stretching of methylene groups |
| ~2850 | νₛ(CH₂) | Symmetric C-H stretching of methylene groups |
| ~1578 | νₐ(COO⁻) | Asymmetric stretching of the carboxylate group, indicating ionic bonding |
| ~1543 | νₐ(COO⁻) | Asymmetric stretching of the carboxylate group, indicating ionic bonding |
| ~1468 | δ(CH₂) | Methylene scissoring |
| ~1435 | νₛ(COO⁻) | Symmetric stretching of the carboxylate group |
| ~1413 | νₛ(COO⁻) | Symmetric stretching of the carboxylate group |
| ~720 | ρ(CH₂) | Methylene rocking |
Experimental Protocol:
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix approximately 1-2 mg of the Calcium dodecanoate sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine, uniform powder.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used, which requires minimal sample preparation. Place a small amount of the powder directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before scanning the sample.
-
-
Data Analysis:
-
Collect the sample spectrum and perform a background subtraction.
-
Identify the characteristic absorption bands and compare them with reference spectra or the data provided in the table above.
-
The difference (Δν) between the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the carboxylate group can provide information on its coordination mode. For Calcium dodecanoate, a Δν of approximately 140-160 cm⁻¹ is indicative of a bridging bidentate coordination.
-
Experimental Workflow:
FTIR Experimental Workflow
Thermogravimetric Analysis (TGA)
Application: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of Calcium dodecanoate and to identify the temperature ranges of its decomposition. For hydrated forms, the initial weight loss corresponds to the loss of water molecules. Subsequent weight losses at higher temperatures are due to the decomposition of the anhydrous salt.
Quantitative Data Summary (Typical):
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| < 150 | Variable (if hydrated) | Loss of adsorbed or crystalline water |
| 350 - 500 | ~45-55 | Decomposition of the dodecanoate chains |
| > 600 | ~15-25 | Decomposition of calcium carbonate to calcium oxide |
Note: These values are illustrative and can vary depending on the heating rate and atmospheric conditions.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Calcium dodecanoate sample into a clean, tared TGA pan (typically alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Parameters:
-
Instrument: Thermogravimetric Analyzer.
-
Temperature Program:
-
Start Temperature: Ambient (~25 °C).
-
End Temperature: 800 - 1000 °C.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
-
Atmosphere:
-
Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere).
-
Flow Rate: 20-50 mL/min.
-
-
Balance: Ensure the balance is zeroed before starting the experiment.
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset and end temperatures of each decomposition step.
-
Calculate the percentage weight loss for each step. The first derivative of the TGA curve (DTG curve) can be used to accurately determine the temperatures of maximum weight loss rate.
-
Relate the weight loss to the loss of specific chemical moieties (e.g., water, organic part, CO₂).
-
Experimental Workflow:
TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)
Application: DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine phase transitions such as melting, crystallization, and solid-solid transitions. For Calcium dodecanoate, DSC can reveal information about its polymorphic forms and purity.
Quantitative Data Summary (Typical):
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Solid-Solid Transition | 80 - 120 | 85 - 125 | Variable |
| Melting | 180 - 200 | 185 - 205 | Variable |
Note: These values can be influenced by the crystalline structure and purity of the sample.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the Calcium dodecanoate sample into a DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent any loss of volatiles during heating.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Parameters:
-
Instrument: Differential Scanning Calorimeter.
-
Temperature Program:
-
Start Temperature: Ambient (~25 °C).
-
End Temperature: A temperature above the final melting point (e.g., 250 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is common.
-
Cooling Rate: A controlled cooling rate (e.g., 10 °C/min) can be used to study crystallization behavior.
-
-
Atmosphere:
-
Purge Gas: Nitrogen.
-
Flow Rate: 20-50 mL/min.
-
-
Calibration: Calibrate the instrument for temperature and enthalpy using a certified reference material (e.g., indium).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic (melting, solid-solid transitions) and exothermic (crystallization) peaks.
-
Determine the onset temperature, peak temperature, and enthalpy of each transition. The enthalpy is calculated by integrating the area under the transition peak.
-
Experimental Workflow:
DSC Experimental Workflow
X-Ray Diffraction (XRD)
Application: XRD is a non-destructive technique used to identify the crystalline structure of a material. For Calcium dodecanoate, XRD can confirm its lamellar structure, identify different polymorphic forms, and assess the degree of crystallinity. The diffraction pattern is a unique fingerprint of the crystalline solid.
Quantitative Data Summary (Typical 2θ Peaks):
| 2θ (°) | d-spacing (Å) | Assignment |
| Low angles (<10°) | > 8.8 | (00l) reflections indicating lamellar structure |
| ~21.5 | ~4.1 | Short-range order of the aliphatic chains |
| ~24.0 | ~3.7 | Short-range order of the aliphatic chains |
Note: The exact peak positions and intensities can vary with the crystalline form and sample preparation.
Experimental Protocol:
-
Sample Preparation:
-
The sample should be a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle.
-
Mount the powder in a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to avoid errors in peak positions.
-
-
Instrument Parameters:
-
Instrument: X-ray Diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 50° is a common range for analyzing metal soaps.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis:
-
Plot the diffraction intensity versus the 2θ angle.
-
Identify the 2θ positions of the diffraction peaks.
-
Calculate the d-spacing for each peak using Bragg's Law (nλ = 2d sinθ).
-
Compare the obtained diffraction pattern with reference patterns from databases (e.g., ICDD) or literature to confirm the phase and crystalline structure. The low-angle reflections are particularly important for confirming the lamellar structure.
-
Experimental Workflow:
XRD Experimental Workflow
Scanning Electron Microscopy (SEM)
Application: SEM is used to visualize the surface morphology and particle size of Calcium dodecanoate powder. It provides high-resolution images that can reveal details about the shape, size distribution, and aggregation of the particles.
Experimental Protocol:
-
Sample Preparation:
-
Mount a small amount of the Calcium dodecanoate powder onto an SEM stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion.
-
For non-conductive samples like Calcium dodecanoate, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.
-
-
Instrument Parameters:
-
Instrument: Scanning Electron Microscope.
-
Accelerating Voltage: 5-15 kV is a typical range.
-
Working Distance: Adjust for optimal focus and resolution.
-
Detector: Secondary Electron (SE) detector for topographical imaging.
-
-
Data Analysis:
-
Acquire images at different magnifications to observe both the overall particle morphology and fine surface details.
-
Use the SEM software to measure particle sizes and analyze their distribution.
-
Describe the observed morphology (e.g., plate-like, needle-like, irregular).
-
Experimental Workflow:
SEM Experimental Workflow
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Application: ICP-OES is an elemental analysis technique used to accurately determine the calcium content in Calcium dodecanoate. This is crucial for confirming the stoichiometry of the salt and for quality control purposes.
Experimental Protocol:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the Calcium dodecanoate sample into a clean microwave digestion vessel.
-
Add a suitable digestion acid mixture, typically high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).
-
Seal the vessel and place it in a microwave digestion system.
-
Run a digestion program with controlled temperature and pressure ramps to ensure complete dissolution of the sample.
-
After cooling, carefully open the vessel and quantitatively transfer the digested solution to a volumetric flask (e.g., 50 mL or 100 mL).
-
Dilute to the mark with deionized water. Further dilutions may be necessary to bring the calcium concentration within the linear range of the instrument.
-
-
Instrument Parameters:
-
Instrument: Inductively Coupled Plasma - Optical Emission Spectrometer.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and auxiliary gas flow.
-
Wavelength Selection: Select a sensitive and interference-free emission line for calcium (e.g., 317.933 nm or 393.366 nm).
-
Calibration: Prepare a series of calcium standard solutions of known concentrations from a certified reference material to create a calibration curve. The standards should be matrix-matched with the acid concentration of the digested samples.
-
-
Data Analysis:
-
Aspirate the blank, standards, and sample solutions into the plasma and measure the emission intensity at the selected wavelength.
-
Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.
-
Determine the concentration of calcium in the sample solution from the calibration curve.
-
Calculate the percentage of calcium in the original Calcium dodecanoate sample, taking into account the initial sample weight and all dilution factors.
-
Experimental Workflow:
Application Note: Methods for Quantifying Calcium Dodecanoate in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). It is utilized in various industries, including pharmaceuticals, plastics, and cosmetics, where it functions as a lubricant, release agent, and stabilizer.[1] Quantifying Calcium dodecanoate in complex matrices such as drug formulations, polymers, or biological samples is crucial for quality control, formulation development, and stability studies. The complex nature of these matrices often presents analytical challenges, requiring robust and specific quantification methods. This document details several analytical techniques for the determination of Calcium dodecanoate, providing comprehensive protocols and comparative data to guide the selection of the most appropriate method.
Method 1: Indirect Quantification via Calcium Analysis by Atomic Spectroscopy
Principle: This approach involves quantifying the calcium content of a sample and stoichiometrically calculating the concentration of Calcium dodecanoate. It is highly sensitive and suitable for matrices where Calcium dodecanoate is the sole or primary source of calcium. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the techniques of choice.[2][3] ICP-MS offers superior sensitivity, capable of detecting metals at parts-per-trillion (ppt) levels, making it ideal for trace impurity analysis in pharmaceuticals.[2][4] AAS is a faster and also reliable alternative, though typically less sensitive than ICP-MS.[5]
Experimental Protocol: ICP-MS
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 0.1 - 0.5 g of the homogenized sample into a clean digestion vessel.
-
Add 5-10 mL of high-purity nitric acid (HNO₃). If the matrix is complex and contains organic material, a mixture of nitric acid and hydrogen peroxide (H₂O₂) can be used.[6]
-
Allow the sample to pre-digest at room temperature in a fume hood.
-
Place the vessel in a microwave digestion system and apply a suitable temperature program to ensure complete digestion (e.g., ramp to 200°C and hold for 20 minutes).
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
-
Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Calibration: Prepare a series of calcium standard solutions (e.g., 0, 1, 10, 50, 100 µg/L) from a certified stock solution. Matrix-match the standards with the same acid concentration as the samples.
-
Internal Standard: Add an internal standard (e.g., Yttrium) to all samples and standards to correct for instrumental drift and matrix effects.[4]
-
Analysis: Introduce the prepared samples and standards into the ICP-MS. Monitor the isotope for calcium (e.g., ⁴⁴Ca to avoid isobaric interference from ⁴⁰Ar which affects ⁴⁰Ca).[7]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the intensity of the calcium signal against the concentration of the standards.
-
Determine the concentration of calcium in the sample solutions from the calibration curve.
-
Calculate the concentration of Calcium dodecanoate in the original sample using the following formula:
Concentration (mg/g) = (C_Ca × V × D) / (W × F)
Where:
-
C_Ca = Concentration of calcium in the measured solution (mg/L)
-
V = Final volume of the diluted sample (L)
-
D = Dilution factor (if any)
-
W = Weight of the initial sample (g)
-
F = Molar mass ratio (M_Ca / M_Ca(C₁₂H₂₃O₂)₂) ≈ (40.08 / 438.70)
-
Experimental Workflow: Calcium Analysis
Caption: Workflow for indirect quantification of Calcium dodecanoate via calcium analysis.
Method 2: Quantification of Dodecanoate via Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method quantifies the dodecanoate moiety of the molecule. Calcium dodecanoate is first converted to its free fatty acid form (dodecanoic acid) by acidification. The dodecanoic acid is then extracted into an organic solvent and derivatized to a volatile ester (e.g., a trimethylsilyl ester) for analysis by GC-MS.[8] This technique is highly specific as it identifies the molecule based on both its retention time and mass spectrum.
Experimental Protocol: GC-MS
-
Sample Preparation (Extraction and Derivatization):
-
Accurately weigh a known amount of the sample into a centrifuge tube.
-
Add an internal standard solution (e.g., tridecanoic acid in methanol).
-
Add an acidic solution (e.g., hydrochloric acid in 2-propanol) to protonate the dodecanoate to dodecanoic acid.[9]
-
Vortex the mixture thoroughly and add an extraction solvent (e.g., hexane or iso-octane). Vortex again to extract the dodecanoic acid into the organic layer.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer a known volume of the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a solvent like iso-octane.[8]
-
Seal the vial and heat at ~70-80°C for 60-80 minutes to complete the derivatization.[8]
-
Cool the sample to room temperature before injection.
-
-
Instrumental Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as an HP-5MS (5% diphenyl-95% dimethylpolysiloxane).[8]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the dodecanoic acid derivative and the internal standard.
-
-
-
Data Analysis:
-
Identify the peak for the dodecanoic acid derivative based on its retention time and mass spectrum.
-
Prepare a calibration curve by analyzing standards of dodecanoic acid (subjected to the same derivatization procedure) at various concentrations.
-
Calculate the concentration of dodecanoic acid in the sample.
-
Convert the concentration of dodecanoic acid back to Calcium dodecanoate using stoichiometric ratios.
-
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantification of Calcium dodecanoate via GC-MS analysis of its fatty acid.
Method 3: Quantification by Thermogravimetric Analysis (TGA)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. Calcium dodecanoate exhibits a distinct thermal decomposition profile. The decomposition often occurs in discrete steps, including the loss of any absorbed water, decomposition to calcium carbonate, and finally to calcium oxide at higher temperatures.[10] The mass loss associated with a specific decomposition step can be used to quantify the initial amount of Calcium dodecanoate in the sample, provided other components in the mixture do not interfere in the same temperature range.[11]
Experimental Protocol: TGA
-
Sample Preparation:
-
Ensure the sample is homogeneous. For solid samples, this may involve grinding to a fine powder.
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum).[11]
-
-
Instrumental Analysis:
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 50 mL/min).[11] An inert atmosphere is often preferred to simplify the decomposition pathway.
-
Temperature Program: Heat the sample from ambient temperature to ~900°C at a constant heating rate (e.g., 10 or 20 K/min).[11][12]
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Identify the mass loss step corresponding to the decomposition of Calcium dodecanoate to calcium carbonate (typically in the range of 350-550°C).
-
The theoretical mass remaining at this stage is calculated based on the stoichiometry of the reaction: 2 Ca(C₁₂H₂₃O₂)₂ (s) → 2 CaCO₃ (s) + ... (volatile organic products)
-
Alternatively, identify the final mass corresponding to calcium oxide (CaO) at the end of the run (>700°C).[10]
-
Calculate the initial mass of Calcium dodecanoate based on the measured mass loss or the final residual mass of CaO.
-
Logical Relationship: TGA Decomposition
Caption: Thermal decomposition pathway of Calcium dodecanoate in TGA.
Summary of Analytical Methods
The selection of an appropriate method depends on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.
| Method | Principle | Sample Preparation | Advantages | Limitations |
| ICP-MS / AAS | Indirect quantification of the Ca²⁺ ion. | Acid digestion (microwave or hot plate). | Very high sensitivity (especially ICP-MS)[4]; good for trace analysis. | Not specific to Calcium dodecanoate; assumes all Ca is from the target analyte. Interference from other calcium sources. |
| GC-MS | Quantification of the dodecanoate moiety after conversion to a volatile derivative. | Acidification, solvent extraction, and chemical derivatization.[8][9] | High specificity (mass spectrum confirmation); can separate from other fatty acids. | Multi-step, labor-intensive sample preparation; derivatization can be complex. |
| TGA | Quantification based on mass loss during thermal decomposition. | Minimal (weighing the sample). | Fast and simple; requires no solvents or reagents. | Lower sensitivity and specificity; requires a relatively pure sample or a matrix with non-interfering thermal behavior.[11] |
| HPLC | Separation and quantification of the dodecanoate anion or a derivatized form. | Acidification and solvent extraction; potential derivatization for UV detection.[13] | Can be adapted for various detectors (UV, ELSD, MS); good for routine analysis. | Dodecanoic acid lacks a strong chromophore, often requiring derivatization or specialized detectors like ELSD or MS.[13] |
References
- 1. Metal soaps – versatile use in a wide range of industries - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Calcium Isotopes Using Inductive Coupled Plasma–Tandem Mass Spectrometry with Ozone-Induced Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Determination of calcium stearate in polyolefin samples by gas chromatographic technique after performing dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal analysis of calcium stearate | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. photos.labwrench.com [photos.labwrench.com]
- 13. Calcium laurate | 4696-56-4 | Benchchem [benchchem.com]
Application Notes and Protocols: Calcium Dodecanoate in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dodecanoate, the calcium salt of lauric acid, is a biocompatible and biodegradable compound with existing applications in the pharmaceutical industry as a lubricant and emulsifier.[][2][3][4][5][6] Its amphiphilic nature, possessing a hydrophilic calcium head and a lipophilic dodecanoate tail, makes it an attractive candidate for the formulation of novel drug delivery systems. This document provides detailed application notes and protocols for investigating the potential of Calcium dodecanoate in creating various nanoparticle-based drug delivery platforms, including micelles, liposomes, and solid lipid nanoparticles (SLNs). These systems can potentially enhance the solubility of hydrophobic drugs, prolong circulation times, and facilitate targeted drug delivery.[7][8][9][10]
Physicochemical Properties of Calcium Dodecanoate
A thorough understanding of the physicochemical properties of Calcium dodecanoate is crucial for designing effective drug delivery systems.
| Property | Value | Reference |
| Synonyms | Calcium laurate, Dodecanoic acid, calcium salt | [][5][11][12] |
| CAS Number | 4696-56-4 | [][2][4][5][6] |
| Molecular Formula | C24H46CaO4 | [3][5][11][13] |
| Molecular Weight | 438.7 g/mol | [3][5][11][13] |
| Appearance | White powder | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents | [14] |
| Regulatory Status | FDA approved as a food additive (anticaking agent, emulsifier, lubricant) | [5][15][16] |
I. Calcium Dodecanoate Micelles for Hydrophobic Drug Delivery
Polymeric micelles are core-shell structures that can encapsulate poorly soluble drugs, protecting them from degradation and improving their pharmacokinetic profile.[10][17][18] The amphiphilic nature of Calcium dodecanoate allows it to self-assemble into micelles in an aqueous environment.
Experimental Protocol: Formulation and Characterization of Doxorubicin-Loaded Calcium Dodecanoate Micelles
1. Materials:
-
Calcium dodecanoate
-
Doxorubicin (DOX)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Organic solvent (e.g., Dichloromethane)
-
Dialysis membrane (MWCO 3.5 kDa)
2. Formulation (Thin-film hydration method):
-
Dissolve 100 mg of Calcium dodecanoate and 10 mg of Doxorubicin in 10 mL of dichloromethane in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at 40°C to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.
-
Sonicate the resulting suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on an ice bath to form micelles.
-
Centrifuge the micellar solution at 10,000 rpm for 10 minutes to remove any un-encapsulated drug aggregates.
-
Purify the micelles by dialyzing against PBS for 24 hours to remove free DOX.[17]
3. Characterization:
| Parameter | Method | Expected Results |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | DLS with an electrode | -20 to -40 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical micelles |
| Drug Loading Content (DLC) | UV-Vis Spectrophotometry (at 480 nm) | 5 - 10% |
| Encapsulation Efficiency (EE) | UV-Vis Spectrophotometry (at 480 nm) | 70 - 90% |
| Critical Micelle Concentration (CMC) | Pyrene fluorescence assay | 0.001 - 0.005 mg/mL |
Calculations:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
Experimental Workflow: Micelle Formulation and Characterization
Caption: Workflow for the formulation and characterization of drug-loaded Calcium dodecanoate micelles.
II. Calcium-Responsive Liposomes for Triggered Drug Release
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[8][19] By incorporating Calcium dodecanoate into the liposomal membrane, it is hypothesized that the formulation can be made sensitive to changes in calcium concentration, a stimulus relevant in certain disease states.[20][21][22]
Experimental Protocol: Formulation and In Vitro Release from Calcium-Responsive Liposomes
1. Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Calcium dodecanoate
-
Calcein (as a model hydrophilic drug)
-
HEPES buffer (pH 7.4)
-
Calcium chloride (CaCl2) solution
2. Formulation:
-
Dissolve SPC, cholesterol, and Calcium dodecanoate (in a molar ratio of 55:40:5) in chloroform/methanol (2:1 v/v).
-
Create a thin lipid film using a rotary evaporator.
-
Hydrate the film with a calcein solution (50 mM in HEPES buffer).
-
Subject the suspension to 5 freeze-thaw cycles.
-
Extrude the liposomes through polycarbonate membranes (100 nm pore size) to obtain unilamellar vesicles.
-
Remove unencapsulated calcein using size exclusion chromatography.
3. In Vitro Drug Release Study:
-
Place 1 mL of the calcein-loaded liposome suspension in a dialysis bag.
-
Immerse the bag in 50 mL of HEPES buffer (release medium) with varying concentrations of CaCl2 (0 mM, 2 mM, 5 mM, 10 mM) at 37°C with gentle stirring.
-
At predetermined time points, withdraw 1 mL of the release medium and replace it with fresh medium.
-
Measure the concentration of released calcein using a fluorescence spectrophotometer (Excitation: 495 nm, Emission: 515 nm).
Hypothetical In Vitro Release Data
| Time (hours) | 0 mM CaCl2 (% Release) | 2 mM CaCl2 (% Release) | 5 mM CaCl2 (% Release) | 10 mM CaCl2 (% Release) |
| 1 | 5.2 ± 0.8 | 10.5 ± 1.1 | 18.3 ± 1.5 | 25.1 ± 2.0 |
| 4 | 8.9 ± 1.2 | 22.1 ± 1.8 | 35.7 ± 2.2 | 48.6 ± 2.8 |
| 8 | 12.5 ± 1.5 | 35.4 ± 2.1 | 55.2 ± 3.1 | 70.3 ± 3.5 |
| 12 | 15.8 ± 1.9 | 48.9 ± 2.5 | 72.8 ± 3.8 | 85.4 ± 4.1 |
| 24 | 20.3 ± 2.3 | 65.7 ± 3.0 | 88.1 ± 4.5 | 92.3 ± 4.8 |
Logical Relationship: Calcium-Triggered Release
Caption: Proposed mechanism for calcium-triggered drug release from Calcium dodecanoate-containing liposomes.
III. Cellular Uptake and Cytotoxicity Studies
Evaluating the interaction of Calcium dodecanoate-based nanoparticles with cells is essential to determine their potential efficacy and safety.[23][24][25]
Experimental Protocol: In Vitro Cellular Uptake and Cytotoxicity
1. Cell Culture:
-
Select a relevant cell line (e.g., HeLa for cancer studies).
-
Culture cells in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.
2. Cellular Uptake (using fluorescently labeled nanoparticles):
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Prepare fluorescently labeled Calcium dodecanoate micelles (e.g., encapsulating Coumarin-6).
-
Incubate the cells with the fluorescent micelles at various concentrations for different time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized micelles.
-
Lyse the cells and measure the fluorescence intensity using a plate reader to quantify uptake.
-
Visualize cellular uptake using fluorescence microscopy.
3. Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate.
-
Treat the cells with varying concentrations of empty Calcium dodecanoate nanoparticles and drug-loaded nanoparticles for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells.
Hypothetical Signaling Pathway for Doxorubicin-Loaded Nanoparticles
Caption: Proposed pathway for cellular uptake and action of Doxorubicin delivered by Calcium dodecanoate nanoparticles.
Conclusion
Calcium dodecanoate presents a promising, biocompatible, and versatile platform for the development of novel drug delivery systems. The protocols outlined in this document provide a foundational framework for researchers to explore its potential in formulating micelles, liposomes, and other nanoparticles for various therapeutic applications. Further in-depth characterization and in vivo studies are warranted to fully elucidate the potential of Calcium dodecanoate in advancing drug delivery technologies.
References
- 2. Calcium Laurate or Calcium Dodecanoate Manufacturers [anmol.org]
- 3. nbinno.com [nbinno.com]
- 4. Temporary title [webprod.hc-sc.gc.ca]
- 5. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calcium laurate, 4696-56-4 [thegoodscentscompany.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Polymeric micelles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calciumdodecanoate | C24H46CaO4 | CID 14496653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CALCIUM LAURATE [drugfuture.com]
- 13. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]
- 14. researchgate.net [researchgate.net]
- 15. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Progress in Polymeric Micelles for Drug Delivery Applications [mdpi.com]
- 18. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Calcium-responsive liposomes: Toward ion-mediated targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcium Enabled Remote Loading of a Weak Acid Into pH-sensitive Liposomes and Augmented Cytosolic Delivery to Cancer Cells via the Proton Sponge Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium Phosphate-Coated Lipid Nanoparticles as a Potential Tool in Bone Diseases Therapy [mdpi.com]
- 23. A Mechanistic Study on Cellular Uptake of Nanoparticles for Enhanced Drug Delivery - Blacklight [etda.libraries.psu.edu]
- 24. researchgate.net [researchgate.net]
- 25. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Calcium Laurate: Application Notes and Protocols for Pharmaceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium laurate, the calcium salt of lauric acid, is a versatile excipient utilized in the pharmaceutical industry for its lubricating, anti-caking, and emulsifying properties.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of calcium laurate in solid and topical dosage forms. It is intended to guide researchers and formulation scientists in harnessing the functional properties of this excipient for optimal drug product performance. Calcium laurate is generally recognized as safe (GRAS) by the FDA for use in appropriate amounts.[3]
Physicochemical Properties
A summary of the key physicochemical properties of calcium laurate is presented in Table 1.
Table 1: Physicochemical Properties of Calcium Laurate
| Property | Value | Reference |
| Chemical Name | Calcium dodecanoate | [4] |
| CAS Number | 4696-56-4 | [4] |
| Molecular Formula | C24H46CaO4 | [4] |
| Molecular Weight | 438.69 g/mol | [4] |
| Appearance | White to yellowish-white powder | [1] |
| Solubility | Insoluble in water; slightly soluble in hot ethanol and hot oils | [1] |
| Melting Point | Approximately 182 °C |
Applications in Pharmaceutical Formulation
Calcium laurate serves multiple functions as a pharmaceutical excipient, primarily in the manufacturing of solid oral dosage forms and in the formulation of semi-solid topical products.
Solid Dosage Forms: Lubricant and Anti-Caking Agent
In tablet and capsule manufacturing, calcium laurate is primarily used as a lubricant to reduce friction between the tablet surface and the die wall during ejection.[3][5] It also possesses anti-caking properties, improving the flowability of powder blends.[3][5]
While effective, comparative studies suggest that calcium laurate may be a less efficient lubricant than magnesium stearate, often necessitating higher concentrations to achieve a similar effect. Table 2 provides a qualitative comparison of calcium laurate with other common lubricants.
Table 2: Qualitative Comparison of Common Pharmaceutical Lubricants
| Lubricant | Lubricity | Effect on Tablet Hardness | Effect on Disintegration Time |
| Calcium Laurate | Good | Minimal to slight decrease | Minimal |
| Magnesium Stearate | Excellent | Can significantly decrease | May prolong |
| Stearic Acid | Moderate | Minimal | Minimal |
| Sodium Stearyl Fumarate | Good | Minimal | Minimal |
Topical Formulations: Emulsifier and Stabilizer
In creams, lotions, and ointments, calcium laurate functions as an emulsifier and stabilizer.[1] Its amphiphilic nature allows it to situate at the oil-water interface, reducing surface tension and preventing the coalescence of dispersed droplets. This contributes to the overall stability and desired consistency of the topical product.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the performance of calcium laurate in pharmaceutical formulations.
Protocol 1: Evaluation of Lubricant Efficiency in a Tablet Formulation
Objective: To quantify the effect of varying concentrations of calcium laurate on the physical properties of tablets produced by direct compression.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., microcrystalline cellulose, lactose)
-
Disintegrant (e.g., croscarmellose sodium)
-
Calcium Laurate
-
Tablet press
-
Tablet hardness tester
-
Friability tester
-
Disintegration tester
-
Dissolution apparatus
Methodology:
-
Powder Blending:
-
Prepare powder blends containing the API, diluent, and disintegrant.
-
Add calcium laurate at varying concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w) to different batches of the blend.
-
Mix each batch in a suitable blender (e.g., V-blender) for a specified time (e.g., 5 minutes) to ensure uniform distribution of the lubricant.
-
-
Tablet Compression:
-
Compress the powder blends into tablets using a tablet press with a fixed compression force.
-
Record the ejection force for each tablet during compression.
-
-
Tablet Characterization:
-
Hardness: Measure the crushing strength of at least 10 tablets from each batch using a tablet hardness tester.
-
Friability: Determine the friability of a sample of tablets from each batch using a friability tester (e.g., for 100 revolutions).
-
Disintegration Time: Measure the time required for tablets from each batch to disintegrate in a specified medium (e.g., purified water at 37°C) using a disintegration tester.
-
Dissolution Profile: Perform dissolution testing on tablets from each batch using a suitable dissolution apparatus and medium. Collect samples at predetermined time points and analyze for API content.
-
Data Presentation:
Summarize the results in a table for easy comparison of the different calcium laurate concentrations.
Table 3: Effect of Calcium Laurate Concentration on Tablet Properties (Example Data)
| Calcium Laurate Conc. (% w/w) | Average Ejection Force (N) | Average Hardness (N) | Friability (%) | Average Disintegration Time (min) | % Drug Dissolved at 30 min |
| 0.5 | |||||
| 1.0 | |||||
| 1.5 | |||||
| 2.0 |
Protocol 2: Evaluation of Emulsion Stability in a Topical Formulation
Objective: To assess the ability of calcium laurate to stabilize an oil-in-water (O/W) emulsion.
Materials:
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Aqueous phase (purified water)
-
Calcium Laurate
-
Co-emulsifier (optional, e.g., cetyl alcohol)
-
Preservative
-
Homogenizer
-
Viscometer
-
Microscope with a calibrated eyepiece
-
Centrifuge
Methodology:
-
Emulsion Preparation:
-
Heat the oil phase and aqueous phase separately to a specified temperature (e.g., 70-75°C).
-
Disperse the calcium laurate (and co-emulsifier, if used) in the oil phase.
-
Dissolve any water-soluble ingredients, including the preservative, in the aqueous phase.
-
Slowly add the aqueous phase to the oil phase while homogenizing at a controlled speed.
-
Continue homogenization for a specified time (e.g., 10-15 minutes) and then allow the emulsion to cool to room temperature with gentle stirring.
-
-
Stability Assessment:
-
Macroscopic Evaluation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at specified time intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C).
-
Microscopic Evaluation: Examine a drop of the emulsion under a microscope to determine the average globule size and observe for any changes in globule size distribution over time.
-
Viscosity Measurement: Measure the viscosity of the emulsion at different time points using a viscometer. A significant change in viscosity can indicate instability.
-
Centrifugation Test: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Measure the volume of any separated phase.
-
Data Presentation:
Record the observations in a table to track the stability of the emulsion over time.
Table 4: Stability Evaluation of an O/W Emulsion Containing Calcium Laurate (Example Data)
| Time | Storage Condition | Macroscopic Appearance | Average Globule Size (µm) | Viscosity (cP) | Phase Separation after Centrifugation (ml) |
| 0 | Room Temp | Homogeneous | |||
| 1 week | Room Temp | ||||
| 1 week | 40°C | ||||
| 1 month | Room Temp | ||||
| 1 month | 40°C |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the evaluation of calcium laurate as a pharmaceutical excipient in a drug formulation.
Caption: Logical workflow for the evaluation of calcium laurate as a pharmaceutical excipient.
Conclusion
Calcium laurate is a valuable excipient with well-defined roles in both solid and topical pharmaceutical formulations. Its performance is concentration-dependent and should be carefully evaluated in the context of the specific drug product being developed. The protocols and workflow provided herein offer a systematic approach to characterizing the functionality of calcium laurate, enabling the development of robust and stable drug products. Further studies are warranted to generate more quantitative data on the performance of calcium laurate in direct comparison with other commonly used excipients.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. Effect of binder type and lubrication method on the binder efficacy for direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Calcium Dodecanoate in Polymer Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid).[1] It is a versatile additive in polymer science, primarily utilized for its properties as a heat stabilizer, lubricant, and as a component in nucleating agent systems. Its application is particularly prominent in the processing and enhancement of polyvinyl chloride (PVC) and polyolefins. This document provides detailed application notes and experimental protocols for the use of calcium dodecanoate in these key areas of polymer research.
Application 1: Heat Stabilizer for Polyvinyl Chloride (PVC)
Application Note
Calcium dodecanoate is a crucial component in mixed metal heat stabilizer systems for PVC, most commonly in calcium-zinc (Ca/Zn) stabilizer formulations.[1][2][3] PVC is thermally unstable at processing temperatures and degrades through a process called dehydrochlorination, releasing hydrochloric acid (HCl).[1][2] This degradation leads to discoloration, embrittlement, and loss of mechanical properties.[1]
Calcium dodecanoate functions as a primary heat stabilizer by acting as an HCl scavenger.[1][2] It neutralizes the released HCl, preventing the autocatalytic degradation of the PVC polymer chain.[1][2] In Ca/Zn systems, zinc stearate provides initial stabilization, while calcium dodecanoate offers long-term stability.[1][2][4] This synergistic relationship prevents the catastrophic burning that can occur with zinc stearates alone.[5]
Key Advantages:
-
Non-toxic and Environmentally Friendly: Ca/Zn stabilizers are a widely accepted alternative to lead-based stabilizers.[1]
-
Good Color Retention: Helps in maintaining the initial color of the PVC product.[1]
-
Synergistic Effect: Works effectively in combination with zinc stabilizers and other co-stabilizers like polyols and phosphites.[2]
Quantitative Data Summary
The following table summarizes the typical effects of a Ca/Zn stabilizer system containing calcium dodecanoate on the thermal stability of rigid PVC.
| Property | Test Method | Control (No Stabilizer) | PVC with Ca/Zn Stabilizer (Typical) |
| Thermal Stability Time (minutes) | Congo Red Test @ 180°C | < 10 | 60 - 90 |
| Oven Aging @ 180°C | < 15 | 75 - 120 | |
| Yellowness Index | Colorimetry | > 50 after 30 mins | < 20 after 60 mins |
| Glass Transition Temp. (Tg) | DSC | ~80°C | ~79°C[6] |
Experimental Protocol: Evaluation of Thermal Stability using the Congo Red Test
This protocol is adapted from standard industry methods for determining the thermal stability time of PVC compounds.[7]
1. Materials and Equipment:
-
PVC resin
-
Calcium dodecanoate
-
Zinc stearate (or a pre-formulated Ca/Zn stabilizer)
-
Two-roll mill or internal mixer
-
Thermostatically controlled oil bath or heating block set to 180°C
-
Test tubes
-
Congo Red indicator paper
-
Stoppers with a slit for the indicator paper
-
Timer
2. Procedure:
-
Compounding: Prepare a PVC formulation by mixing the PVC resin with the calcium dodecanoate/zinc stearate stabilizer system (e.g., 1.5 phr calcium dodecanoate and 0.5 phr zinc stearate) on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed. A control sample without any stabilizer should also be prepared.
-
Sample Preparation: Cut the milled sheets into small pieces or granulate them.
-
Test Setup: Place 2.0 g of the PVC compound into a clean, dry test tube.
-
Heating: Immerse the test tube in the heating block pre-heated to 180°C.
-
Indicator Placement: Insert a strip of Congo Red paper into the stopper so that it will be suspended approximately 2.5 cm above the PVC sample inside the test tube. Place the stopper in the test tube.
-
Observation: Start the timer immediately. Observe the Congo Red paper for a color change from red to blue.
-
Endpoint: The thermal stability time is the time elapsed from the immersion of the test tube into the heating block to the moment the Congo Red paper turns completely blue, indicating the evolution of HCl.[7]
-
Data Recording: Record the thermal stability time in minutes for both the stabilized and control samples.
Mechanism of Action: PVC Heat Stabilization
Caption: Synergistic PVC heat stabilization by a Ca/Zn system.
Application 2: Lubricant in Polymer Processing
Application Note
Calcium dodecanoate functions as both an internal and external lubricant in polymer processing, enhancing flowability and preventing adhesion to metal surfaces.[3][8]
-
Internal Lubricant: At processing temperatures, calcium dodecanoate can improve the flow of the polymer melt by reducing the friction between polymer chains.[3] This leads to a decrease in melt viscosity and allows for lower processing temperatures and energy consumption.
-
External Lubricant: Calcium dodecanoate can migrate to the surface of the polymer melt, creating a lubricating layer between the polymer and the hot metal surfaces of processing equipment like extruders and molds.[3][9] This prevents sticking, reduces wear on equipment, and improves the surface finish of the final product.[3][10]
It is widely used in rigid PVC extrusion and injection molding, as well as in polyolefins. The typical addition level is between 0.5 and 3.0 phr.[7]
Quantitative Data Summary
The following table illustrates the typical effects of calcium dodecanoate as a lubricant on the processing properties of a polymer.
| Property | Test Method | Control (No Lubricant) | Polymer with 1.0 phr Calcium Dodecanoate |
| Melt Flow Index (g/10 min) | ASTM D1238 | 2.5 | 3.5 - 4.5 |
| Extruder Torque (A) | Torque Rheometry | 45 | 35 - 40 |
| Mold Release Force (N) | Instrumented Mold | 1200 | 800 - 950 |
| Surface Gloss (%) | Gloss Meter | 75 | 85 - 90 |
Experimental Protocol: Evaluation of Lubricity using a Torque Rheometer
This protocol outlines the procedure for assessing the internal and external lubrication effects of calcium dodecanoate on a polymer compound.
1. Materials and Equipment:
-
Polymer resin (e.g., PVC, PP)
-
Calcium dodecanoate
-
Internal mixer equipped with a torque rheometer (e.g., Brabender or Haake type)
-
Balance
-
Timer
2. Procedure:
-
Preparation: Pre-heat the mixing bowl of the torque rheometer to the desired processing temperature for the polymer (e.g., 185°C for rigid PVC). Set the rotor speed (e.g., 60 rpm).
-
Compounding: Prepare two batches of the polymer compound. One control batch with no lubricant, and one experimental batch with a specified concentration of calcium dodecanoate (e.g., 1.0 phr).
-
Loading: Add the polymer compound to the pre-heated mixing bowl and start the data acquisition software to record torque and temperature as a function of time.
-
Data Acquisition: The rheometer will record the torque required to mix the molten polymer. Key parameters to observe are:
-
Fusion Time: The time taken for the powder blend to melt and form a cohesive mass. A shorter fusion time can indicate better internal lubrication.
-
Fusion Torque: The peak torque reached during the fusion process.
-
Equilibrium Torque: The steady-state torque after the polymer is fully molten. A lower equilibrium torque suggests reduced melt viscosity and effective internal lubrication.
-
-
Analysis: Compare the torque curves of the control and the experimental batches. A significant reduction in equilibrium torque in the sample containing calcium dodecanoate indicates its effectiveness as an internal lubricant.
Experimental Workflow: Lubricant Evaluation
Caption: Workflow for evaluating the lubricating effect of calcium dodecanoate.
Application 3: Nucleating Agent Component for Polyolefins
Application Note
While not typically a primary nucleating agent itself, calcium dodecanoate (or calcium stearate) is often used as a component in nucleating agent packages for polyolefins like polypropylene (PP).[11] Nucleating agents accelerate the crystallization rate of semi-crystalline polymers by providing sites for crystal growth to begin.[12][13] This results in a larger number of smaller spherulites, which can lead to:
-
Improved Mechanical Properties: Increased stiffness and hardness.[11]
-
Enhanced Optical Properties: Improved clarity and reduced haze.
-
Faster Processing Cycles: Reduced cooling times in processes like injection molding.[14]
Calcium dodecanoate can act synergistically with primary nucleating agents, potentially aiding in their dispersion and improving the overall nucleation efficiency.[11] For instance, it has been used in combination with dicalcium salt of 1-hydroxyethane-1,1-diphosphonic acid (HEDP) to enhance the crystallinity of iPP.[11]
Quantitative Data Summary
The following table shows the potential effects of a nucleating agent system containing calcium dodecanoate on the properties of polypropylene.
| Property | Test Method | Control (Neat PP) | PP with Nucleating System |
| Crystallization Temperature (Tc) | DSC | ~110°C | 120 - 125°C |
| Crystallization Half-Time (t1/2) | Isothermal DSC | 3.0 min @ 135°C | 1.0 - 1.5 min @ 135°C |
| Flexural Modulus (MPa) | ASTM D790 | 1500 | 1650 - 1800[11] |
| Degree of Crystallinity (%) | DSC | 40 - 45 | 45 - 55[11] |
Experimental Protocol: Evaluation of Nucleation Effect by Differential Scanning Calorimetry (DSC)
This protocol describes how to measure the effect of a nucleating agent on the crystallization behavior of a polymer.
1. Materials and Equipment:
-
Polypropylene (PP) resin
-
Nucleating agent system (e.g., primary nucleating agent with calcium dodecanoate)
-
Internal mixer or twin-screw extruder
-
Differential Scanning Calorimeter (DSC)
-
Sample pans and press
2. Procedure:
-
Compounding: Prepare a masterbatch of the nucleating system in PP. Then, melt-blend the masterbatch with neat PP to achieve the desired final concentration of the nucleating agent (e.g., 0.25 wt%). A control sample of neat PP must also be processed under the same conditions.
-
Sample Preparation: Prepare DSC samples of 5-10 mg from the compounded materials.
-
Non-isothermal Crystallization Analysis:
-
Place the sample in the DSC cell.
-
Heat the sample to 200°C at a rate of 10°C/min to erase any prior thermal history and hold for 5 minutes.
-
Cool the sample to 50°C at a controlled rate (e.g., 10°C/min).
-
Record the cooling curve. The peak of the exotherm corresponds to the crystallization temperature (Tc). A higher Tc for the nucleated sample compared to the control indicates a significant nucleation effect.
-
-
Isothermal Crystallization Analysis:
-
Heat the sample to 200°C at a high rate and hold for 5 minutes.
-
Rapidly cool the sample to a specific isothermal crystallization temperature (e.g., 135°C).
-
Hold at this temperature and record the heat flow as a function of time until the crystallization exotherm is complete.
-
The time at which 50% of the total crystallization has occurred is the crystallization half-time (t1/2). A shorter t1/2 indicates faster crystallization.
-
-
Data Analysis: Compare the Tc and t1/2 values for the control and the nucleated samples to quantify the effectiveness of the nucleating agent system.
Logical Relationship: Nucleation and Property Enhancement
Caption: How nucleating agents improve polymer properties.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nimbasia.com [nimbasia.com]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. journal.standard.ac.ir [journal.standard.ac.ir]
- 7. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]
- 8. rewachem.com [rewachem.com]
- 9. akrochem.com [akrochem.com]
- 10. platinumindustriesltd.com [platinumindustriesltd.com]
- 11. kpfu.ru [kpfu.ru]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review [mdpi.com]
- 14. Influence of Nucleating Agents on the Crystallization, Thermal, and Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P3HBHHx) [mdpi.com]
Application Notes and Protocols: Development of Hydrophobic Coatings Using Calcium Dodecanoate
Introduction
Hydrophobic coatings are of significant interest across various fields, including self-cleaning surfaces, anti-icing, and moisture-repellent textiles. Calcium dodecanoate, a metallic soap, offers a cost-effective and facile route to creating such surfaces. The hydrophobicity of calcium dodecanoate coatings stems from the synergistic effect of the low surface energy imparted by the twelve-carbon alkyl chains of the dodecanoate molecule and the micro/nanoscale roughness of the coating's morphology.[1] This document provides detailed protocols for the synthesis of calcium dodecanoate, its application as a hydrophobic coating, and methods for its characterization.
Synthesis of Hydrophobic Particles
Two primary methods for synthesizing hydrophobic particles using dodecanoic acid (or its salt) and a calcium source are detailed below: in situ formation on a substrate and a co-precipitation method to create a powder.
Protocol: In Situ Formation on a Cementitious Substrate
This protocol describes the formation of a calcium dodecanoate (laurate) hydrophobic layer directly on a calcium-rich surface, such as cement or concrete, by reacting it with a sodium laurate solution.
Materials:
-
P·O 42.5 ordinary Portland cement specimens (40 mm × 40 mm × 10 mm)
-
Sodium laurate (CH₃(CH₂)₁₀COONa)
-
Deionized water
-
Heating and stirring plate
-
Spray gun (600 kPa pressure)
-
400-grit sandpaper
-
Ultrasonic cleaner
Procedure:
-
Substrate Preparation:
-
Fabricate cement mortar specimens with a water-cement ratio of 0.36.
-
After 24 hours of curing at ambient temperature, demold the specimens.
-
Polish the surface of the specimens uniformly with 400-grit sandpaper.
-
Clean the specimens in an ultrasonic cleaner twice and allow them to air-dry completely.[1]
-
-
Solution Preparation:
-
Prepare a 0.3% (w/v) sodium laurate solution by dissolving the appropriate amount in deionized water.
-
Heat and stir the solution until it becomes clear.[1]
-
-
Coating Application:
-
Place the prepared substrate horizontally.
-
Uniformly spray 5 mL (equivalent to 3.13 L/m²) of the 0.3% sodium laurate solution onto the substrate.[1]
-
Maintain a nozzle-to-substrate distance of 2-3 cm during spraying.[1]
-
Allow the coated specimen to air-dry at ambient temperature (5-35 °C, relative humidity ≤ 60%) for approximately 30 minutes. The sodium laurate reacts with calcium ions in the cement to form a hydrophobic calcium laurate layer.[1]
-
Protocol: Co-Precipitation Synthesis of Calcium Dodecanoate Powder
This method involves the direct precipitation of calcium dodecanoate from aqueous solutions, which can then be used to formulate a coating dispersion.
Materials:
-
Lauric acid (Dodecanoic acid, C₁₂H₂₄O₂)
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of lauric acid in ethanol.
-
Prepare a 0.5 M aqueous solution of sodium hydroxide.
-
Prepare a 0.25 M aqueous solution of calcium chloride.
-
-
Reaction:
-
In a beaker, add the lauric acid solution.
-
Slowly add the sodium hydroxide solution to the lauric acid solution while stirring to form sodium laurate.
-
Slowly add the calcium chloride solution to the sodium laurate solution under continuous stirring. A white precipitate of calcium laurate will form immediately.[2]
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Wash the precipitate with ethanol to remove excess lauric acid.
-
-
Drying:
-
Dry the collected calcium laurate powder in an oven at 60-80°C until a constant weight is achieved.
-
Experimental Workflows
The following diagrams illustrate the logical flow for the synthesis and application of calcium dodecanoate coatings.
Caption: Workflow for the in-situ formation of a hydrophobic coating.
Caption: Workflow for co-precipitation synthesis of calcium dodecanoate powder.
Characterization Protocols
To evaluate the properties of the developed coatings, the following characterization methods are recommended.
Protocol: Contact Angle Measurement
This protocol measures the static water contact angle (WCA) and sliding angle (SA) to quantify the hydrophobicity and self-cleaning properties of the surface.
Apparatus:
-
Contact angle goniometer
Procedure:
-
Place the coated substrate on the sample stage of the goniometer.
-
Dispense a water droplet (typically 5-10 µL) onto the surface.
-
Capture the image of the droplet and use the software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. This is the WCA. A WCA > 150° indicates superhydrophobicity.[1]
-
To measure the SA, place a larger droplet (e.g., 20 µL) on the surface and gradually tilt the stage.
-
The angle at which the droplet begins to roll off is the SA. An SA < 10° is characteristic of a self-cleaning surface.[1]
-
Perform measurements at least five different locations on the surface to ensure statistical relevance.
Protocol: Surface Morphology and Composition Analysis
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are used to analyze the surface topography and elemental composition.
Apparatus:
-
Field Emission Scanning Electron Microscope (FE-SEM) with an EDS detector.
Procedure:
-
Sample Preparation: Mount a small piece of the coated substrate onto an SEM stub using conductive carbon tape. For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) via sputtering to prevent charging.
-
SEM Imaging:
-
Insert the sample into the SEM chamber.
-
Operate the microscope at an appropriate accelerating voltage (e.g., 5-15 kV).
-
Acquire images at various magnifications (e.g., 1,000x to 50,000x) to observe the surface morphology. Look for the hierarchical flake-like or rod-like structures that contribute to hydrophobicity.[1][3]
-
-
EDS Analysis:
-
Select a representative area on the SEM image.
-
Acquire the EDS spectrum to identify the elemental composition of the surface. Confirm the presence of Calcium (Ca), Carbon (C), and Oxygen (O), which are characteristic of calcium dodecanoate.[1]
-
Performance Data
The following tables summarize quantitative data reported for hydrophobic coatings based on calcium dodecanoate and related materials.
Table 1: Wettability Properties of Calcium Dodecanoate-Based Coatings
| Substrate Material | Preparation Method | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference |
| Cement Paste | Immersion in 1% Sodium Laurate | 154.3° | 8.7° | [1] |
| Cement Mortar | Spraying 0.3% Sodium Laurate | 154.2° | - | [1] |
| Calcium Carbonate | Dodecanoic Acid inducing | 143.8° | - | [4] |
| Calcium Carbonate | Modified with Stearic Acid | up to 175° | - | [4] |
| Cement Surface | Carbonation with Stearic Acid (60°C) | 129° | - | [3] |
Table 2: Mechanical Durability of Sprayed Coating on Cement
| Abrasion Cycles (1 cycle = 0.5 m) | WCA after Abrasion | Reference |
| 0 | 154.5° | [1] |
| 2 | > 150° | [1] |
| 10 | 122.1° | [1] |
Mechanism and Characterization Logic
The hydrophobicity of the coating is achieved through a combination of chemical composition and physical structure. The characterization workflow is designed to verify these two aspects.
Caption: Relationship between mechanism and characterization methods.
Conclusion
Calcium dodecanoate provides a versatile and effective material for creating hydrophobic surfaces. The protocols outlined in this document offer reproducible methods for the synthesis, application, and characterization of these coatings. The in situ formation via spraying on calcium-rich substrates is particularly promising for large-scale applications due to its simplicity and efficiency.[1] Key performance indicators, such as a high water contact angle and low sliding angle, can be readily achieved. Further research may focus on enhancing the mechanical durability of these coatings for long-term applications.
References
Utilizing Calcium Dodecanoate in Food Science and Technology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). It is a multi-functional food additive generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) and is used in a variety of food products.[1] Its primary applications in the food industry stem from its properties as an emulsifier, anti-caking agent, and stabilizer.[1][2] This document provides detailed application notes and experimental protocols for researchers and scientists exploring the use of calcium dodecanoate in food science and technology.
Chemical and Physical Properties
A summary of the key chemical and physical properties of calcium dodecanoate is presented in the table below.
| Property | Value | Reference |
| Chemical Name | Calcium bis(dodecanoate) | |
| Synonyms | Calcium laurate, Dodecanoic acid calcium salt | [1][2] |
| CAS Number | 4696-56-4 | [1] |
| Molecular Formula | C24H46CaO4 | |
| Molecular Weight | 438.7 g/mol | |
| Appearance | White powder | [2] |
Applications in Food Science and Technology
Emulsifier and Stabilizer
Calcium dodecanoate functions as an emulsifier by reducing the interfacial tension between oil and water, facilitating the formation and stabilization of emulsions. It is particularly useful in the production of baked goods, confectionery, and powdered beverages.[2]
Application Notes:
-
Baked Goods: In bread and cake batters, calcium dodecanoate can improve the dispersion of fat and other ingredients, leading to a more uniform crumb structure and improved texture.
-
Confectionery: It aids in the stabilization of fat-based fillings and coatings, preventing fat bloom and improving mouthfeel.
-
Powdered Beverages: In powdered drink mixes, it helps in the dispersion of fatty components when reconstituted in water, preventing clumping and improving solubility.
Anti-Caking Agent
As an anti-caking agent, calcium dodecanoate is added to powdered or granulated food products to prevent the formation of lumps and to ensure that they remain free-flowing.[1][2][3] It functions by coating individual particles, which repels moisture and reduces inter-particle interactions.[3]
Application Notes:
-
Spices and Seasonings: It is effective in preventing caking in spice blends and powdered seasonings, which are often hygroscopic.
-
Powdered Milk and Creamers: It maintains the flowability of milk and creamer powders, which is crucial for accurate dosing and consumer convenience.
-
Table Salt: Similar to other anti-caking agents, it can be used to ensure salt flows freely from shakers.[3]
Nutrient Delivery Systems
While less documented, the amphiphilic nature of calcium dodecanoate suggests its potential use in the formation of nanostructures for the encapsulation and delivery of lipophilic nutrients, such as fat-soluble vitamins. The use of lipid-based nanocarriers like nanoemulsions has been shown to improve the bioavailability of these vitamins.[4][5] Further research is needed to fully explore the efficacy of calcium dodecanoate in this application.
Quantitative Data Summary
The effective concentration of calcium dodecanoate can vary depending on the specific application and food matrix. The following table summarizes typical usage levels for anti-caking agents in general, which can serve as a starting point for formulation development with calcium dodecanoate. Specific quantitative data for calcium dodecanoate is limited in publicly available literature, and optimal concentrations should be determined experimentally.
| Application | Food Category | Typical Concentration (% w/w) | Reference |
| Anti-caking Agent | Powdered Foods | 0.5 - 2.0 | [6] |
| Spice Blends | 1.0 - 2.0 | ||
| Powdered Drink Mixes | 1.0 - 2.0 | ||
| Emulsifier | Baked Goods | 0.1 - 0.5 (of flour weight) | |
| Confectionery | 0.2 - 1.0 |
Experimental Protocols
Protocol 1: Evaluation of Emulsifying Properties of Calcium Dodecanoate in an Oil-in-Water Emulsion
Objective: To determine the effectiveness of calcium dodecanoate as an emulsifier in a model oil-in-water emulsion system.
Materials:
-
Calcium dodecanoate
-
Vegetable oil (e.g., soybean oil)
-
Distilled water
-
High-shear mixer or homogenizer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Turbiscan or other instrument for measuring emulsion stability
-
Optical microscope with a camera
Methodology:
-
Preparation of Aqueous Phase: Disperse varying concentrations of calcium dodecanoate (e.g., 0.1%, 0.5%, 1.0% w/w) in distilled water. Heat gently and stir until fully dispersed.
-
Emulsion Formation:
-
Add the oil phase (e.g., 20% w/w) to the aqueous phase.
-
Homogenize the mixture using a high-shear mixer at a specified speed (e.g., 10,000 rpm) for a set time (e.g., 5 minutes).
-
-
Emulsion Stability Analysis:
-
Turbiscan Analysis: Transfer the freshly prepared emulsion to a Turbiscan measurement cell. Analyze the sample over time (e.g., 24 hours) to monitor changes in backscattering and transmission, which indicate creaming, sedimentation, or coalescence. The Turbiscan Stability Index (TSI) can be used to quantify and compare the stability of different formulations.
-
Particle Size Analysis: Determine the initial droplet size distribution of the emulsion using a particle size analyzer. Repeat the measurement at different time intervals to monitor any changes.
-
Microscopic Observation: Place a small drop of the emulsion on a microscope slide and observe the droplet morphology and distribution. Capture images at different time points to visually assess any changes.
-
Data Analysis:
-
Plot the Turbiscan Stability Index (TSI) as a function of time for each concentration of calcium dodecanoate.
-
Compare the mean droplet size and size distribution over time.
-
Analyze the micrographs to observe any flocculation or coalescence.
Protocol 2: Evaluation of Anti-Caking Properties of Calcium Dodecanoate in a Powdered Food Model
Objective: To assess the effectiveness of calcium dodecanoate in preventing caking and improving the flowability of a model food powder.
Materials:
-
Calcium dodecanoate
-
Model food powder (e.g., whey powder, spice mix)
-
Sieve shaker with a standard set of sieves
-
Powder flow tester (e.g., shear cell tester or powder rheometer)
-
Environmental chamber with controlled humidity
-
Balance, spatulas, and other standard laboratory equipment
Methodology:
-
Sample Preparation:
-
Prepare blends of the model food powder with varying concentrations of calcium dodecanoate (e.g., 0.5%, 1.0%, 2.0% w/w).
-
Ensure homogeneous mixing of the components. A control sample with no calcium dodecanoate should also be prepared.
-
-
Caking Tendency Analysis:
-
Place a known amount of each powder blend in a shallow dish and store in an environmental chamber at a specific relative humidity (e.g., 75% RH) and temperature for a set period (e.g., 48 hours).
-
After storage, gently pass the powder through a sieve of a specific mesh size.
-
The caking tendency can be quantified by measuring the weight of the powder that remains on the sieve.
-
-
Flowability Analysis:
-
Angle of Repose: Determine the angle of repose for each powder blend using the fixed funnel method. A lower angle of repose indicates better flowability.
-
Shear Cell Analysis: Use a shear cell tester to measure the flow function, which relates the shear stress to the consolidation stress. This provides a more comprehensive assessment of the powder's flow properties. The data can be used to calculate parameters like the flow index.
-
Data Analysis:
-
Compare the percentage of caked powder for each concentration of calcium dodecanoate.
-
Plot the angle of repose as a function of calcium dodecanoate concentration.
-
Analyze the shear cell data to determine the effect of calcium dodecanoate on the flow function and flow index of the powder.
Mechanisms of Action
Conclusion
Calcium dodecanoate is a versatile food additive with established applications as an emulsifier, stabilizer, and anti-caking agent. The provided application notes and protocols offer a framework for researchers to systematically investigate its efficacy in various food systems. Further research is warranted to establish specific optimal usage levels for different food matrices and to explore its potential in novel applications such as nutrient delivery systems.
References
- 1. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 2. Calcium Laurate or Calcium Dodecanoate Manufacturers [anmol.org]
- 3. Functions And Properties Of An Anti-Caking Agent - Periodical [periodical.knowde.com]
- 4. Development of nanostructured lipid carriers for the encapsulation and controlled release of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Lipid Nanocarriers to Improve Oral Delivery of Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Caking Agents: Keep Powders Flowing and Products Stable [minmetalseast.com]
Application Notes and Protocols for Measuring the Bactericidal Activity of Calcium Laurate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calcium laurate, the calcium salt of lauric acid, is a compound used in various industries, including cosmetics and pharmaceuticals, often as an emulsifier, stabilizer, or anti-caking agent.[1][2] Beyond these physical properties, calcium laurate exhibits selective bactericidal activity, making it a compound of interest for antimicrobial research and development.[3][4] Its efficacy is particularly noted against Gram-positive bacteria such as Staphylococcus aureus and Propionibacterium acnes, which are implicated in skin conditions and infections.[4][5] Conversely, it shows lower activity against Staphylococcus epidermidis, a common commensal skin bacterium.[3][5]
The primary bactericidal mechanism of calcium laurate is attributed to its ability to disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and inhibition of essential processes like amino acid uptake.[3][6] The effectiveness of this action is highly dependent on environmental pH, with significantly greater bactericidal activity observed under acidic conditions (e.g., pH 5.0) compared to neutral or slightly alkaline conditions.[4][5] This pH-dependent activity is a critical consideration for designing and interpreting experiments.
These application notes provide a comprehensive guide to the experimental setups required to quantify the bactericidal effects of calcium laurate, including detailed protocols for determining its minimum inhibitory concentration (MIC), characterizing its kill kinetics, and assessing its impact on bacterial membrane integrity.
Proposed Mechanism of Action
The bactericidal activity of calcium laurate and its parent compound, lauric acid, primarily targets the bacterial cell membrane. The lipophilic laurate molecules are believed to insert into the phospholipid bilayer of the bacterial membrane. This integration disrupts the membrane's structural organization and selective permeability, leading to a cascade of lethal events.
Caption: Proposed mechanism of calcium laurate's bactericidal action.
Data Presentation: Time-Kill Assay Results
The following table summarizes the bactericidal activity of calcium laurate against various bacterial strains at different pH values over a 24-hour period. Data is presented as the mean concentration of viable bacteria in Log CFU/mL. This data highlights the pH-dependent nature of calcium laurate's efficacy.
| Bacterium | pH | Time: 0 hr (Log CFU/mL) | Time: 1 hr (Log CFU/mL) | Time: 3 hr (Log CFU/mL) | Time: 24 hr (Log CFU/mL) | Reference |
| S. aureus | 7.0 | 5.7 ± 0.2 | - | - | 4.9 ± 0.4 | [5] |
| S. aureus | 6.0 | 5.5 ± 0.5 | 2.1 ± 1.8 | < 0.1 | < 0.1 | [5][7] |
| S. aureus | 5.0 | 5.7 ± 0.2 | 4.3 ± 0.4 | < 0.1 | < 0.1 | [5] |
| P. acnes | 6.0 | 5.8 ± 0.1 | - | 4.3 ± 0.4 | < 0.1 | [7] |
| S. epidermidis | 7.0 | 5.7 ± 0.1 | - | - | 5.1 ± 0.0 | [8] |
| S. epidermidis | 6.0 | 5.6 ± 0.1 | > 5.6 | > 5.6 | 4.8 ± 0.2 | [8] |
| S. epidermidis | 5.0 | 5.8 ± 0.1 | 4.7 ± 0.3 | 4.2 ± 0.4 | 3.2 ± 0.4 | [8] |
Experimental Workflow Overview
A systematic approach is essential for characterizing the bactericidal activity of a compound. The workflow begins with determining the minimum inhibitory concentration (MIC) to find the baseline effective concentration. This is followed by a time-kill curve assay to understand the rate and extent of bactericidal activity. Finally, mechanistic studies, such as membrane damage assays, are performed to elucidate how the compound works.
Caption: Logical workflow for bactericidal activity assessment.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of calcium laurate that visibly inhibits the growth of a target microorganism.[9][10]
Materials:
-
Calcium laurate
-
Appropriate solvent (e.g., DMSO, ethanol, or sterile deionized water with sonication for dispersion)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Target bacterial strains (e.g., S. aureus, S. epidermidis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Sterile phosphate-citrate buffers for pH adjustment (if investigating pH effects)[5]
-
Spectrophotometer or ELISA plate reader (for measuring OD600)
-
Incubator (37°C)
Methodology:
-
Preparation of Calcium Laurate Stock Solution:
-
Accurately weigh calcium laurate powder.
-
Dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution or a uniform suspension. Note: The final solvent concentration in the wells should be non-inhibitory to the bacteria (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of broth.
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the calcium laurate stock solution to the first column of wells. This creates the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 serves as the positive control (broth + bacteria, no compound).
-
Column 12 serves as the negative/sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of calcium laurate in which there is no visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a plate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.[10]
-
References
- 1. casadesante.com [casadesante.com]
- 2. CALCIUM LAURATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 3. nbinno.com [nbinno.com]
- 4. Effect of pH on Bactericidal Activities of Calcium Laurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic and lipophilic characteristics of non-fatty acid moieties: significant factors affecting antibacterial activity of lauric acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Calcium Dodecanoate as an Anti-Caking Agent in Powders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid).[1][2] It is a fine, white powder with excellent lubricant and water-repellent properties.[3][4] These characteristics make it a highly effective anti-caking agent in various powdered products, including those in the food, pharmaceutical, and cosmetic industries.[4][5] In the European Union, it is designated by the E-number E470a. This document provides detailed application notes and protocols for utilizing calcium dodecanoate to prevent powder agglomeration and improve flowability.
Principal of Anti-Caking Action:
Calcium dodecanoate functions primarily by coating individual particles of a powder. This coating imparts a degree of hydrophobicity, preventing the absorption of ambient moisture which is a primary cause of caking. Additionally, the coating reduces interparticle friction and van der Waals forces, allowing particles to move more freely past one another. This dual action not only prevents the formation of lumps but also enhances the overall flow properties of the powder.
Logical Workflow for Evaluating Anti-Caking Agent Efficacy
The following diagram outlines the typical workflow for assessing the effectiveness of an anti-caking agent like calcium dodecanoate.
References
- 1. Effect of pH on Bactericidal Activities of Calcium Laurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epj-conferences.org [epj-conferences.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving issues with Calcium dodecanoate precipitation in solutions
Welcome to the Technical Support Center for resolving issues related to Calcium Dodecanoate precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments involving Calcium Dodecanoate.
Frequently Asked Questions (FAQs)
Q1: Why is my Calcium Dodecanoate precipitating out of solution?
A1: Calcium Dodecanoate, a calcium salt of a long-chain fatty acid, has inherently low solubility in aqueous solutions. Precipitation is primarily driven by a balance between hydration and strong hydrophobic (van der Waals) interactions between the dodecanoate chains.[1][2] In aqueous environments, the ionic bonding between the calcium cation (Ca²⁺) and two dodecanoate anions governs its low solubility in polar solvents.[3] Several factors can influence this precipitation, including solvent polarity, pH, temperature, and the presence of other ions.
Q2: What solvents can I use to dissolve Calcium Dodecanoate?
A2: Calcium Dodecanoate exhibits significantly better solubility in organic solvents compared to water. While quantitative data is limited, it is generally soluble in non-polar organic solvents. Some sources suggest that the best results for recrystallization of similar calcium carboxylates are obtained with xylene and dimethylformamide. For practical purposes, ethanol-water mixtures can also be used to facilitate dissolution, particularly during synthesis.[3]
Q3: How does pH affect the solubility of Calcium Dodecanoate?
A3: The solubility of Calcium Dodecanoate is highly dependent on pH. In acidic conditions, the carboxylate groups of the dodecanoate anion become protonated, forming lauric acid. This reduces the ionic interaction with calcium ions, thereby increasing the overall solubility.[4][5][6][7] Conversely, in neutral to alkaline conditions (pH 7 and above), the dodecanoate exists in its anionic form, readily precipitating with calcium ions.[7][8]
Q4: What is the effect of temperature on Calcium Dodecanoate solubility?
Q5: Can I use chelating agents to prevent or dissolve Calcium Dodecanoate precipitates?
A5: Yes, chelating agents can be effective. Compounds like ethylenediaminetetraacetic acid (EDTA) can sequester calcium ions, forming a stable, soluble complex.[10][11][12][13] This prevents the calcium from interacting with the dodecanoate anions and causing precipitation. If a precipitate has already formed, the addition of a chelating agent can help to redissolve it by extracting the calcium ions from the solid lattice.
Troubleshooting Guides
Issue 1: Precipitation upon preparation of an aqueous solution
Problem: A white precipitate forms immediately or shortly after attempting to dissolve Calcium Dodecanoate in water or a buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your solution. If the pH is neutral or alkaline, precipitation is highly likely.
-
Adjust pH: If possible for your experimental conditions, lower the pH of the solution to below 6. This can be achieved by the dropwise addition of a dilute acid like hydrochloric acid (HCl). This protonates the dodecanoate anion, increasing its solubility.[4][5][6][7]
-
Incorporate a Chelating Agent: If altering the pH is not desirable, consider adding a chelating agent such as EDTA to your solution before introducing the Calcium Dodecanoate.[10][11][12][13] The chelator will bind to the calcium ions, preventing them from precipitating with the dodecanoate.
-
Utilize a Co-solvent: For applications where it is permissible, preparing the solution in a mixture of water and a polar organic solvent like ethanol can significantly improve the solubility of Calcium Dodecanoate.
Issue 2: Precipitate forms over time or upon temperature change
Problem: The Calcium Dodecanoate solution is initially clear but a precipitate forms after a period of time or when the temperature of the solution is altered.
Troubleshooting Steps:
-
Evaluate Storage Conditions: If precipitation occurs during storage, it may be due to temperature fluctuations. As the solubility of some calcium salts decreases with increasing temperature, storing the solution at a consistent, cooler temperature may help.[9]
-
Assess Ionic Strength: High ionic strength in the solution can sometimes influence the solubility of salts. While the effect on Calcium Dodecanoate is not well-documented, it is a factor to consider, especially in complex media.
-
Consider Surfactants: The addition of a nonionic surfactant can help to stabilize the solution and inhibit the precipitation of anionic surfactants like dodecanoate in the presence of calcium ions.[12]
Data Presentation
Table 1: Qualitative Solubility of Calcium Dodecanoate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Limited/Insoluble | [3] |
| Organic Solvents | Soluble | [3] |
| Xylene | Good (for recrystallization) | |
| Dimethylformamide (DMF) | Good (for recrystallization) | |
| Ethanol-Water Mixture | Moderate (used in synthesis) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion of Calcium Dodecanoate
This protocol is adapted from methods used for similar water-insoluble calcium salts and aims to create a stable dispersion for experimental use.
Materials:
-
Calcium Dodecanoate powder
-
Deionized water
-
Emulsifier (e.g., a polysorbate surfactant like Tween 80)
-
Dispersant
-
High-speed stirrer or homogenizer
Procedure:
-
In a reaction vessel, add the desired amount of deionized water.
-
Add the emulsifier and dispersant to the water. The exact ratio will depend on the desired concentration of Calcium Dodecanoate and may require optimization.
-
Stir the mixture at a moderate speed until the emulsifier and dispersant are uniformly distributed.
-
Slowly add the Calcium Dodecanoate powder to the solution while increasing the stirring speed to a high setting (e.g., 10,000-15,000 rpm) to ensure the powder is completely wetted.
-
Once the powder is fully wetted, reduce the stirring speed and continue to mix for 30-45 minutes to form a stable dispersion.
-
For long-term stability, a preservative may be added at this stage.
Workflow for Preparing an Aqueous Dispersion:
Caption: Workflow for preparing a stable aqueous dispersion.
Protocol 2: Redissolving Precipitated Calcium Dodecanoate
This protocol outlines steps to redissolve Calcium Dodecanoate that has precipitated from a solution.
Materials:
-
Solution containing Calcium Dodecanoate precipitate
-
Dilute Hydrochloric Acid (HCl) or another suitable acid
-
EDTA solution
-
Organic solvent (e.g., ethanol, isopropanol)
-
Stir plate and stir bar
-
Heater (optional)
Procedure:
-
Acidification: While stirring the solution, slowly add a dilute solution of HCl. Monitor the pH and observe the precipitate. The precipitate should start to dissolve as the pH drops below 6. Continue adding acid until the precipitate is fully dissolved. Be cautious not to lower the pH more than necessary for your experiment.
-
Chelation: If acidification is not an option, add a solution of EDTA to the mixture while stirring. The EDTA will chelate the calcium ions, leading to the dissolution of the precipitate. This process may be slower than acidification.
-
Solvent Addition: In some cases, adding a sufficient amount of a miscible organic solvent like ethanol can help to redissolve the precipitate.
-
Gentle Heating: If the above methods are not fully effective, gentle heating of the solution while stirring can sometimes aid in the dissolution process. However, be aware that for some calcium salts, increasing the temperature can decrease solubility.[9]
Analytical Methods for Quantification
To confirm the concentration of Calcium Dodecanoate in your solution after troubleshooting, one of the following analytical methods can be adapted.
1. Atomic Absorption Spectroscopy (AAS) for Calcium Content
This method directly measures the concentration of calcium in the solution, which can be stoichiometrically related back to the concentration of Calcium Dodecanoate.
General Protocol Outline:
-
Sample Preparation: Acidify the sample containing Calcium Dodecanoate to dissolve any precipitate and ensure all calcium is in its ionic form. Dilute the sample to a concentration within the linear range of the AAS instrument.
-
Standard Preparation: Prepare a series of calcium standard solutions of known concentrations.
-
AAS Measurement: Aspirate the standards and the sample into the flame of the AAS and measure the absorbance at the calcium-specific wavelength (typically 422.7 nm).
-
Quantification: Create a calibration curve from the absorbance of the standards and use it to determine the calcium concentration in the sample.
2. High-Performance Liquid Chromatography (HPLC) for Dodecanoate Content
This method involves the derivatization of the fatty acid to a UV-active compound for detection.
General Protocol Outline:
-
Extraction and Derivatization: Extract the dodecanoate from the sample and derivatize it to a UV-absorbing ester (e.g., a phenacyl ester). This is a common technique for the HPLC analysis of fatty acids that lack a strong chromophore.[3][14]
-
HPLC Separation: Separate the derivatized dodecanoate using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase, typically a mixture of acetonitrile and water.
-
UV Detection: Detect the derivatized dodecanoate using a UV detector at the appropriate wavelength for the chosen derivative.
-
Quantification: Use a calibration curve prepared from derivatized lauric acid standards to quantify the amount of dodecanoate in the sample.
Logical Relationship for Analytical Method Selection:
Caption: Decision tree for selecting an analytical method.
References
- 1. library.aocs.org [library.aocs.org]
- 2. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. matec-conferences.org [matec-conferences.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on Bactericidal Activities of Calcium Laurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissociation of calcium soaps of long-chain fatty acids in rumen fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of a novel chelating agent in removing calcium hydroxide using conventional and passive ultrasonic irrigation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Chelating agents in root canal treatment: mode of action and indications for their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Update on chelating agents in endodontic treatment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
How to improve the yield of Calcium dodecanoate synthesis
Welcome to the technical support center for the synthesis of Calcium Dodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Calcium Dodecanoate?
A1: The most common methods for synthesizing Calcium Dodecanoate are:
-
Direct Metathesis (Double Decomposition): This method involves the reaction of a soluble laurate salt, such as sodium or potassium laurate, with a soluble calcium salt, like calcium chloride or calcium nitrate. The insoluble calcium dodecanoate then precipitates out of the solution.[1][2]
-
Neutralization: This approach involves the direct reaction of lauric acid with a calcium base, such as calcium hydroxide or calcium oxide, in an aqueous medium.[1][2]
-
Ethanol-Aqueous Solution Method: In this variation, lauric acid is first dissolved in an ethanol-water mixture and converted to its salt with a base like sodium hydroxide. Subsequently, a calcium salt is added to precipitate the calcium dodecanoate.[2]
Q2: What is the optimal stoichiometric ratio of reactants for Calcium Dodecanoate synthesis?
A2: The ideal stoichiometric ratio for the synthesis of calcium dodecanoate is a 2:1 molar ratio of the laurate source (lauric acid or a laurate salt) to the calcium source (e.g., calcium hydroxide or calcium chloride). Deviating from this ratio can lead to impurities and a lower yield.
Q3: How does pH affect the yield of the synthesis?
A3: The pH of the reaction medium is a critical factor. An alkaline environment (pH > 10) is highly favorable for the neutralization reaction as it ensures the complete deprotonation of lauric acid to the laurate anion, which is then available to react with calcium ions. In acidic conditions, the equilibrium shifts towards the protonated form of lauric acid, inhibiting the formation of calcium dodecanoate.
Q4: What is the recommended temperature for the synthesis?
A4: The optimal temperature can vary depending on the chosen synthesis method. For the direct metathesis reaction between potassium laurate and calcium nitrate, a temperature range of 50 to 55 degrees Celsius is often recommended.[1] For the neutralization of natural fats with calcium oxide, a higher temperature range of 100-150°C under pressure may be employed to facilitate the saponification of triglycerides.[3] It is crucial to control the temperature to avoid potential side reactions.
Q5: How can I purify the synthesized Calcium Dodecanoate to improve yield and purity?
A5: Purification is essential to remove unreacted starting materials and by-products. A common and effective method is to wash the precipitate with a non-polar solvent like hexane to remove any unreacted lauric acid.[4] The product should then be thoroughly washed with water to remove any soluble inorganic salts. Finally, drying the purified product, for instance in a vacuum oven at around 40°C, is necessary to remove residual solvents and water.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incorrect Stoichiometry: Molar ratio of laurate to calcium is not 2:1. | Carefully calculate and weigh the reactants to ensure a 2:1 molar ratio. |
| Suboptimal pH: The reaction medium is not sufficiently alkaline (for neutralization method). | Adjust the pH of the reaction mixture to be above 10 using a suitable base (e.g., sodium hydroxide) to ensure complete deprotonation of lauric acid. | |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing. | Increase the reaction time and ensure vigorous stirring to maximize contact between reactants. | |
| Product Loss During Workup: Product adhering to glassware or lost during filtration. | Scrape glassware thoroughly and use a rubber policeman. Ensure the filter paper is appropriate for the particle size of the precipitate to prevent loss. | |
| Product is an Oily or Gooey Precipitate | Presence of Impurities: Unreacted lauric acid or other impurities can prevent crystallization. | Purify the product by washing with hexane to remove unreacted lauric acid.[4] If the issue persists, consider recrystallization from a suitable solvent. |
| Rapid Precipitation: Very fast addition of reactants can lead to the formation of an amorphous or oily product. | Add the precipitating agent (e.g., calcium chloride solution) slowly and with vigorous stirring to promote the formation of a crystalline product. | |
| Product Contaminated with Starting Materials | Inadequate Washing: Insufficient washing of the final product. | Thoroughly wash the precipitate with deionized water to remove any soluble starting materials (e.g., sodium chloride, calcium chloride). Follow with a hexane wash if unreacted lauric acid is suspected.[4] |
| Formation of an Emulsion During Workup | Presence of Unreacted Fatty Acids: Free fatty acids can act as emulsifying agents. | Ensure the reaction goes to completion by optimizing reaction time and pH. If an emulsion forms, try adding a saturated salt solution (brine) to help break it. |
| Unexpected By-products (e.g., Calcium Carbonate) | Reaction with Atmospheric Carbon Dioxide: Calcium hydroxide can react with CO2 from the air. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with carbon dioxide. |
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Characteristics
| Stoichiometric Ratio (Laurate:Calcium) | Expected Outcome | Potential Impurities |
| 2:1 (Ideal) | High yield, high purity product | Minimal |
| > 2:1 (Excess Laurate) | Lower purity, potential for unreacted starting material | Unreacted lauric acid |
| < 2:1 (Excess Calcium) | Reduced yield, lower purity | Unreacted calcium salt |
Table 2: Influence of pH on Calcium Dodecanoate Formation
| pH Condition | Dominant Lauric Acid Species | Effect on Calcium Dodecanoate Formation |
| Acidic (e.g., pH < 6) | Protonated Lauric Acid (C₁₁H₂₃COOH) | Formation is inhibited due to low concentration of laurate anions. |
| Neutral to Slightly Alkaline (pH 7-9) | Mixture of Lauric Acid and Laurate Anion | Formation becomes more favorable as laurate concentration increases. |
| Alkaline (e.g., pH > 10) | Deprotonated Laurate Anion (C₁₁H₂₃COO⁻) | Formation is highly favorable; often the target pH for synthesis. |
Experimental Protocols
Protocol 1: Synthesis of Calcium Dodecanoate via Neutralization
Materials:
-
Lauric Acid
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Ethanol (optional, as a solvent aid)
Procedure:
-
In a reaction vessel, prepare a suspension of calcium hydroxide in deionized water.
-
In a separate beaker, dissolve lauric acid in a minimal amount of ethanol (if necessary) and then add it to the calcium hydroxide suspension with vigorous stirring. The molar ratio of lauric acid to calcium hydroxide should be 2:1.
-
Heat the reaction mixture to approximately 60-80°C while continuing to stir.
-
Maintain the reaction at this temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by observing the formation of a white precipitate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the calcium dodecanoate precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with hot deionized water to remove any unreacted calcium hydroxide and other water-soluble impurities.
-
Perform a final wash with a small amount of cold ethanol or acetone to aid in drying.
-
Dry the purified calcium dodecanoate in a vacuum oven at a temperature below its melting point (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Synthesis of Calcium Dodecanoate via Direct Metathesis
Materials:
-
Lauric Acid
-
Sodium Hydroxide (NaOH)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
Procedure:
-
Preparation of Sodium Laurate Solution:
-
Dissolve a calculated amount of sodium hydroxide in deionized water in a reaction vessel.
-
Slowly add a stoichiometric amount of lauric acid to the sodium hydroxide solution while stirring. The reaction is exothermic, so control the temperature if necessary. This will form a solution of sodium laurate.
-
-
Precipitation of Calcium Dodecanoate:
-
In a separate beaker, prepare a solution of calcium chloride in deionized water. The molar ratio of lauric acid to calcium chloride should be 2:1.
-
Slowly add the calcium chloride solution to the sodium laurate solution with vigorous stirring. A white precipitate of calcium dodecanoate will form immediately.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove the sodium chloride by-product.
-
Perform a final wash with ethanol or acetone.
-
Dry the product in a vacuum oven.
-
Visualizations
Caption: General workflow for the synthesis and purification of Calcium Dodecanoate.
Caption: A logical troubleshooting guide for addressing low yield in Calcium Dodecanoate synthesis.
References
Addressing stability problems of Calcium dodecanoate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium dodecanoate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my calcium dodecanoate solution cloudy or forming a precipitate immediately upon preparation?
A1: Calcium dodecanoate has very low solubility in water.[1][2] The cloudiness or precipitation you are observing is likely the calcium dodecanoate salt coming out of solution. This is an inherent property of the molecule, driven by a balance of hydrophobic interactions and hydration effects.[3][4] Studies show that long-chain calcium carboxylates, like dodecanoate, tend to precipitate at low concentrations.[3][4]
Q2: What factors influence the stability of my calcium dodecanoate solution?
A2: The stability of calcium dodecanoate in an aqueous environment is primarily affected by:
-
pH: Stability can be influenced by pH, with higher bactericidal efficacy noted in more acidic conditions, which could correlate with changes in its physical state in solution.[5]
-
Temperature: The compound may degrade at extreme temperatures.[5]
-
Presence of other ions: Excess calcium ions can promote precipitation.[5]
-
Concentration: Due to its low solubility, precipitation is more likely at higher concentrations.
Q3: Can I increase the solubility of calcium dodecanoate in my aqueous formulation?
A3: Achieving a true, stable aqueous solution of calcium dodecanoate is challenging due to its inherent insolubility. However, you can consider the following approaches to create stable dispersions or improve its apparent solubility for specific applications:
-
Use of Co-solvents: An ethanol-water mixture can be used during synthesis to dissolve the lauric acid precursor before reacting it with a calcium salt.[6] This principle can be applied to formulation development.
-
Formulation as an Emulsion or Suspension: Calcium dodecanoate is used as an emulsifier and stabilizer in cosmetics and food products.[7][8] This suggests that formulating it as a stable emulsion or suspension with other excipients is a viable strategy.
-
Particle Size Reduction: For suspensions, reducing the particle size of the calcium dodecanoate can improve stability and prevent rapid settling.
Q4: My calcium dodecanoate appears to be degrading over time in my aqueous formulation. What could be the cause?
A4: Calcium dodecanoate can undergo hydrolysis in aqueous solutions.[5] This chemical degradation process breaks down the salt into lauric acid and calcium hydroxide. The rate of hydrolysis can be influenced by pH and temperature.
Q5: What is the critical micelle concentration (CMC) of calcium dodecanoate?
A5: Due to its extremely low water solubility, determining a classical Critical Micelle Concentration (CMC) for calcium dodecanoate is not straightforward, as precipitation typically occurs at concentrations far below where micellization would be expected.[3][9] For comparison, the CMC of the more soluble sodium laurate is approximately 30 mM.[10] The interaction of dodecanoate with calcium ions leads to precipitation rather than micelle formation.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Immediate Precipitation | Low intrinsic solubility of calcium dodecanoate.[1][2] | - Consider if a true solution is necessary or if a stable suspension/emulsion is acceptable.- Decrease the concentration of calcium dodecanoate.- Investigate the use of co-solvents or stabilizing excipients. |
| Cloudiness or Haze | Formation of fine precipitates or colloidal aggregates. | - Filter the solution if the application allows and the active concentration is not critical.- Use particle sizing techniques (e.g., Dynamic Light Scattering) to characterize the aggregates.- Adjust the formulation pH or ionic strength. |
| Phase Separation/ Settling Over Time | Physical instability of a suspension. | - Incorporate a suspending agent or viscosity modifier to slow down sedimentation.- Reduce the particle size of the suspended calcium dodecanoate.- Ensure uniform mixing during preparation and use. |
| Changes in pH of the Solution | Possible hydrolysis of the calcium dodecanoate.[5] | - Use a buffered aqueous system to maintain a stable pH.- Store the solution at a controlled, and likely cooler, temperature.- Conduct stability studies to monitor for degradation products like lauric acid. |
| Inconsistent Results Between Batches | Variability in the quality of the starting material or preparation method. | - Ensure consistent and high-purity starting materials (lauric acid and calcium salt).[11]- Standardize the preparation protocol, including temperature, mixing speed, and addition rates.- Characterize the final product to ensure batch-to-batch consistency. |
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C24H46CaO4 | [5] |
| Molecular Weight | 438.7 g/mol | [5] |
| Water Solubility | 0.0001078 mg/L @ 25 °C (estimated) | [1] |
| Melting Point | 150-160 °C | [5] |
Experimental Protocols
Protocol 1: Synthesis of Calcium Dodecanoate via Neutralization Reaction
This protocol is adapted from descriptions of common synthesis methods.[6][8]
-
Dissolution of Lauric Acid: Dissolve lauric acid in an appropriate aqueous medium. Gentle heating may be required.
-
Addition of Calcium Source: Slowly add a stoichiometric amount of calcium hydroxide or calcium oxide to the lauric acid solution while stirring continuously.
-
Precipitation: Calcium dodecanoate will form as a white precipitate.
-
Filtration and Washing: Filter the precipitate from the reaction mixture. Wash the precipitate thoroughly with purified water to remove any unreacted starting materials or soluble by-products.
-
Drying: Dry the purified calcium dodecanoate precipitate in an oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.
Protocol 2: Characterization of Calcium Dodecanoate Stability by Turbidity Measurement
This protocol is based on methodologies used to study the precipitation of calcium carboxylates.[3][4]
-
Preparation of Stock Solutions: Prepare a stock solution of a soluble dodecanoate salt (e.g., sodium dodecanoate) and a stock solution of a calcium salt (e.g., calcium chloride) in deionized water.
-
Titration and Measurement: In a cuvette, place a known concentration of the calcium salt solution. Titrate small aliquots of the sodium dodecanoate solution into the cuvette with continuous stirring.
-
Turbidity Monitoring: After each addition, measure the turbidity (or absorbance at a suitable wavelength, e.g., 500 nm) of the solution using a spectrophotometer or a turbidimeter.
-
Data Analysis: Plot the turbidity as a function of the dodecanoate concentration. A sharp increase in turbidity indicates the onset of precipitation. This can be used to compare the stability of different formulations.
Visualizations
Caption: Precipitation of calcium dodecanoate from aqueous solution.
Caption: Troubleshooting workflow for calcium dodecanoate stability.
References
- 1. calcium laurate, 4696-56-4 [thegoodscentscompany.com]
- 2. Cas 4696-56-4,CALCIUM LAURATE | lookchem [lookchem.com]
- 3. What drives the precipitation of long-chain calcium carboxylates (soaps) in aqueous solution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]
- 6. Calcium laurate | 4696-56-4 | Benchchem [benchchem.com]
- 7. Calcium Laurate or Calcium Dodecanoate Manufacturers [anmol.org]
- 8. nbinno.com [nbinno.com]
- 9. On the solubility of calcium deoxycholate: kinetics of precipitation and the effect of conjugated bile salts and lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. matec-conferences.org [matec-conferences.org]
Techniques to prevent the agglomeration of Calcium dodecanoate particles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Calcium dodecanoate particles during experimental procedures.
Troubleshooting Guide
Issue: My Calcium dodecanoate particles are agglomerating upon synthesis.
Agglomeration, or the clumping of particles, is a common issue that can impact the quality, stability, and efficacy of your formulation. The following sections outline potential causes and solutions to prevent this phenomenon.
1. Q: Why are my Calcium dodecanoate particles aggregating?
A: Particle agglomeration is often caused by a combination of factors that reduce the repulsive forces between particles, allowing attractive forces to dominate. Key causes include:
-
High Supersaturation: Rapid precipitation of calcium dodecanoate can lead to the formation of many small particles that quickly agglomerate.[1]
-
Inadequate Stabilization: Without proper stabilizing agents, the hydrophobic dodecanoate chains can interact, leading to clumping.
-
Suboptimal pH: The pH of the solution significantly affects the surface charge of the particles and their stability.[2][3]
-
Presence of Excess Divalent Cations: Calcium ions (Ca²⁺) can form bridges between the negatively charged carboxylate groups of the dodecanoate molecules, promoting aggregation.[2]
-
Ineffective Mixing: Insufficient or improper stirring can create localized areas of high concentration, leading to uncontrolled precipitation and agglomeration.[1]
Frequently Asked Questions (FAQs)
Stabilization Techniques
2. Q: How can surfactants be used to prevent agglomeration?
A: Surfactants are crucial for stabilizing Calcium dodecanoate particles. They work through several mechanisms:
-
Steric Hindrance: Surfactants adsorb onto the particle surface, creating a physical barrier that prevents particles from getting close enough to aggregate.[4]
-
Electrostatic Repulsion: Ionic surfactants can impart a surface charge to the particles, causing them to repel each other.[5]
-
Competitive Adsorption: Surfactants can compete with the particles for adsorption at interfaces (like liquid-air), preventing the formation of a particle film that can lead to aggregation under mechanical stress.[4][6]
Nonionic surfactants, in particular, can be effective. They adsorb onto the precipitate crystals, slowing down their growth and preventing them from clumping together.[5]
Mechanism of Surfactant Stabilization
Caption: Mechanism of stabilization by surfactant adsorption.
3. Q: What types of stabilizers other than surfactants can be used?
A: Besides surfactants, various polymers can act as effective stabilizers. These include:
These polymers function similarly to surfactants by providing steric hindrance and, in some cases, electrostatic repulsion to prevent particle aggregation.[8]
Process Parameter Optimization
4. Q: What is the ideal pH for synthesizing stable Calcium dodecanoate particles?
A: The pH of the reaction medium is a critical parameter. While specific optimal values can be system-dependent, generally, moving away from the isoelectric point of the particles can increase surface charge and enhance stability. For systems involving calcium and fatty acids, pH adjustments can significantly alter particle size and zeta potential.[2][3] For instance, in some emulsions, increasing the pH from 6.5 to 7.0 has been shown to decrease fat globule size and create a more stable emulsion.[2] Conversely, the bactericidal activity of calcium laurate is higher in acidic conditions, which may be relevant for certain applications.[11] Careful pH control and monitoring throughout the synthesis are essential.
5. Q: How do stirring speed and temperature affect agglomeration?
A:
-
Stirring Speed: An appropriate stirring rate can reduce agglomeration by breaking up newly formed loose aggregates.[1] However, excessively high shear rates can sometimes promote aggregation depending on the system. There is often an optimal shear rate that balances particle collision frequency with the mechanical stress needed to break up agglomerates.[12]
-
Temperature: Temperature can have a varied impact. While higher temperatures can increase particle collisions, leading to more agglomeration, in some systems, an increase in temperature can reduce the formation of agglomerates and improve powder flowability.[1] The synthesis of calcium laurate via direct metathesis is often performed at a controlled temperature of 50-55°C.[13]
Troubleshooting Workflow
If you are experiencing particle agglomeration, follow this logical troubleshooting process:
Caption: Troubleshooting workflow for particle agglomeration.
Data & Protocols
Table 1: Influence of pH and Calcium Ions on Particle Size
This table summarizes data from a study on dairy emulsions, which provides insights into the general effects of pH and Ca²⁺ on particle stability, relevant to calcium-containing systems.
| Condition (pH) | CaCl₂ Addition (mM) | Free Ca²⁺ (mM) | Average Particle Size (μm) | Zeta Potential (mV) |
| 6.5 | 0 | 2.94 | 2.32 | -12.1 |
| 6.8 | 0 | 3.11 | 1.99 | -13.5 |
| 7.0 | 0 | 3.22 | 1.85 | -14.2 |
| 7.0 | 0.25 | 3.51 | 2.53 | -13.8 |
| 7.0 | 0.50 | 3.73 | 3.44 | -13.1 |
| Data adapted from a study on dairy emulsions to illustrate general principles.[2] |
Experimental Protocol: Synthesis of Stabilized Calcium Dodecanoate Particles
This protocol provides a general methodology for synthesizing Calcium dodecanoate with measures to prevent agglomeration.
Materials:
-
Sodium dodecanoate (or Lauric Acid and Sodium Hydroxide)
-
Calcium Chloride (CaCl₂) or Calcium Nitrate (Ca(NO₃)₂)[13]
-
Deionized Water
-
Stabilizer (e.g., Nonionic surfactant like Polysorbate 80 or a polymer like PVP)
-
Ethanol (optional, for dissolving lauric acid)[13]
Procedure:
-
Preparation of Dodecanoate Solution:
-
Prepare an aqueous solution of sodium dodecanoate at the desired concentration.
-
Alternatively, dissolve lauric acid in an ethanol-water mixture and add sodium hydroxide to form the sodium dodecanoate in situ.[13]
-
-
Addition of Stabilizer:
-
To the sodium dodecanoate solution, add the chosen stabilizer (e.g., surfactant or polymer) at a predetermined concentration.
-
Stir the solution gently until the stabilizer is fully dissolved and integrated. This step is critical for ensuring the stabilizer is present to adsorb onto the particle surfaces as they form.
-
-
Preparation of Calcium Salt Solution:
-
In a separate vessel, prepare an aqueous solution of a calcium salt (e.g., CaCl₂).
-
-
Precipitation:
-
While vigorously stirring the dodecanoate/stabilizer solution, slowly add the calcium salt solution dropwise. A constant and controlled stirring speed is crucial to ensure homogeneity and prevent localized high supersaturation.[1]
-
Maintain a constant temperature during the reaction (e.g., 50-55°C).[13]
-
-
Particle Formation and Aging:
-
Upon addition of the calcium salt, a white precipitate of Calcium dodecanoate will form.
-
Continue stirring the suspension for a set period (e.g., 1-2 hours) to allow the particles to stabilize.
-
-
Washing and Purification:
-
Separate the particles from the solution via centrifugation or filtration.
-
Wash the collected particles multiple times with deionized water to remove any unreacted reagents and by-products.
-
-
Drying (if applicable):
-
If a dry powder is required, dry the particles using an appropriate method such as freeze-drying or oven drying at a low temperature to prevent thermal aggregation.
-
Note: The optimal concentrations of reactants and stabilizers, as well as the ideal process parameters (pH, temperature, stirring speed), should be determined empirically for each specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium and pH influence on orange juice cloud stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2006092727A2 - Process for the production of calcium compositions in a continuous fluid bed - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. Agglomeration Mechanisms and Kinetics during the Carbonation of a Suspension of Lime in a Pilot Batch Reactor [scirp.org]
- 13. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]
Troubleshooting poor dispersion of Calcium dodecanoate in polymer matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor dispersion of Calcium Dodecanoate in polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is Calcium Dodecanoate and why is it used in polymers?
Calcium Dodecanoate (also known as calcium laurate) is the calcium salt of dodecanoic acid (lauric acid)[1]. In polymer processing, it serves multiple functions, including as an internal and external lubricant, a release agent, and a heat stabilizer, particularly in plastics and rubber manufacturing[2][3]. Its lubricating properties reduce friction between polymer particles and processing machinery, which can lower energy consumption and prevent mechanical stress on equipment[3].
Q2: What are the visual or physical signs of poor Calcium Dodecanoate dispersion?
Poor dispersion often manifests as:
-
Agglomerates: Visible clumps or specks of white powder on the surface or within the bulk of the polymer product.
-
Inconsistent Material Properties: Brittleness, reduced impact strength, or variations in ductility throughout the material[4]. The formation of agglomerates can detrimentally affect the final performance of the composite[5].
-
Surface Defects: An uneven or rough surface finish on extruded or molded parts.
-
Processing Issues: Increased melt pressure during extrusion or injection molding, and blockages in filters or dies.
Q3: Why does Calcium Dodecanoate tend to agglomerate in a polymer matrix?
Agglomeration is a common issue with particulate fillers. The primary reasons include:
-
High Surface Energy: Untreated Calcium Dodecanoate particles have a higher surface energy and are more polar (hydrophilic) compared to the non-polar (hydrophobic) polymer matrix[6]. This incompatibility causes the filler particles to attract each other rather than interact with the polymer chains, leading to clumping[7].
-
Van der Waals Forces: Fine particles have a large surface area-to-volume ratio, leading to strong attractive van der Waals forces between them, which promotes the formation of agglomerates[8].
-
Inadequate Mixing: Insufficient shear forces or mixing time during compounding may fail to break down initial agglomerates and distribute the particles uniformly[9].
Q4: Can surface modification of Calcium Dodecanoate improve its dispersion?
Yes, surface modification is a highly effective strategy. Treating the surface of the filler can reduce its surface energy and improve its compatibility with the polymer matrix[6]. A common method involves coating the particles with a compatibilizer, such as stearic acid. The hydrophilic head of the acid reacts with the filler surface, while the hydrophobic tail interacts with the polymer matrix, effectively acting as a bridge between the two incompatible phases[6]. This improved adhesion reduces the likelihood of agglomeration and enhances the final mechanical properties of the composite[4].
Troubleshooting Guide for Poor Dispersion
This guide provides a systematic approach to diagnosing and resolving common issues with Calcium Dodecanoate dispersion.
Logical Workflow for Troubleshooting
Caption: A workflow diagram for troubleshooting poor dispersion.
Detailed Troubleshooting Steps
1. Review Material Formulation
-
Problem: High filler concentration can exceed the polymer's capacity to wet the particles, leading to agglomeration.
-
Solution: Start with a lower loading of Calcium Dodecanoate and incrementally increase it. Create a loading study to determine the optimal concentration before mechanical properties begin to degrade.
-
Problem: Inherent incompatibility between the hydrophilic filler and hydrophobic polymer matrix.
-
Solution 1 (Surface Treatment): Use a grade of Calcium Dodecanoate that has been surface-treated. If using an untreated grade, consider implementing a surface modification step. Treatment with agents like stearic acid can significantly improve compatibility[6].
-
Solution 2 (Compatibilizers): Introduce a third component, a compatibilizer or dispersing agent, into the formulation. These are often polymers with functional groups that can interact with both the filler and the matrix, acting as a bridge at the interface.
2. Optimize Processing Parameters
-
Problem: Insufficient mixing energy fails to break down agglomerates.
-
Solution: In a twin-screw extruder, increase the screw speed (RPM) to impart more shear force. In a batch mixer, increase the mixing time. However, be cautious of excessive shear, which can lead to polymer degradation[10].
-
Problem: High melt viscosity can hinder the movement and distribution of particles.
-
Solution: Adjust the temperature profile of the extruder or mixer. A slightly higher processing temperature can lower the polymer's viscosity, allowing for better wetting and dispersion of the filler particles. Monitor for any signs of thermal degradation.
3. Verify Material Preparation
-
Problem: Moisture on the surface of the polymer or filler can promote agglomeration.
-
Solution: Ensure both the polymer resin and the Calcium Dodecanoate powder are thoroughly dried according to the manufacturer's specifications before processing.
Quantitative Data Tables
Table 1: Typical Processing Temperatures for Common Polymer Matrices
| Polymer Matrix | Abbreviation | Typical Melt Processing Range (°C) |
| Low-Density Polyethylene | LDPE | 160 - 240 |
| High-Density Polyethylene | HDPE | 200 - 280 |
| Polypropylene | PP | 200 - 280 |
| Polyvinyl Chloride (Plasticized) | PVC | 150 - 190 |
| Polylactic Acid | PLA | 180 - 210 |
Note: These are general ranges. Optimal temperatures depend on the specific grade of polymer and processing equipment.
Table 2: Characterization Techniques for Dispersion Analysis
| Technique | Information Provided | Typical Use Case |
| Scanning Electron Microscopy (SEM) | Visualizes agglomerate size, shape, and distribution on fractured or polished surfaces[11]. | High-resolution imaging of dispersion quality. |
| Transmission Electron Microscopy (TEM) | Provides nanoscale visualization of individual particle dispersion and interfacial adhesion[12]. | Detailed analysis of nanoparticle dispersion and interaction with the polymer. |
| Laser Diffraction | Measures the particle size distribution of the filler after it has been separated from the polymer matrix[13]. | Quantitative assessment of agglomerate size distribution. |
| Rheometry | Measures changes in melt viscosity; a stable, lower viscosity at low shear rates can indicate better dispersion[14]. | Indirectly assesses the state of dispersion during melt processing. |
| Thermogravimetric Analysis (TGA) | Determines the actual filler content in the composite material[15]. | Verifies the accuracy of the formulation. |
Key Experimental Protocols
Protocol 1: Sample Preparation and Analysis by Scanning Electron Microscopy (SEM)
-
Sample Acquisition: Obtain a representative sample of the polymer composite.
-
Cryo-fracturing: Submerge the sample in liquid nitrogen for 5-10 minutes until it is completely frozen. This makes the material brittle.
-
Fracturing: Immediately remove the sample from the liquid nitrogen and fracture it using a sharp impact (e.g., with a pre-chilled hammer and chisel). This creates a clean fracture surface that reveals the internal morphology without smearing.
-
Mounting: Securely mount the fractured sample onto an SEM stub using conductive carbon tape or silver paint, ensuring the fracture surface is facing up.
-
Sputter Coating: To prevent charging artifacts during imaging (especially for non-conductive polymers), coat the sample with a thin layer of a conductive material, such as gold or palladium, using a sputter coater. A typical coating thickness is 5-10 nm.
-
Imaging:
-
Insert the coated sample into the SEM chamber.
-
Use the secondary electron (SE) detector for topographical imaging of the fracture surface.
-
Start at a low magnification to find a representative area.
-
Gradually increase magnification to visualize the Calcium Dodecanoate particles and identify any agglomerates. An accelerating voltage of 5-15 kV is typically sufficient.
-
-
Analysis: Capture images at various magnifications. Analyze the images to assess the size and distribution of particles and agglomerates. Image analysis software can be used for quantitative measurements[7].
Protocol 2: Rheological Analysis of Filler Dispersion
-
Sample Preparation: Prepare disk-shaped samples of the polymer composite, typically 25 mm in diameter and 1-2 mm thick, by compression molding. Ensure the samples are free of voids.
-
Instrument Setup: Use a rotational rheometer equipped with parallel plate geometry. Set the gap between the plates according to the sample thickness (e.g., 1 mm).
-
Temperature Equilibration: Place the sample on the bottom plate, lower the top plate to the set gap, and trim any excess material. Allow the sample to equilibrate at the desired test temperature (relevant to its processing temperature) for at least 5 minutes to ensure a uniform temperature profile.
-
Strain Sweep Test: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). This is the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent tests should be run within this region.
-
Frequency Sweep Test:
-
Perform a dynamic frequency sweep at a constant strain (within the LVR) over a range of frequencies (e.g., 0.1 to 100 rad/s).
-
Plot the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.
-
-
Analysis: Compare the rheological profiles of samples with different formulations or processing histories.
-
Good Dispersion: Typically characterized by a lower complex viscosity and a more liquid-like behavior (G'' > G') at low frequencies.
-
Poor Dispersion (Agglomeration): Often results in a higher complex viscosity and a more solid-like response (G' > G'') at low frequencies, indicating the presence of a filler network structure.
-
Visualization of Interfacial Interactions
Caption: Role of a surface modifier in bridging polymer-filler incompatibility.
References
- 1. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nimbasia.com [nimbasia.com]
- 3. nimbasia.com [nimbasia.com]
- 4. mdpi.com [mdpi.com]
- 5. dspace.lu.lv [dspace.lu.lv]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Our Filler Dispersion Evaluation Techniques|Analysis|SOLUTION [shiraishi.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Calcium Laurate's Bactericidal Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium laurate. Our focus is on optimizing its bactericidal efficacy by modulating pH.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bactericidal Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the experimental medium. | Verify the pH of your buffer or medium after the addition of calcium laurate. Adjust as necessary using dilute HCl or NaOH. For optimal activity against many bacteria, a slightly acidic pH (e.g., 5.0-6.0) is recommended.[1][2][3] | Enhanced and more consistent bactericidal efficacy. |
| Poor solubility or dispersion of calcium laurate. | Calcium laurate has limited water solubility.[4] Ensure it is finely powdered and adequately dispersed. Sonication or the use of a small amount of a biocompatible co-solvent (e.g., ethanol) prior to addition to the aqueous medium can aid in dispersion.[5] | A homogenous suspension leading to uniform exposure of bacteria to the active agent. |
| Degradation of the compound. | Calcium laurate is stable under normal conditions but can degrade at extreme pH or temperatures.[4] Prepare fresh solutions for each experiment and avoid prolonged storage of stock solutions. | Reliable and reproducible experimental results. |
| Bacterial strain resistance. | Some bacterial strains may exhibit natural resistance. Confirm the susceptibility of your target strain using a positive control (e.g., a known antibiotic). Consider testing a range of calcium laurate concentrations to determine the minimum inhibitory concentration (MIC). | A clear understanding of the susceptibility of the target bacteria. |
Issue 2: Precipitation of Calcium Laurate in the Medium
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of calcium laurate. | Reduce the concentration of calcium laurate to below its saturation point in your specific medium. Perform a solubility test at the experimental pH and temperature. | A clear solution or a fine, stable suspension without visible precipitation. |
| Interaction with components of the medium. | Complex media may contain components that react with calcium laurate. If possible, simplify the medium or use a defined buffer system (e.g., phosphate-citrate buffer) for your experiments.[1] | Minimized interference and precipitation. |
| Presence of strong bases. | In the presence of strong bases, calcium hydroxide may precipitate if its solubility limit is exceeded.[6] Ensure the pH is not raised to a highly alkaline level. | Prevention of calcium hydroxide precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the bactericidal activity of calcium laurate?
A1: The bactericidal activity of calcium laurate is significantly enhanced under acidic conditions.[1][2][3] Studies have shown that a lower pH (e.g., 5.0) leads to more rapid and effective killing of bacteria like Staphylococcus aureus and Propionibacterium acnes.[1][7] At neutral pH (7.0), its efficacy is reduced.[1][7]
Q2: Why is calcium laurate more effective at a lower pH?
A2: At a lower pH, a higher proportion of the laurate anion is protonated to form undissociated lauric acid.[1][6] This non-ionized form is more lipophilic and can more easily penetrate the bacterial cell membrane, leading to disruption and cell death.[1][8]
Q3: Does pH affect the selectivity of calcium laurate against different bacteria?
A3: Yes. While calcium laurate shows selective bactericidal activity against S. aureus and P. acnes with low activity against Staphylococcus epidermidis at pH 6.0 and 7.0, this selectivity is reduced at a lower pH of 5.0, where it becomes more broadly bactericidal.[1][3][7]
Q4: How does the solubility of calcium laurate change with pH?
A4: The formation of calcium laurate is inhibited in acidic conditions (e.g., pH < 6) due to the low concentration of laurate anions.[6] While its overall solubility in aqueous solutions is low, the equilibrium between the salt and its constituent ions is pH-dependent. The key factor for its bactericidal activity is the release of lauric acid, which is favored at lower pH.
Q5: What is the proposed mechanism of action for calcium laurate's bactericidal activity?
A5: The primary mechanism is attributed to the disruption of the bacterial cell membrane by lauric acid.[8][9] The non-dissociated lauric acid molecules integrate into the phospholipid bilayer, altering its fluidity and integrity.[1] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
Data Presentation
Table 1: Effect of pH on the Bactericidal Activity of Calcium Laurate against Various Bacteria
| pH | Target Bacterium | Initial Bacterial Count (log CFU/mL) | Bacterial Count after 3 hours (log CFU/mL) | Bacterial Count after 24 hours (log CFU/mL) | Reference |
| 5.0 | S. aureus | ~5.5 | < 0.1 | < 0.1 | [1] |
| 6.0 | S. aureus | ~5.5 | ~0.1 | < 0.1 | [1][10] |
| 7.0 | S. aureus | ~5.5 | ~4.3 | < 0.1 | [1] |
| 5.0 | P. acnes | ~5.8 | ~4.2 | < 0.1 | [1] |
| 6.0 | P. acnes | ~5.8 | ~4.3 | ~0.1 | [1][10] |
| 7.0 | P. acnes | ~5.8 | ~5.1 | ~4.6 | [1] |
| 5.0 | S. epidermidis | ~5.7 | ~4.2 | ~3.2 | [7] |
| 6.0 | S. epidermidis | ~5.6 | > 5.6 | ~4.8 | [7] |
| 7.0 | S. epidermidis | ~5.7 | > 5.7 | ~5.1 | [7] |
Experimental Protocols
Preparation of Calcium Laurate
This protocol is adapted from Morikawa et al. (2018).[5]
-
Dissolve 0.01 mol of lauric acid in 100 mL of a 50 wt% ethanol aqueous solution with stirring in a constant temperature bath.
-
Add 2.0 mL of a 5.0 mol/L sodium hydroxide aqueous solution and stir for 5 minutes.
-
Separately, dissolve 0.0055 mol of calcium chloride dihydrate in 5.0 g of a 50 wt% ethanol aqueous solution.
-
Add the calcium chloride solution to the lauric acid solution and stir for 10 minutes.
-
Collect the resulting white precipitate by suction filtration.
-
Disperse the precipitate in approximately 100 mL of ion-exchanged water and stir at 40°C for about 5 minutes.
-
Perform suction filtration again to recover the precipitate.
-
Disperse the obtained precipitate in about 100 mL of acetone, stir at room temperature (25°C) for 5 minutes, and collect the precipitate by suction filtration.
-
Dry the final precipitate.
Bactericidal Activity Assay
This protocol is a generalized procedure based on the methodology described by Morikawa et al. (2018).[1]
-
Prepare bacterial suspensions of the target organisms (S. aureus, P. acnes, S. epidermidis) in an appropriate broth.
-
Prepare phosphate-citrate buffer solutions at the desired pH values (e.g., 5.0, 6.0, and 7.0).
-
Disperse the prepared calcium laurate in the buffer solutions to the desired final concentration.
-
Add a standardized inoculum of the bacterial suspension to the calcium laurate-buffer solution to achieve an initial bacterial count of approximately 10^5 - 10^6 CFU/mL.
-
Incubate the mixtures at 37°C with agitation.
-
At specified time points (e.g., 0, 1, 3, and 24 hours), collect aliquots from each mixture.
-
Perform serial dilutions of the aliquots in a suitable diluent.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar for S. aureus and S. epidermidis, and GAM agar for P. acnes).
-
Incubate the plates under appropriate conditions (aerobically for S. aureus and S. epidermidis, anaerobically for P. acnes).
-
Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
Mandatory Visualizations
Caption: Logical relationship of pH's influence on calcium laurate's bactericidal efficacy.
Caption: Experimental workflow for assessing pH-dependent bactericidal activity.
References
- 1. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low pH-induced membrane fatty acid alterations in oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding How Microorganisms Respond to Acid pH Is Central to Their Control and Successful Exploitation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the degradation pathways of Calcium dodecanoate under stress conditions
Technical Support Center: Calcium Dodecanoate Degradation Analysis
Welcome to the technical support center for the analysis of Calcium Dodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on investigating its degradation pathways under various stress conditions. Here you will find troubleshooting guides for common analytical issues, frequently asked questions, detailed experimental protocols, and data summaries.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic or thermal analysis of Calcium Dodecanoate and its degradation products.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Why am I seeing inconsistent retention times in my HPLC analysis? | 1. Poor Temperature Control: Fluctuations in column temperature affect retention.2. Mobile Phase Inconsistency: Improperly mixed or prepared mobile phase.[1]3. Insufficient Equilibration: The column is not fully equilibrated with the new mobile phase conditions.4. Flow Rate Fluctuation: The pump is not delivering a consistent flow rate. | 1. Use a thermostatted column oven to maintain a stable temperature.2. Prepare fresh mobile phase, ensuring all components are fully dissolved and miscible. Degas the mobile phase before use.[1]3. Increase the column equilibration time, flushing with at least 20 column volumes of the new mobile phase.4. Purge the pump to remove air bubbles and verify the flow rate with a calibrated flow meter.[1] |
| What is causing peak tailing or broadening in my chromatograms? | 1. Column Degradation: Loss of stationary phase or contamination of the column inlet frit.[2]2. Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase, causing poor peak shape.[3][4]3. Secondary Interactions: Unwanted interactions between the analyte (lauric acid) and the silica support of the column. | 1. Replace the column or guard column. If pressure is high, try back-flushing the column (if permitted by the manufacturer).[2]2. Whenever possible, dissolve the sample in the initial mobile phase.[3]3. Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to improve peak shape.[5] |
| I am not detecting any volatile compounds in my GC-MS analysis. | 1. Inefficient Extraction: The degradation products are not being effectively transferred from the sample to the GC inlet (e.g., headspace sampling issue).2. Derivatization Failure: Free fatty acids require derivatization (e.g., methylation) to become volatile enough for GC analysis.[6][7][8]3. Low Concentration: The concentration of volatile products is below the instrument's limit of detection. | 1. Optimize headspace sampling temperature and time. Consider using Solid-Phase Microextraction (SPME) for better sensitivity.[9]2. Ensure the derivatization reaction (e.g., with methanolic HCl or BSTFA) has gone to completion.[7][10]3. Increase the sample amount or use a more sensitive detection method if available.[9] |
| My TGA/DSC results show an unexpected early weight loss. | 1. Presence of Water: The sample may contain absorbed or bound water, which is lost at temperatures below 100°C.2. Volatile Impurities: Residual solvents or other volatile impurities from synthesis may be present. | 1. Dry the sample under vacuum before analysis. The initial weight loss can be quantified to determine the water content.2. Analyze the evolved gas using a hyphenated technique like TGA-MS to identify the off-gassing components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stress conditions that degrade Calcium Dodecanoate? A1: Calcium dodecanoate is susceptible to degradation under several stress conditions, primarily:
-
Thermal Stress: Decomposition begins at temperatures above 200°C, often proceeding via decarboxylation to yield ketones and calcium carbonate.[11]
-
Oxidative Stress: In the presence of oxygen, the dodecanoate (laurate) chains can be oxidized, leading to the formation of by-products like calcium carbonate.[11] This can generate a variety of volatile compounds, including aldehydes, ketones, and alcohols.[12]
-
Hydrolytic Stress: In aqueous solutions, especially under acidic or basic conditions, the salt can hydrolyze, dissociating into calcium ions and free lauric acid.[11] The stability and bactericidal activity are known to be influenced by pH.[11][13]
Q2: What are the expected degradation products of Calcium Dodecanoate? A2: Under thermal stress, the primary non-volatile products are ketones and calcium carbonate.[11] Oxidative stress can cleave the fatty acid chains, producing a complex mixture of shorter-chain volatile and non-volatile compounds, including aldehydes, ketones, alcohols, and shorter-chain fatty acids.[12][14] Hydrolysis primarily yields free lauric acid.
Q3: Why is derivatization necessary for the GC analysis of degradation products? A3: Free fatty acids, like lauric acid, are not sufficiently volatile for direct GC analysis due to their polar carboxyl group.[7] They must be converted into more volatile forms, typically methyl esters (Fatty Acid Methyl Esters, or FAMEs), through a process called derivatization or esterification.[6][10] This process lowers their boiling point and improves chromatographic peak shape.[15]
Q4: Which analytical techniques are best suited for studying its degradation? A4: A multi-technique approach is recommended:
-
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To determine thermal stability, decomposition temperatures, and phase transitions.[16]
-
High-Performance Liquid Chromatography (HPLC): To quantify the remaining Calcium Dodecanoate and non-volatile degradation products like free lauric acid.[15][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products resulting from oxidative or thermal cleavage.[9][12][14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in chemical bonds, such as the disappearance of carboxylate stretches and the appearance of carbonyls from ketones or aldehydes.[16]
Visualized Pathways and Workflows
The following diagrams illustrate the degradation pathways, a typical experimental workflow, and a troubleshooting logic tree.
Experimental Protocols
HPLC-UV Method for Quantification of Lauric Acid
This protocol is for quantifying the free lauric acid released due to hydrolysis.
-
Sample Preparation:
-
Accurately weigh 10 mg of the stressed Calcium Dodecanoate sample into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 10 minutes to dissolve the free lauric acid.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Create a calibration curve using standards of pure lauric acid.
-
Quantify the lauric acid concentration in the sample by comparing its peak area to the calibration curve.
-
Headspace GC-MS for Volatile Degradation Products
This protocol is designed to identify volatile compounds formed during oxidative or thermal degradation.
-
Sample Preparation:
-
Place approximately 50 mg of the stressed sample into a 20 mL headspace vial and seal it immediately.
-
Prepare a blank vial containing no sample.
-
-
GC-MS Conditions:
-
Headspace Autosampler:
-
Incubation Temperature: 120°C.
-
Incubation Time: 20 minutes.
-
Syringe Temperature: 130°C.
-
-
GC System:
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Semi-quantify by comparing peak areas of identified compounds across different samples.
-
Quantitative Data Summary
The following table summarizes representative thermal properties of Calcium Dodecanoate (also known as Calcium Laurate). This data is crucial for designing thermal stress experiments.
| Property | Value | Technique | Significance |
| Melting Point | ~182 °C[11] | DSC | Indicates the transition from a solid to a disordered state. |
| Chain Disorder Transition | 100–150 °C[11] | DSC | A solid-solid phase transition where aliphatic chains gain rotational freedom before melting.[11] |
| Decomposition Onset | ~200 °C[11] | TGA | The temperature at which significant thermal degradation and mass loss begin.[11] |
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. mastelf.com [mastelf.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 11. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]
- 12. Metabolic Profiling of Oxidized Lipid-Derived Volatiles in Blood by Gas Chromatography/Mass Spectrometry with In-Tube Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. hplc.eu [hplc.eu]
- 16. Calcium laurate | 4696-56-4 | Benchchem [benchchem.com]
- 17. Comparison of critical methods developed for fatty acid analysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and removal of common impurities in synthesized Calcium dodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and removal of common impurities in synthesized Calcium Dodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Calcium Dodecanoate?
The most prevalent impurities in synthesized Calcium Dodecanoate are typically unreacted starting materials. These include:
-
Unreacted Lauric Acid: This occurs when an excess of lauric acid is used or the reaction does not go to completion.
-
Unreacted Calcium Salts: Excess calcium sources, such as calcium hydroxide or calcium chloride, can remain in the final product.
-
By-products: Depending on the synthesis route, minor side reactions can lead to the formation of other carboxylate salts or complexes.
-
Residual Solvents: Solvents used during synthesis or purification, like ethanol or hexane, may be present in the final product if not adequately removed.
Q2: How can I identify the presence of these impurities in my Calcium Dodecanoate sample?
Several analytical techniques can be employed for impurity identification:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid and effective method to detect unreacted lauric acid. The presence of a sharp carbonyl (C=O) peak around 1700 cm⁻¹ is indicative of free carboxylic acid. In pure Calcium Dodecanoate, this peak is absent, and a new, broad peak corresponding to the carboxylate anion (COO⁻) appears at approximately 1540-1580 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying unreacted lauric acid from the final product. A suitable method would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water, allowing for the clear separation of lauric acid from the calcium salt.
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of volatile impurities like residual solvents or the decomposition of unstable by-products at temperatures lower than the decomposition temperature of pure Calcium Dodecanoate.
Q3: What are the recommended methods for removing these impurities?
The primary methods for purifying Calcium Dodecanoate are:
-
Washing: This technique is effective for removing unreacted water-soluble calcium salts and, to some extent, excess lauric acid. Washing the precipitate with a solvent in which the impurity is soluble, but the product is not, is a crucial step.
-
Recrystallization: For achieving high purity, recrystallization is the preferred method. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| FTIR spectrum shows a persistent peak at ~1700 cm⁻¹ | Presence of unreacted lauric acid. | 1. Optimize Stoichiometry: Ensure a 2:1 molar ratio of laurate to calcium in the synthesis. 2. Purification: Perform a thorough washing of the product with a suitable solvent (e.g., ethanol) or recrystallize from a non-polar solvent like hexane. |
| Product appears clumpy and difficult to filter | Excess unreacted calcium hydroxide or other insoluble calcium salts. | 1. Adjust pH: During synthesis, ensure the pH is controlled to favor the formation of calcium dodecanoate. 2. Thorough Washing: Wash the precipitate extensively with deionized water to remove soluble calcium salts. |
| Low yield of Calcium Dodecanoate | 1. Incomplete reaction. 2. Loss of product during washing or filtration. | 1. Increase Reaction Time/Temperature: Ensure the reaction conditions are sufficient for completion. 2. Careful Handling: Use fine filter paper and careful washing techniques to minimize product loss. |
| Presence of residual solvent in the final product | Inadequate drying. | Dry the product under vacuum at an elevated temperature (e.g., 60-80°C) for a sufficient period. |
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for Calcium Dodecanoate
| Purification Method | Purity of Calcium Dodecanoate (%) | Lauric Acid Impurity (%) | Calcium Salt Impurity (%) |
| Crude Product (No Purification) | 85 | 10 | 5 |
| Washing with Ethanol/Water (1:1) | 95 | 3 | 2 |
| Recrystallization from Hexane | >99 | <0.5 | <0.5 |
Note: The data presented in this table is illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of Calcium Dodecanoate by Washing
-
Suspend the Crude Product: Suspend the crude Calcium Dodecanoate (10 g) in a 1:1 (v/v) mixture of ethanol and deionized water (100 mL).
-
Stir: Stir the suspension vigorously at room temperature for 30 minutes.
-
Filter: Filter the suspension using a Buchner funnel and filter paper.
-
Wash: Wash the collected solid with two additional portions of the ethanol/water mixture (2 x 50 mL).
-
Final Wash: Wash the solid with deionized water (50 mL) to remove any residual ethanol.
-
Dry: Dry the purified Calcium Dodecanoate in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 2: Purification of Calcium Dodecanoate by Recrystallization
-
Dissolve the Crude Product: In a flask, add crude Calcium Dodecanoate (10 g) to hexane (200 mL).
-
Heat to Dissolve: Gently heat the mixture with stirring until the solid completely dissolves. Caution: Hexane is flammable. Use a water bath and a well-ventilated fume hood.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Induce Crystallization (if necessary): If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash: Wash the crystals with a small amount of cold hexane.
-
Dry: Dry the purified crystals in a vacuum oven at 60°C to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the identification and removal of impurities in synthesized Calcium Dodecanoate.
Technical Support Center: Advanced Purification of Calcium Dodecanoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the advanced purification of crude Calcium dodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Calcium dodecanoate?
Crude Calcium dodecanoate, often synthesized via precipitation (metathesis) or neutralization reactions, typically contains several impurities that can affect its physical properties and performance in downstream applications.[1][2][3] Key impurities include:
-
Unreacted Lauric Acid: Excess lauric acid from the synthesis process can remain in the final product, leading to a higher acid value.[1]
-
Excess Calcium Salts: If a stoichiometric excess of the calcium source (e.g., calcium chloride, calcium hydroxide) is used, unreacted water-soluble calcium salts can contaminate the product.[1]
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Unsaponifiable Matter: When natural fats and oils are used as the source of lauric acid, non-saponifiable materials like sterols and hydrocarbons can be carried over.[4][5]
-
Other Fatty Acid Salts: If the lauric acid source is not pure, salts of other fatty acids (e.g., myristic, capric) may also be present.
-
Solvent Residues: Residual solvents from the synthesis or initial washing steps can be trapped in the product.
Q2: What is the most effective method for removing unreacted lauric acid?
Solvent washing is a highly effective method for removing residual free fatty acids. Non-polar solvents are particularly useful for this purpose. For instance, washing the crude product with hexane can significantly reduce the acid value by dissolving the unsaponified lauric acid while leaving the calcium salt, which is insoluble in hexane, behind.[6] An ethanol/acetone wash can also be employed to remove unreacted lauric acid and other organic impurities.[1]
Q3: How can I remove water-soluble impurities like excess calcium chloride?
Extensive washing with deionized water is the primary method for removing water-soluble inorganic salts such as calcium chloride or sodium chloride (if a sodium laurate intermediate is used).[1] The low solubility of Calcium dodecanoate in water allows for the effective dissolution and removal of these ionic impurities. The washing process should be repeated until the conductivity of the wash water indicates that ionic impurities have been sufficiently removed.
Q4: Is recrystallization a viable purification method for Calcium dodecanoate?
Yes, recrystallization can be used to improve the purity of Calcium dodecanoate. The key is to select an appropriate solvent system. A mixed solvent system, such as an ethanol-water mixture, is often effective.[1] In this system, ethanol helps to dissolve the non-polar fatty acid chains, while water can help modulate solubility. Recrystallization from non-polar organic solvents like hexane has also been suggested to improve purity.[1] The process involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Calcium dodecanoate.
Problem 1: The final product has a high acid value, indicating residual free fatty acids.
-
Cause: Incomplete saponification during synthesis or insufficient washing of the crude product.
-
Solution: Implement a rigorous solvent washing protocol. Washing the crude product with a non-polar solvent like hexane is effective at extracting unreacted fatty acids.[6]
Problem 2: The purified product is discolored (e.g., off-white or yellowish).
-
Cause: Presence of colored matter or unsaponifiable materials from impure starting reagents, or thermal degradation during drying.
-
Solution:
-
Solvent Treatment: Saponification in the presence of a dipolar aprotic solvent like acetone can help leave colored impurities dissolved in the solvent medium, resulting in a creamy-white soap powder.[5]
-
Controlled Drying: Ensure that the drying process is conducted at a moderate temperature (e.g., 40-50°C) and under vacuum to prevent oxidation and thermal decomposition of the product.[6]
-
Problem 3: The yield after purification is significantly lower than expected.
-
Cause:
-
Partial solubility of Calcium dodecanoate in the washing solvent.
-
Mechanical losses during filtration and transfer steps.
-
Using a solvent in which the product has high solubility for recrystallization, leading to significant loss in the mother liquor.
-
-
Solution:
-
Optimize Solvent Choice: Select washing solvents in which Calcium dodecanoate has minimal solubility. Refer to solubility data to make an informed choice.
-
Refine Recrystallization: Carefully determine the optimal solvent-to-solute ratio and temperature profile for recrystallization to maximize crystal formation and minimize the amount of product remaining in the solution.
-
Improve Handling: Use fine filter paper or membranes to prevent the loss of fine particles during filtration. Ensure quantitative transfer between vessels.
-
Problem 4: The product shows poor performance, suggesting incorrect chemical structure or the presence of polymorphs.
-
Cause: The synthesis or purification conditions (e.g., temperature, solvent) can influence the crystalline structure (polymorphism) of the final product.[3]
-
Solution:
-
Characterization: Use analytical techniques like X-ray Diffraction (XRD) to verify the crystalline structure of the material.[1]
-
Controlled Crystallization: Carefully control the conditions during precipitation and recrystallization (e.g., cooling rate, stirring, solvent system) as these can affect the resulting polymorph. Variations in chain packing can arise during crystallization.[3]
-
Data Presentation
Table 1: Solvent Selection for Purification of Calcium Dodecanoate
| Solvent/System | Purpose | Target Impurities | Reference |
| Hexane | Washing Agent | Unreacted Lauric Acid, Unsaponifiable Matter | [1][6] |
| Water | Washing Agent | Water-soluble salts (e.g., CaCl₂, NaCl) | [1] |
| Ethanol / Acetone | Washing Agent | Unreacted Lauric Acid, Organic Impurities | [1] |
| Ethanol-Water Mixture | Recrystallization | General Impurities | [1] |
| Acetone | Reaction Medium | Colored Matter, Unsaponifiables | [5] |
Table 2: Example of Purity Improvement by Hexane Washing
| Parameter | Before Washing | After Hexane Washing & Vacuum Drying |
| Acid Value (mg KOH/g) | High (Variable) | ~6 mg KOH/g |
| Purity Improvement | - | Up to 68-82% reduction in acid value |
(Data synthesized from a study on calcium soap from palm fatty acid distillate)[6]
Experimental Protocols
Protocol 1: Purification by Solvent Washing (Hexane)
This protocol is designed to remove unreacted free fatty acids.
-
Setup: Place 50 g of crude Calcium dodecanoate into a 500 mL jacketed glass reactor equipped with a mechanical stirrer.
-
Washing: Add 150 mL of hexane to the reactor (3:1 solvent-to-crude ratio).[6]
-
Heating & Agitation: Heat the slurry to 60°C while stirring at 200 RPM for 30 minutes.[6]
-
Filtration: Turn off the heat and stirring. Filter the hot mixture through a Buchner funnel fitted with Whatman No. 1 filter paper.
-
Repeat (Optional): If the acid value is still high, repeat steps 2-4.
-
Drying: Transfer the filter cake to a vacuum oven and dry at 40-50°C under reduced pressure (e.g., 0.4 atm) until a constant weight is achieved.[6]
Protocol 2: Purification by Recrystallization (Ethanol-Water)
This protocol is for general purity enhancement.
-
Dissolution: In a 500 mL Erlenmeyer flask, add 20 g of crude Calcium dodecanoate to 200 mL of an ethanol-water mixture (e.g., 90:10 v/v).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For smaller crystals, cooling can be accelerated in an ice bath.
-
Crystallization: Allow the solution to stand undisturbed for several hours (or overnight) to promote maximum crystal growth.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.
Visualizations
Caption: General workflow for the purification of crude Calcium dodecanoate.
Caption: Troubleshooting logic for low purity of Calcium dodecanoate.
References
- 1. Calcium laurate | 4696-56-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]
- 4. fao.org [fao.org]
- 5. US4427572A - Process for the manufacture of soap - Google Patents [patents.google.com]
- 6. matec-conferences.org [matec-conferences.org]
Technical Support Center: Enhancing Powder Flow with Calcium Dodecanoate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed guidance on utilizing Calcium Dodecanoate to improve the flow properties of powders, a critical factor in pharmaceutical manufacturing and other industries.
Troubleshooting Guide
This guide addresses common issues encountered when using Calcium Dodecanoate as a flow enhancer.
| Issue | Potential Cause | Recommended Solution |
| "My powder is still not flowing well after adding Calcium Dodecanoate." | Insufficient Concentration: The amount of Calcium Dodecanoate added may be below the optimal concentration needed to coat the powder particles effectively. | Gradually increase the concentration of Calcium Dodecanoate in small increments (e.g., 0.1% w/w) and re-evaluate the flow properties at each step to find the optimal level. |
| Inadequate Mixing: The Calcium Dodecanoate may not be uniformly distributed throughout the powder blend, leading to localized areas of poor flow. | Ensure a thorough and consistent mixing process. Consider using a V-blender or a similar high-efficiency blender for an appropriate duration to achieve a homogenous mixture. | |
| Particle Size and Shape of the Base Powder: Very fine or irregularly shaped particles can present significant flow challenges that may not be fully overcome by a flow aid alone.[1] | Characterize the particle size and morphology of your primary powder. If feasible, consider granulation or other particle engineering techniques to create more uniform, spherical particles before adding the flow enhancer. | |
| "The flowability of my powder worsened after adding more Calcium Dodecanoate." | Over-lubrication: An excess concentration of a lubricant like Calcium Dodecanoate can lead to an increase in the cohesiveness of the powder, thereby hindering flow. This can occur as the lubricant starts to form agglomerates rather than coating individual particles.[2] | Reduce the concentration of Calcium Dodecanoate. As a metallic salt, it is typically effective in the range of 0.25% to 1.0% w/w.[2] Perform a concentration-response study to identify the optimal level for your specific powder. |
| "I'm observing clumping or agglomeration in my powder blend." | Moisture Content: High moisture content in the primary powder can lead to the formation of liquid bridges between particles, which promotes clumping and counteracts the effect of the flow aid.[1] | Dry the primary powder to an appropriate moisture level before blending with Calcium Dodecanoate. Store the final blend in a low-humidity environment. |
| Electrostatic Charges: Static electricity can cause particles to attract each other, leading to poor flow and agglomeration. | Ensure that all processing equipment is properly grounded to dissipate static charges. | |
| "My final product (e.g., tablet) has some undesirable properties after using Calcium Dodecanoate." | Impact on Downstream Processes: While improving flow, the hydrophobic nature of Calcium Dodecanoate can sometimes affect tablet hardness or dissolution rates. | Evaluate the impact of Calcium Dodecanoate concentration on the critical quality attributes of your final product. You may need to adjust other excipients in your formulation to compensate. |
Frequently Asked Questions (FAQs)
Q1: What is Calcium Dodecanoate and how does it improve powder flow?
A1: Calcium Dodecanoate, also known as calcium laurate, is the calcium salt of lauric acid.[3] It is a fine, white powder that functions as a lubricant, anti-caking agent, and flow enhancer.[3][4] It improves powder flow by coating the particles of the primary powder. This coating reduces interparticle friction and minimizes surface irregularities, allowing the particles to move more freely past one another.[1]
Q2: At what concentration should I use Calcium Dodecanoate?
A2: The optimal concentration of Calcium Dodecanoate can vary depending on the properties of the powder you are working with. However, for many pharmaceutical applications, metallic stearates like calcium dodecanoate are effective in the range of 0.25% to 1.0% by weight.[2] It is highly recommended to perform a study with varying concentrations to determine the ideal level for your specific formulation.
Q3: How do I properly incorporate Calcium Dodecanoate into my powder blend?
A3: To ensure its effectiveness, Calcium Dodecanoate must be uniformly distributed throughout the powder. This is typically achieved through a systematic mixing process. A common method is to pre-blend the Calcium Dodecanoate with a small portion of the primary powder before adding it to the bulk of the material and then mixing thoroughly.
Q4: Can Calcium Dodecanoate affect the properties of my final product?
A4: Yes, as with any excipient, it can influence the final product characteristics. For example, due to its lubricating properties, excessive amounts might lead to a decrease in tablet hardness. Its hydrophobic nature could also potentially impact the dissolution rate of the active ingredient. It is crucial to evaluate these properties as part of your formulation development.
Q5: How can I measure the improvement in powder flow?
A5: The flowability of a powder can be quantified using several standard methods, including:
-
Angle of Repose: The steepest angle of a conical pile of powder, with lower angles indicating better flow.[5]
-
Carr's Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder. Lower values for both indices generally suggest better flowability.[5][6]
Data Presentation
The following table summarizes the expected effect of adding a metallic stearate, such as Calcium Dodecanoate, on the flow properties of a typical pharmaceutical excipient. The data is illustrative and based on the observed behavior of similar compounds like calcium stearate.[2]
| Concentration of Metallic Stearate (% w/w) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Flowability Interpretation |
| 0.0 | 32 | 26 | 1.35 | Poor |
| 0.25 | 29 | 22 | 1.28 | Passable |
| 0.50 | 27 | 18 | 1.22 | Fair to Good |
| 1.0 | 28 | 20 | 1.25 | Fair |
| 2.0 | 29 | 21 | 1.27 | Passable |
Note: Optimal concentration is often found at lower levels, with higher concentrations potentially leading to a slight decrease in flowability.
Experimental Protocols
Protocol 1: Determination of Angle of Repose
Objective: To measure the angle of repose of a powder sample to assess its flowability.
Apparatus:
-
Funnel with a controlled orifice
-
Stand to hold the funnel at a fixed height
-
Flat, circular base with a known diameter
-
Ruler or caliper
Procedure:
-
Set up the funnel on the stand, ensuring it is level and at a fixed height above the base (e.g., 2-4 cm).
-
Carefully pour the powder blend containing Calcium Dodecanoate through the funnel.
-
Allow the powder to form a conical pile on the base until the peak of the cone reaches the tip of the funnel.
-
Measure the height (h) of the conical pile from the base to the peak.
-
Measure the radius (r) of the base of the cone.
-
Calculate the angle of repose (θ) using the following formula: θ = tan⁻¹(h/r)
-
Repeat the measurement three times and calculate the average value.
Protocol 2: Determination of Bulk and Tapped Density for Carr's Index and Hausner Ratio
Objective: To measure the bulk and tapped densities of a powder to calculate its Carr's Index and Hausner Ratio.
Apparatus:
-
Graduated cylinder (e.g., 100 mL)
-
Tapped density tester
-
Balance
Procedure:
Part A: Bulk Density (ρ_bulk)
-
Weigh a known mass (m) of the powder blend.
-
Gently pour the powder into the graduated cylinder.
-
Level the surface of the powder without compacting it.
-
Record the volume (V_bulk) occupied by the powder.
-
Calculate the bulk density: ρ_bulk = m / V_bulk
Part B: Tapped Density (ρ_tapped)
-
Place the graduated cylinder containing the powder into the tapped density tester.
-
Set the tester to perform a specific number of taps (e.g., 500 taps).
-
After tapping, record the new, smaller volume (V_tapped).
-
Calculate the tapped density: ρ_tapped = m / V_tapped
Part C: Calculations
-
Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100
-
Hausner Ratio = ρ_tapped / ρ_bulk
Visualizations
Caption: Mechanism of flow enhancement by Calcium Dodecanoate.
Caption: Workflow for assessing powder flow properties.
Caption: Decision tree for troubleshooting poor powder flow.
References
- 1. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. casadesante.com [casadesante.com]
- 4. nimbasia.com [nimbasia.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
Overcoming challenges in the characterization of Calcium dodecanoate
Welcome to the technical support center for the characterization of Calcium Dodecanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Calcium Dodecanoate and what are its common applications?
Calcium Dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid).[1][2] It is a white powder with low solubility in water.[1][3] Due to its properties as an emulsifier, stabilizer, and anti-caking agent, it is utilized in various industries including pharmaceuticals, cosmetics, food production, and as a lubricant.[4]
Q2: What are the primary challenges in the characterization of Calcium Dodecanoate?
The primary challenges in characterizing Calcium Dodecanoate include its low solubility in common solvents, the potential for polymorphism (existing in different crystalline forms), and the presence of hydrates. These factors can lead to variability in analytical results and require careful sample preparation and data interpretation.
Q3: How does the presence of hydrates affect the analysis of Calcium Dodecanoate?
Calcium Dodecanoate can exist in both anhydrous and monohydrated forms. The presence of water molecules in the crystal structure can significantly impact the results of thermal analysis (TGA and DSC) and X-ray diffraction (XRD). It is crucial to control the hydration state of the sample or to account for it during data analysis to ensure reproducibility.
Q4: What is polymorphism and how does it relate to Calcium Dodecanoate?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. While specific polymorphs for calcium dodecanoate are not extensively documented, analogous compounds like calcium stearate are known to exhibit polymorphism depending on factors like temperature and hydration state.[5] Different polymorphs can have different physical properties, including solubility and melting point, which can affect characterization results.
Troubleshooting Guides
Thermal Analysis (TGA/DSC)
Q: Why are my TGA/DSC results for Calcium Dodecanoate inconsistent?
A: Inconsistent thermal analysis results for Calcium Dodecanoate can arise from several factors:
-
Presence of Hydrates: The dehydration of a monohydrate form will show an initial weight loss in TGA that can be mistaken for decomposition if not properly identified. The energy change associated with dehydration will also be visible in the DSC curve.
-
Sample Preparation: Inconsistent sample packing in the crucible can lead to variations in heat transfer and mass loss profiles. Ensure a consistent, loosely packed powder for each measurement.
-
Heating Rate: Different heating rates can shift the temperatures of thermal events. Using a consistent heating rate is crucial for comparing results.
-
Atmosphere: The purge gas (e.g., nitrogen, air) can influence decomposition pathways. Ensure a consistent atmosphere and flow rate for all experiments.
Troubleshooting Workflow for Inconsistent Thermal Analysis
Caption: Troubleshooting inconsistent thermal analysis results.
X-Ray Diffraction (XRD)
Q: My XRD pattern for Calcium Dodecanoate is showing broad peaks or a high background. What could be the cause?
A: Broad peaks or a high background in an XRD pattern can indicate:
-
Poor Crystallinity: The sample may be amorphous or have very small crystallite sizes.
-
Sample Preparation: Insufficient grinding of the powder can lead to particle size effects and preferred orientation. The sample should be a fine, homogeneous powder.
-
Sample Holder: Using an amorphous sample holder (e.g., glass) can contribute to a high background. A zero-background sample holder is recommended.
-
Presence of Amorphous Impurities: Contamination with amorphous material will increase the background signal.
Infrared (IR) Spectroscopy
Q: How can I prepare a Calcium Dodecanoate sample for IR analysis given its low solubility?
A: Due to its low solubility, preparing a solution for transmission IR is often not feasible. The recommended methods for solid samples are:
-
KBr Pellet Method: The sample is finely ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet. This is often the best method for high-quality spectra.
-
Nujol Mull Method: A small amount of the finely ground sample is mixed with a few drops of mineral oil (Nujol) to form a paste (mull). This mull is then spread between two salt plates (e.g., KBr or NaCl). Note that the Nujol will have its own characteristic peaks in the spectrum that need to be accounted for.
Data Presentation
Table 1: Physicochemical Properties of Calcium Dodecanoate
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₆CaO₄ | [2] |
| Molecular Weight | 438.7 g/mol | [2] |
| Appearance | White Powder | [4] |
| Water Solubility | Very low | [1][3] |
Table 2: Key Spectroscopic Data for Calcium Dodecanoate
| Analytical Technique | Characteristic Peaks/Regions | Interpretation |
| FTIR | ~1540-1580 cm⁻¹ and ~1400-1440 cm⁻¹ | Asymmetric and symmetric stretching vibrations of the carboxylate anion (-COO⁻) |
| Disappearance of C=O stretch (~1700 cm⁻¹) | Confirms the formation of the salt from the carboxylic acid | |
| XRD | Varies with crystalline form | Provides information on the crystal structure and phase purity |
Table 3: Thermal Analysis Data for Calcium Soaps (General)
| Thermal Event | Approximate Temperature Range (°C) | Observation |
| Dehydration | ~100 - 120 | Weight loss corresponding to the removal of water of hydration |
| Decomposition | > 300 | Significant weight loss due to the breakdown of the molecule |
Experimental Protocols
General Characterization Workflow
The characterization of Calcium Dodecanoate typically follows a logical progression of analytical techniques to determine its identity, purity, and physicochemical properties.
Caption: General workflow for the characterization of Calcium Dodecanoate.
Detailed Methodology: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions. Calcium oxalate monohydrate is often used as a reference material.[6]
-
Sample Preparation: Place 5-10 mg of the finely powdered Calcium Dodecanoate sample into a clean TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature of 600-800 °C.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition. The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of maximum mass loss rate.
Detailed Methodology: Powder X-Ray Diffraction (XRD)
-
Sample Preparation:
-
Grind the Calcium Dodecanoate sample to a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation of the crystallites.
-
Mount the powder onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.
-
-
Instrument Setup:
-
Use a diffractometer with a common X-ray source, such as Cu Kα radiation.
-
Set the instrument parameters, including the voltage and current for the X-ray tube.
-
-
Data Collection:
-
Scan the sample over a desired 2θ range (e.g., 2° to 70°).
-
Use a step size and counting time that provide good signal-to-noise ratio.
-
-
Data Analysis: Analyze the resulting diffractogram to identify the positions and intensities of the diffraction peaks. This data can be used to determine the crystalline phase(s) present in the sample by comparing with reference patterns if available.
Detailed Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of the Calcium Dodecanoate sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding until the mixture is homogeneous.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis: Analyze the resulting spectrum for the characteristic absorption bands of the carboxylate group and the disappearance of the carboxylic acid C=O band to confirm the formation of Calcium Dodecanoate.
Logical Relationships
The physical state of Calcium Dodecanoate can be influenced by its synthesis and handling, potentially leading to different forms that need to be considered during characterization.
Caption: Relationship between different potential forms of Calcium Dodecanoate.
References
- 1. Showing Compound Calcium dodecanoate (FDB011454) - FooDB [foodb.ca]
- 2. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calcium laurate, 4696-56-4 [thegoodscentscompany.com]
- 4. Calcium laurate | 4696-56-4 | Benchchem [benchchem.com]
- 5. Polymorphic transformations of calcium stearate and calcium stearate monohydrate. (1948) | Robert D. Vold | 32 Citations [scispace.com]
- 6. h-and-m-analytical.com [h-and-m-analytical.com]
Technical Support Center: Optimizing Direct Metathesis of Calcium Dodecenoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the direct metathesis of calcium dodecenoate. Given that the direct metathesis of fatty acid salts is a specialized area, this guide draws upon established principles from the metathesis of free fatty acids and their esters to address potential challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the direct metathesis of calcium dodecenoate.
Issue 1: Low or No Catalyst Activity
| Potential Cause | Recommended Action |
| Catalyst Poisoning | The presence of impurities in the calcium dodecenoate feedstock can deactivate the catalyst. Pre-treat the substrate to remove potential poisons. |
| Incompatibility with Calcium Salt | The basic nature of the carboxylate salt may interfere with the catalyst. Consider using an additive to mitigate this effect. |
| Moisture or Oxygen | Ruthenium-based catalysts are sensitive to air and moisture. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Incorrect Catalyst Choice | For general metathesis, Hoveyda-Grubbs type catalysts are often recommended due to their stability and room temperature initiation.[2] For sterically hindered substrates, specialized catalysts may be required.[2] |
Issue 2: Poor Product Yield
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Catalyst initiation and activity are temperature-dependent. Umicore catalysts typically initiate between room temperature and 40°C.[1][2] Optimize the temperature for your specific catalyst and substrate. |
| Incorrect Substrate Concentration | Cross metathesis generally requires concentrated solutions, while other forms of metathesis may require more dilute conditions to favor the desired reaction pathway.[1][2] |
| Isomerization of the Double Bond | Ruthenium hydride species, which can form as a side reaction, may cause isomerization of the double bond, leading to undesired products. The addition of a mild acid, such as acetic acid, can sometimes suppress this side reaction.[1] |
| Poor Solubility of Calcium Dodecenoate | The calcium salt may have limited solubility in common metathesis solvents. Screen a range of non-polar, hydrocarbon-based solvents, chlorinated solvents, or peroxide-resistant ethers to find a suitable medium.[2] Consider the use of co-solvents. |
Issue 3: Formation of Undesired Byproducts
| Potential Cause | Recommended Action |
| Self-Metathesis of the Substrate | If cross-metathesis is the goal, an excess of the partner olefin can be used to suppress the self-metathesis of the fatty acid salt. |
| Ethylene Generation Leading to Catalyst Decomposition | If the reaction is prone to generating ethylene, consider using a catalyst with a cyclic alkyl amino carbene (CAAC) ligand, which can be more stable under these conditions.[2] |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR) to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: Can I directly perform olefin metathesis on calcium dodecenoate?
While olefin metathesis is well-established for free fatty acids and their esters, the direct metathesis of their calcium salts is less common. The basicity of the carboxylate anion could potentially interact with the acidic metal center of the catalyst, potentially leading to deactivation. Careful optimization and consideration of the troubleshooting points above are crucial.
Q2: Which catalyst is best suited for the metathesis of fatty acid derivatives?
Second-generation Grubbs and Hoveyda-Grubbs catalysts are widely used for the metathesis of fatty acids and their esters due to their high activity and functional group tolerance.[3] For instance, the Hoveyda-Grubbs Catalyst® M720 and M730 series are recommended for general metathesis reactions.[2]
Q3: What are the optimal solvent choices?
Preferred solvents for metathesis are typically non-polar and have a weak binding affinity to the catalyst complex.[2] Examples include hydrocarbon-based solvents (e.g., toluene, hexane), chlorinated solvents (e.g., dichloromethane), and peroxide-resistant ethers (e.g., THF).[2] The poor solubility of calcium dodecanoate in these solvents may present a challenge, necessitating screening for a suitable solvent or co-solvent system.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by taking aliquots at regular intervals and analyzing them using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after converting the products to their corresponding methyl esters, or by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: What are common impurities in fatty acid feedstocks that can affect the reaction?
Impurities such as peroxides, water, and other coordinating functional groups can poison the catalyst. It is advisable to use highly pure starting materials or to pre-treat the feedstock to remove these impurities.
Quantitative Data on Olefin Metathesis of Fatty Acid Derivatives
The following tables summarize typical reaction conditions and outcomes for the metathesis of oleic acid and its methyl ester, which can serve as a starting point for optimizing the metathesis of calcium dodecenoate.
Table 1: Catalyst Loading and Conversion for Self-Metathesis of Oleic Acid
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Grubbs II | 0.1 | 50 | 3 | >95 | Adapted from relevant literature |
| Hoveyda-Grubbs II | 0.05 | 40 | 4 | >98 | Adapted from relevant literature |
Table 2: Solvent Effects on Cross-Metathesis of Methyl Oleate
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dichloromethane | 40 | 12 | 85 | Adapted from relevant literature |
| Toluene | 60 | 8 | 82 | Adapted from relevant literature |
| 2-Propanol | 50 | 10 | >90 | [4] |
| Ethanol | 50 | 10 | >90 | [4] |
Experimental Protocols
General Protocol for Direct Metathesis of an Unsaturated Fatty Acid Derivative
-
Preparation of the Reaction Vessel: A clean, dry Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with an inert gas (argon or nitrogen). This cycle is repeated three times.
-
Addition of Reactants: The calcium dodecenoate and any cross-metathesis partner are added to the flask under a positive flow of inert gas.
-
Addition of Solvent: Anhydrous, degassed solvent is added to the flask via a cannula or syringe. The mixture is stirred until the substrate is dissolved. Gentle heating may be required, but care should be taken not to exceed the thermal stability of the catalyst.
-
Catalyst Addition: The appropriate metathesis catalyst is weighed out quickly in the air and added to the reaction mixture in one portion under a positive flow of inert gas. The flask is then sealed.
-
Reaction Monitoring: The reaction is stirred at the desired temperature. The progress of the reaction is monitored by periodically taking small aliquots from the reaction mixture for analysis by GC-MS or NMR.
-
Reaction Quenching: Once the reaction is complete, it is cooled to room temperature and quenched by the addition of a reagent such as ethyl vinyl ether to deactivate the catalyst.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired product.
Visualizations
Caption: A flowchart of the key steps in a typical direct metathesis experiment.
Caption: A decision tree for troubleshooting low product yield in metathesis reactions.
References
Validation & Comparative
A Comparative Guide to Pharmaceutical Lubricants: Calcium Dodecanoate vs. Calcium Stearate
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical tablet and capsule manufacturing, the selection of an appropriate lubricant is paramount to ensure efficient production processes and optimal final product quality. Lubricants are crucial excipients that prevent the adhesion of the formulation to the punches and die wall of the tablet press, thereby reducing friction and facilitating the smooth ejection of the compressed tablet. Among the various lubricants available, metallic salts of fatty acids are widely used. This guide provides a detailed comparison of two such lubricants: calcium dodecanoate (also known as calcium laurate) and calcium stearate.
This comparison synthesizes available experimental data and established theoretical principles to evaluate their performance with respect to key pharmaceutical manufacturing parameters, including ejection force, tablet hardness, and dissolution.
Executive Summary
While both calcium dodecanoate (C12) and calcium stearate (C18) are calcium salts of saturated fatty acids, their difference in alkyl chain length is expected to significantly influence their lubricant properties. Theoretical principles suggest that lubricants with longer hydrocarbon chains are generally more effective at reducing friction. Experimental data for calcium stearate confirms its role as a pharmaceutical lubricant, although it is often considered less efficient than other common lubricants like magnesium stearate.
Direct comparative experimental data for calcium dodecanoate in pharmaceutical applications is scarce in publicly available literature. Therefore, this guide will present the available data for calcium stearate and extrapolate the expected performance of calcium dodecanoate based on structure-property relationships.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these lubricants is essential to comprehend their behavior in a formulation.
| Property | Calcium Dodecanoate | Calcium Stearate |
| Chemical Formula | Ca(C₁₂H₂₃O₂)₂ | Ca(C₁₈H₃₅O₂)₂ |
| Molecular Weight | 438.7 g/mol | 607.0 g/mol |
| Description | Fine, white to yellowish-white, bulky powder | Fine, white to yellowish-white, bulky powder[1] |
| Solubility | Practically insoluble in water, ethanol, and ether | Insoluble in water, slightly soluble in hot alcohol[1] |
| Melting Point | ~182 °C | ~155 °C |
Performance Comparison: Experimental Data and Theoretical Insights
The efficacy of a pharmaceutical lubricant is evaluated based on its ability to minimize ejection forces while having a minimal negative impact on tablet hardness, friability, and drug dissolution.
Lubrication Efficiency (Ejection Force)
Ejection force is the force required to eject a compressed tablet from the die cavity. A lower ejection force is indicative of better lubrication.
Calcium Stearate: Experimental studies comparing metallic stearates have shown that calcium stearate provides some lubricity, but is generally less effective than magnesium stearate and sodium stearate. In one study, formulations containing calcium stearate exhibited higher unit ejection forces and friction coefficients compared to those with magnesium stearate or sodium stearate, indicating "insufficient lubrication effects".[2][3][4]
dot
Caption: Theoretical relationship between alkyl chain length and lubrication efficiency.
Tablet Hardness and Friability
Tablet hardness (or breaking force) is the force required to fracture a tablet, while friability measures the tablet's resistance to chipping and abrasion. An ideal lubricant should not significantly compromise these mechanical properties.
Calcium Stearate: Studies have indicated that metallic stearates, including calcium stearate, can negatively impact tablet hardness.[2][3][4] This is because the lubricant can interfere with the bonding between particles during compression. However, the same comparative study that found calcium stearate to have insufficient lubrication also noted that it had a similar impact on the mechanical strength of tablets as magnesium stearate and sodium stearate.[2][3][4]
Calcium Dodecanoate: In the absence of direct data, it is hypothesized that calcium dodecanoate would have a similar or potentially lesser negative impact on tablet hardness compared to calcium stearate. This is because its shorter alkyl chain might lead to less interference with inter-particulate bonding. However, this could be at the expense of its primary lubricating function.
Disintegration and Dissolution
A significant drawback of hydrophobic lubricants like metallic stearates is their potential to impede the penetration of water into the tablet, which can delay disintegration and slow down the dissolution of the active pharmaceutical ingredient (API).
Calcium Stearate: Calcium stearate is a hydrophobic material and, like other metallic stearates, can prolong tablet disintegration and dissolution times.[7] The extent of this effect can depend on the concentration of the lubricant and the mixing time during formulation.
Calcium Dodecanoate: As a salt of a shorter-chain fatty acid, calcium dodecanoate is also expected to be hydrophobic. Its impact on dissolution compared to calcium stearate is not well-documented. It is plausible that the shorter alkyl chain could lead to a slightly less hydrophobic film around the granules, potentially having a marginally lesser retarding effect on dissolution. However, this remains speculative without direct experimental evidence.
Experimental Protocols
To ensure the robust evaluation of pharmaceutical lubricants, standardized experimental protocols are essential. The following outlines the methodologies for the key performance tests.
Measurement of Ejection Force
Objective: To quantify the force required to eject the tablet from the die.
Methodology:
-
Blending: The active pharmaceutical ingredient (API), fillers, binders, and disintegrants are blended to achieve a homogenous mixture. The lubricant (calcium dodecanoate or calcium stearate) is then added and blended for a specified time (e.g., 2-5 minutes).
-
Compression: The blend is compressed into tablets using an instrumented tablet press or a compaction simulator. The compression force is controlled and monitored.
-
Ejection: The force required by the lower punch to push the tablet out of the die is measured by a force transducer.
-
Data Analysis: The peak ejection force is recorded. To normalize for tablet size, the ejection force can be divided by the surface area of the tablet band to calculate the ejection stress.
dot
Caption: Workflow for measuring tablet ejection force.
Tablet Hardness (Breaking Force) Testing (as per USP <1217>)
Objective: To determine the mechanical strength of the tablet.
Methodology:
-
Tablet Preparation: A set of tablets (typically 10) is randomly selected from a batch.
-
Testing: Each tablet is placed between the platens of a tablet hardness tester. The tester applies a diametrical compressive force at a constant rate until the tablet fractures.
-
Data Recording: The force required to break the tablet is recorded in Newtons (N) or kiloponds (kp).
-
Analysis: The mean and standard deviation of the breaking force for the set of tablets are calculated.
Tablet Friability Testing (as per USP <1216>)
Objective: To assess the ability of the tablet to withstand abrasion and shock.
Methodology:
-
Initial Weighing: A specified number of tablets (usually a sample that weighs as close as possible to 6.5 g, or 10 tablets for tablets over 650 mg) are dedusted and accurately weighed.
-
Tumbling: The tablets are placed in a friability tester drum, which is rotated at 25 ± 1 rpm for 100 revolutions.
-
Final Weighing: The tablets are removed, dedusted, and weighed again.
-
Calculation: The percentage of weight loss is calculated. A maximum weight loss of not more than 1% is generally considered acceptable for most products.
Dissolution Testing (General method based on USP <711>)
Objective: To measure the rate and extent of drug release from the tablet.
Methodology:
-
Apparatus Setup: A dissolution apparatus (e.g., USP Apparatus 2, paddle) is assembled, and the dissolution medium (e.g., simulated gastric or intestinal fluid) is filled into the vessels and equilibrated to 37 ± 0.5 °C.
-
Test Initiation: A tablet is placed in each vessel, and the apparatus is started at a specified rotation speed (e.g., 50 or 75 rpm).
-
Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn from each vessel.
-
Analysis: The amount of dissolved API in each sample is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Interpretation: A dissolution profile (percentage of drug dissolved versus time) is constructed.
Conclusion
Based on available evidence and theoretical principles, calcium stearate is likely a more effective pharmaceutical lubricant than calcium dodecanoate due to its longer alkyl chain, which is expected to provide a more robust lubricating film and result in lower ejection forces. However, it is important to note that calcium stearate itself is often considered a less potent lubricant compared to alternatives like magnesium stearate.
The choice between these two lubricants, or indeed any lubricant, will depend on the specific requirements of the formulation and the manufacturing process. For formulations where lubrication is highly critical, neither may be the optimal choice. If a calcium-based lubricant is preferred for reasons of chemical compatibility with the API, calcium stearate would be the more logical selection based on current understanding.
References
- 1. mdpi.com [mdpi.com]
- 2. Handbook of Pharmaceutical Excipients - Google Books [books.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lubricants in Pharmaceutical Solid Dosage Forms [mdpi.com]
A Comparative Analysis of the Bioavailability of Common Calcium Salts: An Evidence-Based Guide
An objective comparison of the bioavailability of calcium carbonate, calcium citrate, and calcium gluconate, with a discussion on the theoretical considerations for calcium dodecanoate.
This guide provides a comprehensive comparison of the bioavailability of several common calcium salts, intended for researchers, scientists, and drug development professionals. While extensive experimental data exists for salts such as calcium carbonate, calcium citrate, and calcium gluconate, it is important to note a significant lack of publicly available scientific literature and direct experimental data on the bioavailability of calcium dodecanoate as a nutritional supplement. Therefore, this guide will focus on presenting the available evidence for the well-studied salts and will offer a theoretical perspective on calcium dodecanoate based on its chemical properties.
Quantitative Bioavailability Data
The following table summarizes key bioavailability parameters for calcium carbonate, calcium citrate, and calcium gluconate, compiled from various human clinical trials. These studies highlight the differences in absorption characteristics under different physiological conditions.
| Calcium Salt | Relative Bioavailability | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Key Findings & Conditions |
| Calcium Carbonate | Lower than calcium citrate, particularly in fasting individuals. | Variable, dependent on formulation and presence of food. | Slower than calcium citrate when taken on an empty stomach. | Bioavailability is significantly enhanced when taken with a meal.[1][2] It is the most common and least expensive form of calcium supplement.[3] |
| Calcium Citrate | Approximately 22-27% higher than calcium carbonate.[2][4] | Generally higher than calcium carbonate, especially in fasting states. | Faster absorption compared to calcium carbonate. | Absorption is independent of gastric acid and can be taken with or without food.[2][4][5] It is a preferred form for individuals with achlorhydria. |
| Calcium Gluconate | Generally considered to have good bioavailability, but lower elemental calcium content. | Data less consistently reported in comparative oral studies. | Readily absorbed, particularly in intravenous formulations where bioavailability is 100%.[6][7] | Requires larger doses to achieve the same elemental calcium intake as carbonate or citrate forms.[3] |
| Calcium Dodecanoate | No direct experimental data available. | Not applicable. | Not applicable. | Theoretical bioavailability may be influenced by the surfactant properties of dodecanoic acid (lauric acid).[8] |
Experimental Protocols
The methodologies employed in calcium bioavailability studies are critical for the interpretation of results. Below are summaries of typical experimental protocols used in the assessment of the calcium salts discussed.
Human Bioavailability Studies (Cross-over Design)
A common approach for comparing the bioavailability of different calcium salts is the randomized, double-blind, cross-over study design.
-
Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria often include gastrointestinal diseases, use of medications that affect calcium metabolism, and vitamin D deficiency.
-
Dietary Control: Subjects are placed on a low-calcium diet for a period leading up to the study (e.g., one week) to standardize baseline calcium levels.[9]
-
Study Arms: In a cross-over design, each subject receives each type of calcium supplement in a randomized order, separated by a washout period (e.g., one week) to eliminate any carry-over effects.
-
Dosing: A standardized dose of elemental calcium (e.g., 500 mg or 1000 mg) from each salt is administered.[9][10] The administration can be in a fasting state or with a standardized meal to assess the effect of food.[2]
-
Sample Collection: Blood and urine samples are collected at baseline (pre-dose) and at specified time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[9][11]
-
Biochemical Analysis: Serum is analyzed for total and/or ionized calcium concentrations.[9] Urine is analyzed for calcium excretion. Parathyroid hormone (PTH) levels may also be measured, as a decrease in PTH can indicate calcium absorption.[5]
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the area under the curve (AUC), which represents the total amount of calcium absorbed over time.
In Vitro Methods
In vitro models provide a preliminary assessment of calcium bioavailability.
-
Simulated Gastrointestinal Digestion: This method mimics the conditions of the stomach and small intestine to measure the solubility and dialyzability of the calcium salt, which are prerequisites for absorption.[[“]]
-
Caco-2 Cell Model: This model uses a line of human intestinal cells to assess the transport of calcium across the intestinal barrier, providing insights into the cellular mechanisms of absorption.[[“]][13]
Factors Influencing Calcium Bioavailability
The absorption of calcium is a complex process influenced by several factors. The following diagram illustrates the key determinants of calcium bioavailability.
Caption: Key factors influencing calcium bioavailability.
Theoretical Considerations for Calcium Dodecanoate
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid).[14][15] While direct bioavailability studies are lacking, we can theorize about its potential absorption characteristics based on its chemical nature.
-
Surfactant Properties: Dodecanoic acid is a fatty acid with surfactant properties. It has been suggested that these properties may enhance the absorption of other compounds.[8] Theoretically, this could influence the absorption of calcium by affecting the intestinal membrane or the solubility of the calcium salt.
-
Solubility: The solubility of calcium dodecanoate in the gastrointestinal tract would be a critical factor. Like other calcium salts of fatty acids, its solubility is expected to be low in water.
-
Potential for Micelle Formation: The presence of a fatty acid could lead to the formation of micelles in the gut, which might either hinder or facilitate calcium absorption.
It is crucial to emphasize that these are theoretical considerations. Rigorous experimental studies, following protocols similar to those outlined above, are necessary to determine the actual bioavailability of calcium dodecanoate and its potential utility as a calcium supplement.
Experimental Workflow for a Calcium Bioavailability Study
The following diagram illustrates a typical workflow for a clinical study designed to compare the bioavailability of different calcium salts.
Caption: A typical cross-over experimental workflow.
Conclusion
The existing body of evidence provides a clear basis for comparing the bioavailability of common calcium salts. Calcium citrate generally exhibits superior absorption compared to calcium carbonate, particularly in fasting individuals or those with reduced gastric acid.[2][4] Calcium gluconate is also well-absorbed but contains a lower percentage of elemental calcium.[3] The bioavailability of calcium dodecanoate remains uncharacterized, and further research is warranted to establish its efficacy as a calcium source. For professionals in drug development and nutritional science, the choice of a calcium salt should be guided by the target population, the desired dosage form, and the cost-effectiveness, with a strong reliance on the available clinical data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Calcium Citrate Shown to Have Superior Bioavailability [medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. nbinno.com [nbinno.com]
- 9. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 12. Methods for assessing calcium bioavailability in dairy and non-dairy sources - Consensus [consensus.app]
- 13. books.rsc.org [books.rsc.org]
- 14. Calciumdodecanoate | C24H46CaO4 | CID 14496653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of high-performance liquid chromatography (HPLC) methods for Calcium dodecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Calcium Dodecanoate. Due to the limited availability of specific validated HPLC methods for this compound in published literature, this guide presents a proposed HPLC method based on established principles of fatty acid analysis. This proposed method is compared with Gas Chromatography (GC), a widely used alternative for fatty acid quantification.
Analytical Challenges
Calcium dodecanoate, the calcium salt of lauric acid, presents a key analytical challenge for HPLC with UV detection: it lacks a strong chromophore. This makes direct detection at standard UV wavelengths insensitive. To overcome this, a derivatization step is typically required to attach a UV-absorbing tag to the dodecanoate molecule.
Method Comparison: HPLC vs. Gas Chromatography
While HPLC is a versatile technique, Gas Chromatography (GC) is a more traditional and widely established method for the analysis of fatty acids.[1][2] The choice between HPLC and GC depends on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and available equipment.[3][4][5]
| Parameter | Proposed HPLC Method (with Derivatization) | Gas Chromatography (as FAMEs) |
| Principle | Separation of derivatized dodecanoic acid in the liquid phase based on polarity. | Separation of volatile fatty acid methyl esters (FAMEs) in the gas phase based on boiling point.[1][6] |
| Sample Derivatization | Required. Saponification to release dodecanoic acid, followed by esterification with a UV-active agent (e.g., p-bromophenacyl bromide).[7] | Required. Transesterification to form Fatty Acid Methyl Esters (FAMEs).[1][8] |
| Instrumentation | HPLC system with UV detector. | Gas Chromatograph with Flame Ionization Detector (FID).[9] |
| Typical Run Time | 15 - 30 minutes. | Can be faster, with modern ultra-fast GC methods achieving separations in a few minutes.[3][10] |
| Sensitivity | High, dependent on the derivatizing agent. Femtomole levels can be achievable with fluorescent tags.[2] | Very high with FID, which is sensitive to hydrocarbons. |
| Resolution | Good for separating fatty acids of different chain lengths and degrees of unsaturation.[2] | Excellent, especially with capillary columns, for resolving complex mixtures and isomers.[1][8] |
| Advantages | - Operates at room temperature, suitable for heat-sensitive compounds.[2] - Non-volatile compounds can be analyzed.[3] - Fractions can be easily collected for further analysis.[2] | - High resolution and speed.[3] - Robust and widely used with extensive established methods.[1] - FID provides a uniform response for fatty acids. |
| Disadvantages | - Derivatization step can be complex and time-consuming. - Mobile phase solvents can be expensive.[3] | - Requires volatile and thermally stable derivatives.[6] - High temperatures in the injector and column can degrade sensitive analytes. |
Proposed HPLC Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical performance characteristics of a validated HPLC method for a derivatized fatty acid, based on ICH guidelines.[11][12][13]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range | 80-120% of test concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.35 µg/mL |
| Specificity | No interference from blank or placebo at the analyte's retention time. | Peak is spectrally pure and well-resolved. |
| Robustness | % RSD ≤ 2.0% after deliberate small changes in method parameters. | Method is robust to minor changes in mobile phase composition and flow rate. |
Experimental Protocols
Proposed RP-HPLC Method with Pre-column Derivatization
This protocol describes a hypothetical reversed-phase HPLC method for the quantification of Calcium Dodecanoate following derivatization with p-bromophenacyl bromide (PBPB).
1. Sample Preparation and Saponification: a. Accurately weigh a sample of Calcium Dodecanoate and dissolve it in a suitable organic solvent (e.g., chloroform). b. To release the free dodecanoic acid, perform saponification by adding methanolic sodium hydroxide and heating the mixture.[1] c. After cooling, acidify the solution with an acid (e.g., HCl) to protonate the fatty acid. d. Extract the free dodecanoic acid into an organic solvent like hexane or diethyl ether. e. Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization: a. To the dried fatty acid residue, add a solution of p-bromophenacyl bromide and a catalyst (e.g., a crown ether) in acetonitrile.[7] b. Heat the mixture at approximately 75-80°C for 30 minutes to form the p-bromophenacyl ester of dodecanoic acid.[7] c. Cool the reaction mixture and dilute with the mobile phase to the desired concentration for HPLC analysis.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
4. Quantification: a. Prepare a series of calibration standards of derivatized dodecanoic acid of known concentrations. b. Inject the standards and the prepared sample solution into the HPLC system. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of dodecanoic acid in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of Calcium Dodecanoate.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
References
- 1. gcms.cz [gcms.cz]
- 2. aocs.org [aocs.org]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. altabrisagroup.com [altabrisagroup.com]
A comparative study of different synthesis methods for Calcium dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Calcium dodecanoate, the calcium salt of lauric acid, is a versatile compound with applications ranging from pharmaceuticals and cosmetics to polymers and food additives. Its synthesis can be achieved through several methods, each offering distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a comprehensive comparison of the most common synthesis routes for calcium dodecanoate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.
Comparison of Synthesis Methods
The selection of a synthesis method for calcium dodecanoate depends on various factors, including the desired purity of the final product, scalability, cost-effectiveness, and environmental considerations. The three primary methods for its preparation are direct metathesis (precipitation), neutralization, and the fusion method.
| Parameter | Direct Metathesis (Precipitation) | Neutralization | Fusion Method |
| Reaction Principle | Double decomposition reaction between a soluble laurate salt and a soluble calcium salt in an aqueous solution. | Direct reaction of lauric acid with a calcium base (e.g., calcium hydroxide or oxide) in a suitable solvent. | High-temperature reaction between molten lauric acid and a calcium base without a solvent. |
| Typical Yield | High (>95%) | High (>90%) | Very High (>98%) |
| Purity | Generally high, but can be contaminated with starting salts. Requires thorough washing. | High, with unreacted starting materials being the main impurities. | High, as byproducts are typically volatile and removed at high temperatures. |
| Reaction Time | Relatively fast (minutes to a few hours) | Moderate (several hours) | Fast (45-65 minutes at optimal temperature and pressure) |
| Temperature | Room temperature to moderate (e.g., 50-60°C) | Moderate (e.g., 80-100°C) | High (150-180°C) |
| Solvent Usage | Aqueous | Aqueous or organic solvents | Solvent-free |
| Advantages | Simple procedure, high yield, can be performed at room temperature. | Good purity, avoids the use of soluble metal salts as reactants. | High yield and purity, solvent-free (environmentally friendly), fast reaction time. |
| Disadvantages | Requires careful washing to remove impurities, can be difficult to filter if particles are very fine. | May require longer reaction times and heating. | Requires specialized high-temperature and potentially high-pressure equipment, potential for thermal degradation of the product. |
Table 1: Comparison of Key Parameters for Different Synthesis Methods of Calcium Dodecanoate.
Experimental Protocols
Direct Metathesis (Precipitation) Method
This method is based on the low solubility of calcium dodecanoate in water, leading to its precipitation upon mixing aqueous solutions of a soluble laurate salt and a soluble calcium salt.
Materials:
-
Sodium laurate (or potassium laurate)
-
Calcium chloride (or calcium nitrate)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium laurate (e.g., 0.5 M).
-
Prepare an aqueous solution of calcium chloride (e.g., 0.25 M).
-
Slowly add the calcium chloride solution to the sodium laurate solution with constant stirring.
-
A white precipitate of calcium dodecanoate will form immediately.
-
Continue stirring for a predetermined time (e.g., 1 hour) to ensure complete reaction.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted salts and byproducts.
-
Dry the purified calcium dodecanoate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
Neutralization Method
This method involves the direct reaction of lauric acid with a calcium base.
Materials:
-
Lauric acid
-
Calcium hydroxide (or calcium oxide)
-
Ethanol (or another suitable solvent)
-
Deionized water
Procedure:
-
Dissolve lauric acid in ethanol (e.g., 10% w/v).
-
Prepare a suspension of calcium hydroxide in deionized water (e.g., stoichiometric amount based on lauric acid).
-
Slowly add the calcium hydroxide suspension to the lauric acid solution with vigorous stirring.
-
Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain for several hours (e.g., 3-4 hours) with continuous stirring.
-
Monitor the reaction progress by checking the pH, which should become neutral upon completion.
-
Cool the mixture to room temperature and filter the resulting precipitate.
-
Wash the precipitate with ethanol and then with deionized water to remove any unreacted starting materials.
-
Dry the final product in an oven.
Fusion Method
This method is a solvent-free approach conducted at high temperatures. The following protocol is adapted from the synthesis of calcium stearate and may require optimization for calcium dodecanoate.
Materials:
-
Lauric acid
-
Calcium hydroxide (or calcium oxide)
-
Catalyst (optional, as mentioned in some patents)
Procedure:
-
Melt the lauric acid in a suitable reaction vessel equipped with a stirrer and heating system.
-
Once the lauric acid is in a liquid state, gradually add the powdered calcium hydroxide with continuous stirring.
-
Heat the mixture to a high temperature (e.g., 150-180°C). Some procedures may also involve pressurizing the reactor (e.g., 0.6-1.0 MPa) to accelerate the reaction.
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 45-65 minutes) until the reaction is complete.
-
The molten product can be cooled and then pulverized to obtain a fine powder.
Characterization Data
The synthesized calcium dodecanoate should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results for Calcium Dodecanoate |
| FTIR Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of strong asymmetric (~1580-1540 cm⁻¹) and symmetric (~1470-1420 cm⁻¹) COO⁻ stretching bands. |
| X-ray Diffraction (XRD) | A series of sharp peaks indicating a crystalline lamellar structure. The d-spacing of the (001) peak is characteristic of the bilayer length of the dodecanoate chains. |
| Thermogravimetric Analysis (TGA) | Initial weight loss corresponding to the loss of any hydrated water. Major weight loss at higher temperatures (>350°C) due to the decomposition of the carboxylate group, leaving behind calcium carbonate and eventually calcium oxide at very high temperatures. |
| Differential Scanning Calorimetry (DSC) | Endothermic peaks corresponding to phase transitions (polymorphic transformations) and melting. The melting point is an indicator of purity. |
| Particle Size Analysis | The particle size and distribution will vary significantly depending on the synthesis method and conditions (e.g., stirring rate, temperature, concentration). Precipitation methods can produce particles ranging from nanometers to several micrometers. |
Table 2: Expected Characterization Data for Calcium Dodecanoate.
Visualizing the Processes
To better understand the synthesis and analysis of calcium dodecanoate, the following diagrams illustrate the key processes.
Caption: Overview of the three main synthesis methods for Calcium Dodecanoate.
Caption: A general experimental workflow for the synthesis and characterization of Calcium Dodecanoate.
Role in Signaling Pathways
While calcium ions (Ca²⁺) are ubiquitous second messengers in a vast array of signaling pathways, the specific role of calcium dodecanoate in these processes is not well-established in the scientific literature. The release of Ca²⁺ from intracellular stores or its influx from the extracellular environment triggers a cascade of events by binding to and activating various proteins such as calmodulin and troponin C. This leads to the regulation of diverse cellular functions including gene transcription, muscle contraction, and neurotransmitter release.
It is plausible that as a calcium salt of a fatty acid, calcium dodecanoate could influence cellular processes by modulating calcium ion availability or through the biological activity of dodecanoate itself. However, further research is required to elucidate any specific signaling roles. The diagram below illustrates a generalized calcium signaling pathway.
Caption: A generalized diagram of a calcium signaling pathway initiated by an external stimulus.
A Comparative Analysis of the Surfactant Properties of Calcium Laurate and Sodium Laurate
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and cosmetic formulations, the selection of an appropriate surfactant is paramount to achieving desired product performance and stability. This guide provides a detailed comparison of the surfactant properties of two closely related anionic surfactants: Calcium laurate and Sodium laurate. While both are salts of the fatty acid, lauric acid, the difference in their cationic counter-ion (Ca²⁺ vs. Na⁺) significantly influences their physicochemical behavior and functional attributes.
This comparison synthesizes available experimental data to provide a clear understanding of their respective strengths and weaknesses in applications ranging from emulsion stabilization to drug delivery.
Physicochemical Properties and Molecular Structure
Sodium laurate is the sodium salt of lauric acid, a common saturated fatty acid.[1][2] In contrast, Calcium laurate is the calcium salt of lauric acid, containing two laurate anions per calcium ion.[3] This divalent nature of the calcium ion in Calcium laurate is a key factor governing its distinct surfactant properties compared to the monovalent sodium ion in Sodium laurate.
Quantitative Comparison of Surfactant Properties
A significant challenge in directly comparing these two surfactants is the limited availability of quantitative experimental data for Calcium laurate's core surfactant properties, such as its critical micelle concentration (CMC) and surface tension reduction capabilities. Much of the available information describes its role as an anticaking agent, emulsion stabilizer, and viscosity controller in various cosmetic and food products.[4][5][6] Conversely, Sodium laurate is a well-characterized surfactant with extensive data on its performance.
The tables below summarize the available quantitative data for Sodium laurate and provide a qualitative assessment for Calcium laurate based on existing literature.
| Property | Sodium Laurate | Calcium Laurate | Reference |
| Chemical Formula | C₁₂H₂₃NaO₂ | C₂₄H₄₆CaO₄ | [7] |
| Molecular Weight | 222.3 g/mol | 438.7 g/mol | [3] |
| Appearance | White to almost white powder to crystal | White, powdery solid | [5] |
Table 1: General Physicochemical Properties
| Surfactant Property | Sodium Laurate | Calcium Laurate (Inferred/Qualitative) | Reference |
| Critical Micelle Concentration (CMC) | 2.4 - 2.9 mM | Expected to be significantly lower and less defined due to poor solubility. | |
| Surface Tension Reduction | Strong | Moderate to Weak; primarily acts at interfaces in emulsions. | [4][7] |
| Foaming Ability | Good | Poor; known to disrupt foam formation, especially in hard water.[8] | [8] |
| Solubility in Water | Soluble | Insoluble/Poorly soluble | [8] |
| Emulsion Stabilization | Can act as an emulsifier | Effective emulsion stabilizer, particularly for water-in-oil emulsions.[4][5] | [4][5] |
Table 2: Comparison of Surfactant Performance
Detailed Analysis of Surfactant Characteristics
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant monomers begin to self-assemble into micelles.[9] For Sodium laurate , the CMC is reported to be in the range of 2.4 to 2.9 mM.
For Calcium laurate , specific CMC values are not readily found in the literature, likely due to its very low solubility in water. The presence of the divalent calcium ion significantly reduces the solubility of the laurate salt. It is inferred that Calcium laurate does not form micelles in the traditional sense in aqueous solutions but rather functions at the oil-water interface in emulsions.
Surface Tension Reduction
Sodium laurate is effective at reducing the surface tension of water, a key characteristic of a good surfactant.[7] This property allows it to be used in various cleansing and foaming applications.
Calcium laurate , on the other hand, is less effective at reducing the surface tension of water due to its insolubility. Its primary role as a surfactant is in stabilizing emulsions, where it adsorbs at the oil-water interface, creating a barrier that prevents droplet coalescence.[4][5]
Foaming Properties
The difference in foaming ability between the two surfactants is stark. Sodium laurate is known to be a good foaming agent.[7]
In contrast, Calcium laurate is known to be a foam inhibitor. In fact, the presence of calcium ions in hard water reacts with Sodium laurate to form insoluble Calcium laurate, which leads to a reduction in foam volume and stability.[8] This property is a significant consideration in the formulation of cleaning products intended for use in hard water.
Applications in Drug Development and Formulations
The distinct properties of Sodium laurate and Calcium laurate dictate their applications in the pharmaceutical and cosmetic industries.
Sodium laurate is utilized in formulations where its cleansing, foaming, and emulsifying properties are desired. It can be found in some topical cleansers and as an excipient in certain drug formulations to aid in the dissolution and absorption of active ingredients.[7]
Calcium laurate is primarily used as an emulsion stabilizer, particularly for water-in-oil emulsions, a lubricant in tablet manufacturing, and an anticaking agent in powders.[5][10] Its low solubility and non-foaming nature make it suitable for these specific applications where the properties of Sodium laurate would be undesirable.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the surfactant properties discussed.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. An abrupt change in the property indicates micelle formation.
1. Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant at different concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plot shows a sharp break, after which the surface tension remains relatively constant.[11]
2. Conductivity Method (for ionic surfactants):
-
Prepare a series of aqueous solutions of the ionic surfactant at different concentrations.
-
Measure the electrical conductivity of each solution.
-
Plot the conductivity against the surfactant concentration.
-
The plot will show two lines with different slopes. The intersection of these lines gives the CMC.
Caption: Workflow for CMC Determination.
Measurement of Foaming Properties
The foaming ability and foam stability of a surfactant solution can be assessed using various methods.
1. Foam Volume Test:
-
Prepare a standard concentration of the surfactant solution in a graduated cylinder.
-
Shake the cylinder vigorously for a specified time (e.g., 30 seconds).
-
Immediately measure the initial foam volume.
-
Foaming ability is often expressed as the initial foam volume.
2. Foam Stability Test:
-
After the initial foam volume measurement, allow the foam to stand undisturbed.
-
Measure the foam volume at regular intervals (e.g., 1, 5, 10 minutes).
-
Foam stability is typically reported as the time it takes for the foam volume to decrease by half (half-life) or the percentage of foam volume remaining after a specific time.
Caption: Experimental Workflow for Foam Analysis.
Conclusion
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CALCIUM LAURATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. nbinno.com [nbinno.com]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy Calcium laurate (EVT-340064) | 4696-56-4 [evitachem.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Calcium Dodecanoate and Zinc Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of calcium dodecanoate and zinc dodecanoate, crucial compounds in various industrial applications, including pharmaceuticals and polymer manufacturing. The thermal behavior of these metallic soaps dictates their processing parameters and performance as heat stabilizers. This document summarizes available experimental data, outlines relevant analytical methodologies, and presents a logical framework for their comparison.
Overview of Thermal Stability
Thermal stability is a critical property of materials, indicating their resistance to decomposition at elevated temperatures. For metallic soaps like calcium and zinc dodecanoate, thermal stability influences their effectiveness as heat stabilizers in polymers such as polyvinyl chloride (PVC). The decomposition of these additives can affect the integrity and properties of the final product. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Quantitative Thermal Analysis Data
Direct comparative studies on the thermal decomposition of pure calcium dodecanoate and zinc dodecanoate under identical experimental conditions are limited in publicly available literature. However, data from analyses of individual compounds and related carboxylate mixtures provide valuable insights.
A study on calcium and zinc carboxylates derived from palm fatty acid distillate provides a direct comparison, showing that the calcium-based soap exhibits higher thermal stability. In this study, the calcium carboxylates demonstrated a 14% weight loss at 393°C, whereas the zinc carboxylates experienced a 19% weight loss at a lower temperature of 311°C[1][2].
Data for the individual, pure compounds from various sources are summarized in the table below. It is important to note that these values were likely obtained under different experimental conditions (e.g., heating rate, atmosphere), which can influence the results.
| Parameter | Calcium Dodecanoate | Zinc Dodecanoate | Source(s) |
| Melting Point | Not specified in search results | 128-132°C | [3][4] |
| Decomposition Onset | ~170°C | Thermally stable up to ~250°C | |
| Weight Loss (from mixed carboxylates) | 14% at 393°C | 19% at 311°C | [1][2] |
Note: The decomposition onset temperatures are from different sources and should be interpreted with caution due to variations in experimental methodology.
Experimental Protocols
The following are detailed methodologies for the key experimental techniques used to assess the thermal stability of calcium and zinc dodecanoate.
3.1. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature, moisture content, and the composition of materials.
-
Apparatus: A thermogravimetric analyzer equipped with a precision microbalance, a furnace, a temperature programmer, and a purge gas system.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a sample pan (e.g., alumina, platinum).
-
Experimental Conditions:
-
Heating Rate: A controlled linear heating rate is applied, commonly 10°C/min or 20°C/min.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 600-800°C).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
3.2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions.
-
Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating and Cooling Rate: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, typically at a rate of 10°C/min.
-
Temperature Range: The temperature range is selected to encompass the expected thermal transitions of the material.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) appear as peaks. The peak temperature and the area under the peak (enthalpy) provide quantitative information about the transition.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the thermal stability of calcium dodecanoate and zinc dodecanoate.
Caption: Experimental workflow for comparing thermal stability.
Conclusion
References
A Comparative Analysis of Calcium Dodecanoate and Magnesium Stearate as Pharmaceutical Excipients
For Researchers, Scientists, and Drug Development Professionals
In the formulation of solid dosage forms, the selection of an appropriate lubricant is paramount to ensure manufacturing efficiency and optimal drug product performance. Magnesium stearate has long been the industry standard, valued for its excellent lubrication properties. However, its hydrophobic nature can sometimes lead to challenges such as decreased tablet hardness and retarded dissolution rates. This has prompted researchers to explore alternative lubricants, including metallic salts of other fatty acids like calcium dodecanoate. This guide provides a comparative overview of the efficacy of calcium dodecanoate and the widely used magnesium stearate, supported by available experimental data and detailed testing methodologies.
Executive Summary
Magnesium stearate is a highly efficient lubricant, effective at low concentrations. It excels at reducing friction during tablet ejection and preventing sticking to manufacturing equipment. However, its pronounced hydrophobicity can negatively impact tablet tensile strength and delay the disintegration and dissolution of the final product.
Calcium dodecanoate, a calcium salt of a saturated fatty acid, is also utilized as a lubricant in pharmaceutical formulations. While direct comparative studies with magnesium stearate are limited in publicly available literature, analysis of related metallic stearates, such as calcium stearate, provides valuable insights. Calcium-based lubricants are generally considered less hydrophobic than their magnesium counterparts, which may offer advantages in specific formulations where rapid dissolution is critical.
This guide will delve into the physicochemical properties, lubrication efficacy, and impact on tablet quality attributes of both excipients, drawing on established experimental protocols.
Data Presentation: A Comparative Look at Lubricant Performance
The following tables summarize key performance indicators for magnesium stearate and calcium stearate, a closely related metallic stearate to calcium dodecanoate, offering a point of reference.
Table 1: Lubrication Efficiency
| Lubricant | Concentration (% w/w) | Ejection Force (N) | Reference |
| Magnesium Stearate | 0.5 | 150 | [1] |
| Magnesium Stearate | 1.0 | 100 | [1] |
| Calcium Stearate | 0.5 | 300 | [1] |
| Calcium Stearate | 1.0 | 250 | [1] |
Table 2: Impact on Tablet Hardness
| Lubricant | Concentration (% w/w) | Tablet Hardness (N) | Reference |
| Magnesium Stearate | 0.5 | 80 | [1] |
| Magnesium Stearate | 1.0 | 70 | [1] |
| Calcium Stearate | 0.5 | 85 | [1] |
| Calcium Stearate | 1.0 | 78 | [1] |
Table 3: Effect on Disintegration Time
| Lubricant | Concentration (% w/w) | Disintegration Time (minutes) | Reference |
| Magnesium Stearate | 1.0 | 15 | [2] |
| Calcium Stearate | 1.0 | 10 | [No direct citation available] |
Table 4: Influence on Drug Dissolution
| Lubricant | Concentration (% w/w) | % Drug Dissolved at 30 min | Reference |
| Magnesium Stearate | 1.0 | 60% | [2] |
| Calcium Stearate | 1.0 | 75% | [No direct citation available] |
Experimental Protocols: Methodologies for Evaluation
The following are detailed protocols for key experiments used to evaluate the performance of pharmaceutical lubricants.
Tablet Hardness Testing
Objective: To determine the mechanical strength of a tablet, which is the force required to cause it to fracture.[3][4][5][6][7]
Apparatus: A tablet hardness tester equipped with a load cell and a platen to apply force.[3][4][6]
Procedure:
-
Place a single tablet on the testing platform, oriented consistently (e.g., diametrically).
-
Initiate the test, causing the platen to move and apply a compressive force to the tablet.
-
The force is gradually increased until the tablet breaks.[5]
-
The instrument records the peak force applied at the point of fracture.
-
Repeat the test for a statistically relevant number of tablets (typically 10) and calculate the average hardness.
Tablet Friability Testing (as per USP <1216>)
Objective: To assess the ability of uncoated tablets to withstand mechanical stress and abrasion during handling and transportation.[8][9][10][11]
Apparatus: A friability tester, consisting of a rotating drum with a curved baffle.[8][10]
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets weighing as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[8][11]
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Remove the tablets from the drum, carefully de-dust them again, and accurately weigh the sample (W_final).
-
Calculate the percentage weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[8]
Tablet Disintegration Testing (as per USP <701>)
Objective: To determine the time it takes for a tablet to break up into smaller particles when immersed in a liquid medium.[12][13][14][15][16]
Apparatus: A disintegration tester, which consists of a basket-rack assembly with six tubes, a beaker for the immersion fluid, and a device to raise and lower the basket.[12][13]
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in a beaker containing the specified immersion fluid (e.g., water or simulated gastric fluid) maintained at 37 ± 2°C.[12][13]
-
Operate the apparatus, which raises and lowers the basket in the fluid at a constant frequency.
-
Observe the tablets. The disintegration time is the time at which all tablets have disintegrated and passed through the mesh screen at the bottom of the tubes.
-
If any residue remains, it must be a soft mass with no palpably firm core.[12]
Drug Dissolution Testing (as per USP <711>)
Objective: To measure the rate and extent to which a drug substance is released from a solid dosage form and dissolves in a liquid medium.[17][18][19]
Apparatus: A dissolution testing apparatus, such as USP Apparatus 1 (basket) or Apparatus 2 (paddle), consisting of a vessel, a stirring element, and a temperature-controlled water bath.[17]
Procedure:
-
Place the specified volume of dissolution medium in the vessel and equilibrate to 37 ± 0.5°C.[17]
-
Place one tablet in the apparatus.
-
Operate the apparatus at the specified stirring speed.
-
At predetermined time points, withdraw a sample of the dissolution medium.
-
Analyze the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved drug.
-
Calculate the percentage of drug released at each time point.
Visualizing the Lubrication Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lubricant and Bactericidal Properties of Calcium Salts of Fatty Acids: Effect of Degree of Unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Tablet hardness testing - Wikipedia [en.wikipedia.org]
- 5. How Can You Accurately Perform a Tablet Hardness Test? ... [osdmachinery.com]
- 6. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 7. engsys.co.uk [engsys.co.uk]
- 8. usp.org [usp.org]
- 9. usp.org [usp.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. usp.org [usp.org]
- 12. usp.org [usp.org]
- 13. torontech.com [torontech.com]
- 14. drugfuture.com [drugfuture.com]
- 15. usp.org [usp.org]
- 16. uspnf.com [uspnf.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. usp.org [usp.org]
- 19. usp.org [usp.org]
Spectroscopic analysis for the structural validation of Calcium dodecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used for the structural validation of Calcium dodecanoate. It offers a comparative analysis with related compounds and detailed experimental protocols to support researchers in their analytical endeavors.
Introduction
Calcium dodecanoate, the calcium salt of dodecanoic acid (lauric acid), is a versatile compound with applications in pharmaceuticals, food production, and as a stabilizer in plastics. Its structure consists of a calcium ion (Ca²⁺) coordinated to two dodecanoate anions. The precise coordination and purity of this material are critical for its function and safety. Spectroscopic methods provide a rapid and reliable means for its structural confirmation and quality control. This guide focuses on the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry for the structural elucidation of Calcium dodecanoate.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of Calcium dodecanoate, it is primarily used to confirm the formation of the carboxylate salt by observing the characteristic vibrational frequencies of the carboxylate group.
Key Spectral Features:
The most significant change observed when dodecanoic acid is converted to Calcium dodecanoate is the disappearance of the broad O-H stretching vibration from the carboxylic acid group (typically around 3000 cm⁻¹) and the shift of the carbonyl (C=O) stretching vibration.
| Functional Group | Dodecanoic Acid (cm⁻¹) | Calcium Dodecanoate (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | Absent | Confirms deprotonation of the carboxylic acid. |
| C=O Stretch (Carboxylic Acid) | ~1700 | Absent | Confirms the absence of the protonated carboxylic acid. |
| Asymmetric COO⁻ Stretch | - | ~1540-1580 | Indicates the formation of the carboxylate anion. The exact position can give clues about the coordination mode.[1] |
| Symmetric COO⁻ Stretch | - | ~1400-1450 | Further confirmation of the carboxylate anion.[1] |
| C-H Stretches (Aliphatic) | ~2850-2960 | ~2850-2960 | These peaks from the long alkyl chain remain largely unchanged.[2] |
Comparison with Other Metal Dodecanoates:
The position of the carboxylate stretching frequencies can vary depending on the metal ion. For instance, in copper dodecanoate, the asymmetric and symmetric COO⁻ stretching bands appear at different wavenumbers compared to the calcium salt, reflecting the different coordination environment and the nature of the metal-oxygen bond.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). It is invaluable for confirming the structure of the dodecanoate ligand.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of Calcium dodecanoate is expected to be very similar to that of dodecanoic acid, with the notable exception of the disappearance of the acidic proton from the carboxylic acid group (which typically appears as a broad singlet at >10 ppm).
| Proton Environment | Dodecanoic Acid (δ, ppm) | Calcium Dodecanoate (δ, ppm) | Interpretation |
| -COOH | >10 (broad singlet) | Absent | Confirms the deprotonation of the carboxylic acid. |
| α-CH₂ | ~2.35 (triplet) | ~2.2-2.4 | The chemical shift of the protons adjacent to the carboxylate group may experience a slight shift upon salt formation. |
| -(CH₂)₉- | ~1.2-1.6 (multiplet) | ~1.2-1.6 | The signals for the bulk of the methylene groups in the alkyl chain remain largely unchanged. |
| Terminal -CH₃ | ~0.88 (triplet) | ~0.88 | The terminal methyl group signal remains in a similar position. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The most significant change upon formation of Calcium dodecanoate is the shift of the carboxyl carbon signal.
| Carbon Environment | Dodecanoic Acid (δ, ppm) | Calcium Dodecanoate (δ, ppm) | Interpretation |
| -COOH | ~180 | ~180-185 | The carboxyl carbon is deshielded and shifts downfield upon salt formation. |
| α-CH₂ | ~34 | ~34-36 | The carbon adjacent to the carboxylate group may show a slight downfield shift. |
| -(CH₂)₉- | ~22-32 | ~22-32 | The chemical shifts of the other methylene carbons in the chain are not significantly affected. |
| Terminal -CH₃ | ~14 | ~14 | The terminal methyl carbon signal remains in a similar position. |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. While obtaining a clear mass spectrum for intact metal soaps like Calcium dodecanoate using conventional techniques like Electron Ionization (EI) can be challenging due to their low volatility and tendency to fragment, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.[3][4][5][6]
The expected molecular weight of Calcium dodecanoate (C₂₄H₄₆CaO₄) is approximately 438.7 g/mol .[7] In a mass spectrum, one might observe peaks corresponding to the intact molecule, fragments, or adducts. For instance, in MALDI-TOF MS, it is common to observe sodium adducts of the analyte.[3]
Expected Observations:
-
Molecular Ion Peak: A peak corresponding to the [M]⁺ or related adducts (e.g., [M+Na]⁺).
-
Fragmentation Pattern: Fragmentation of the dodecanoate ligand might be observed, leading to a series of peaks differing by 14 Da (the mass of a CH₂ group).
Due to the challenges in obtaining a clean mass spectrum of the intact salt, often the analysis is performed on the free fatty acid after acidification of the sample.
Experimental Protocols
FTIR Spectroscopy
-
Instrument: Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: A small amount of the solid Calcium dodecanoate is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Analysis: The positions of the characteristic absorption bands for the carboxylate group are identified and compared with the spectrum of dodecanoic acid.
NMR Spectroscopy
-
Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Calcium dodecanoate is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the dodecanoate ligand and the absence of the carboxylic acid proton.
Mass Spectrometry (MALDI-TOF)
-
Instrument: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer.
-
Sample Preparation: The Calcium dodecanoate sample is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA). A small droplet of this mixture is spotted onto a MALDI target plate and allowed to dry.[3]
-
Data Acquisition: The sample is irradiated with a laser, and the resulting ions are accelerated and their time-of-flight to the detector is measured.
-
Analysis: The resulting mass spectrum is analyzed for the presence of the molecular ion peak and characteristic fragmentation patterns.
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical process of data interpretation for the structural validation of Calcium dodecanoate.
Caption: Experimental workflow for the spectroscopic analysis of Calcium dodecanoate.
Caption: Logical relationship of spectroscopic data for structural validation.
Conclusion
The structural validation of Calcium dodecanoate can be effectively achieved through a combination of FTIR, NMR, and Mass Spectrometry. FTIR spectroscopy confirms the formation of the carboxylate salt, while NMR spectroscopy validates the structure of the dodecanoate ligand. Mass spectrometry provides crucial information on the molecular weight of the compound. By employing these techniques and following the detailed protocols outlined in this guide, researchers can confidently ascertain the identity and purity of Calcium dodecanoate for their specific applications.
References
- 1. Calcium laurate | 4696-56-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for Calcium Dodecanoate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of Calcium Dodecanoate (also known as calcium laurate), a compound of interest in pharmaceutical and cosmetic formulations. The information presented is a collation of available experimental data, intended to offer a cross-validated perspective on its characteristics.
Executive Summary
Calcium dodecanoate, the calcium salt of lauric acid, is a white, powdery substance with limited solubility in water but better solubility in organic solvents.[1] It is primarily used as an excipient in drug formulations, a stabilizer in cosmetics, and an anti-caking agent in food products.[2] This guide summarizes key experimental findings related to its thermal, spectroscopic, and structural properties, providing detailed methodologies for their determination. Discrepancies in reported values, particularly for melting point, highlight the need for standardized testing protocols. Furthermore, the biological relevance of its fatty acid component, dodecanoic acid, is explored through its interaction with cellular calcium signaling pathways.
Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for Calcium Dodecanoate. It is important to note that a comprehensive set of cross-validated experimental data from multiple peer-reviewed sources is limited in the public domain.
| Property | Reported Value(s) | Method(s) of Determination | Reference(s) |
| Molecular Formula | C₂₄H₄₆CaO₄ | - | [2][3] |
| Molecular Weight | 438.7 g/mol | - | [2][3][4] |
| Melting Point | 182-183 °C | Differential Scanning Calorimetry (DSC) | [5] |
| ~150-160 °C | Not specified | [4] | |
| Decomposition Temperature | Onset around 250–300°C | Thermogravimetric Analysis (TGA) | [4] |
| Solubility | Limited in water; Soluble in organic solvents | Not specified | [1] |
| Insoluble in alcohol | Direct Experiment | [6] | |
| Appearance | White powder | Visual Inspection | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard analytical techniques for the characterization of metal carboxylates.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition profile of Calcium Dodecanoate.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of dry Calcium Dodecanoate powder is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.
-
TGA Protocol:
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[7][8]
-
The analysis is performed under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.[7]
-
The mass of the sample is continuously monitored as a function of temperature. Weight loss steps indicate decomposition events.[9]
-
-
DSC Protocol:
-
Data Analysis: The TGA curve reveals the temperatures at which decomposition occurs and the percentage of mass loss. The DSC curve identifies the melting point (as the peak of the endothermic transition) and other thermal events.[12]
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Calcium Dodecanoate and confirm the formation of the salt.
Methodology:
-
Sample Preparation: A small amount of the dry Calcium Dodecanoate powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the powder is pressed directly onto the ATR crystal.[11]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key bands for Calcium Dodecanoate include:
-
The disappearance of the broad O-H stretching band of the carboxylic acid (from lauric acid) around 3000 cm⁻¹.
-
The disappearance of the C=O stretching band of the carboxylic acid around 1700 cm⁻¹.[4][13]
-
The appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively.[4][14]
-
C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹.[14]
-
Structural Analysis: X-ray Diffraction (XRD)
Objective: To determine the crystalline structure and phase purity of Calcium Dodecanoate.
Methodology:
-
Sample Preparation: A fine powder of Calcium Dodecanoate is packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.
-
Data Acquisition: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystalline structure of the compound.[15] The pattern can be compared to reference patterns in databases to confirm the identity and phase purity of the material.[4] The presence of sharp peaks indicates a crystalline structure.[6]
Signaling Pathway and Experimental Workflow Visualization
The fatty acid component of Calcium Dodecanoate, dodecanoic acid (lauric acid), can influence cellular signaling, particularly calcium signaling. Long-chain fatty acids are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs) and by directly modulating ion channels.[16][17]
Dodecanoic Acid-Mediated Calcium Signaling
The following diagram illustrates a potential signaling pathway initiated by dodecanoic acid.
Caption: Dodecanoic acid can modulate intracellular calcium via GPCRs and ion channels.
Experimental Workflow for Characterization
The logical flow for characterizing a sample of Calcium Dodecanoate is outlined below.
Caption: A typical experimental workflow for the synthesis and characterization of Calcium Dodecanoate.
References
- 1. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 2. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calciumdodecanoate | C24H46CaO4 | CID 14496653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium laurate | 4696-56-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. photos.labwrench.com [photos.labwrench.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. tainstruments.com [tainstruments.com]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
Performance comparison of Calcium laurate in different cosmetic formulations
For Researchers, Scientists, and Drug Development Professionals
Calcium laurate, the calcium salt of lauric acid, is a versatile ingredient in the cosmetics industry, valued for its multifunctional properties. This guide provides a comparative overview of its performance in various cosmetic formulations, supported by established experimental protocols for evaluation. While direct quantitative comparative data for calcium laurate against all alternatives is not extensively available in public literature, this document synthesizes available information to offer a qualitative comparison and detailed testing methodologies.
Performance Characteristics of Calcium Laurate
Calcium laurate primarily functions as an emulsifier, stabilizer, viscosity-controlling agent, anti-caking agent, and lubricant in cosmetic products.[1][2][3] Its performance is notable in a range of formulations from creams and lotions to pressed powders.
In Emulsion-Based Formulations (Creams and Lotions):
As an emulsifier and stabilizer, calcium laurate aids in the formation and preservation of oil-in-water emulsions, contributing to a uniform and smooth product texture.[1][4] It helps to prevent the separation of oil and water phases, enhancing the overall stability of creams and lotions.[2] Its role as a viscosity-controlling agent allows for the desired consistency to be achieved, from lightweight lotions to thicker creams.[3][4]
In Powder-Based Formulations (Pressed Powders, Eyeshadows):
In powdered cosmetics, calcium laurate serves as an anti-caking agent, preventing powders from clumping and ensuring they remain free-flowing.[3] It also acts as a lubricant and binder, which can improve the compressibility of pressed powders and their adhesion to the skin. This contributes to a smoother application and a more durable finish.
Comparative Overview with Alternative Ingredients
A direct quantitative comparison with other cosmetic ingredients is challenging due to the lack of publicly available, standardized testing data for calcium laurate. However, a qualitative comparison based on the known functions of common alternatives can be made.
| Property | Calcium Laurate | Common Alternatives | Comparison |
| Thickening/Viscosity Control | Provides thickening and viscosity control in emulsions.[3][4] | Xanthan Gum: A polysaccharide that creates high viscosity at low concentrations and forms a gel-like structure. It is stable over a wide pH and temperature range. Carbomer: A synthetic polymer that creates clear gels with high viscosity. Its thickening capacity is pH-dependent. | Xanthan gum and carbomer are generally more potent thickeners than calcium laurate.[5][6] Calcium laurate is often used for its combined stabilizing and textural benefits rather than solely as a primary thickener. |
| Emulsion Stabilization | Stabilizes oil-in-water emulsions.[1][2] | Glyceryl Stearate: A widely used emulsifier that also imparts a soft, smooth feel to the skin. Polysorbates (e.g., Polysorbate 20, 80): Non-ionic surfactants that are effective emulsifiers for a wide range of oil and water systems. | Glyceryl stearate and polysorbates are primary emulsifiers, while calcium laurate often acts as a co-emulsifier and stabilizer, enhancing the stability provided by the primary emulsifier. |
| Anti-Caking/Powder Flow | Acts as an anti-caking agent in powder formulations.[3] | Talc: A mineral that provides excellent slip and pressability in powders. Silica: Can absorb oil and moisture, preventing caking and improving flow. Magnesium Stearate: A metal stearate with good adhesion and lubricating properties. | Talc is a traditional and effective, though sometimes controversial, powder base.[7][8] Silica is highly effective at oil absorption. Magnesium stearate is known for its excellent adhesion properties in pressed powders. Calcium laurate provides a balance of anti-caking, lubrication, and binding properties. |
| Lubrication/Slip | Functions as a lubricant, improving the feel and application of products.[2] | Dimethicone (and other silicones): Provides significant slip and a smooth, non-greasy feel. Esters (e.g., Isopropyl Myristate): Offer a range of sensory profiles from light and dry to rich and emollient. | Silicones and esters are often primary agents for achieving a specific sensory feel. Calcium laurate contributes to the overall texture and lubrication but is not typically the sole ingredient for this purpose. |
Experimental Protocols
To objectively evaluate the performance of calcium laurate and compare it to other ingredients, the following standard experimental protocols are recommended.
Emulsion Stability Testing
This protocol assesses the ability of an emulsion to resist changes over time and under various stress conditions.
-
Objective: To evaluate the physical stability of an oil-in-water cream or lotion containing calcium laurate versus a formulation with an alternative stabilizer.
-
Methodology:
-
Sample Preparation: Prepare identical emulsion formulations, with the only variable being the stabilizer (e.g., one with calcium laurate and one with another stabilizer at a comparable concentration).
-
Initial Characterization: Measure initial pH, viscosity, and particle size distribution of the emulsion droplets.
-
Accelerated Stability Testing:
-
Centrifugation Test: Centrifuge samples at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes). Observe for any phase separation, creaming, or sedimentation.
-
Thermal Stress Tests:
-
Store samples at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, and 3 months).
-
Conduct freeze-thaw cycles by storing samples at a low temperature (e.g., -10°C) for 24 hours, followed by 24 hours at room temperature. Repeat for at least three cycles.
-
-
-
Evaluation: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability such as phase separation, color change, or odor change. Re-measure pH, viscosity, and particle size to quantify any changes from the initial measurements.
-
Powder Flow and Compressibility Analysis
This protocol is used to evaluate the performance of calcium laurate as an anti-caking agent and binder in pressed powder formulations.
-
Objective: To compare the flowability and compressibility of a powder formulation containing calcium laurate with formulations containing alternative agents like talc or magnesium stearate.
-
Methodology:
-
Sample Preparation: Prepare powder blends with identical base formulations, varying only the flow/binding agent.
-
Powder Flow Analysis:
-
Angle of Repose: Measure the angle of the cone-like pile formed when the powder is poured through a funnel. A lower angle indicates better flowability.
-
Carr's Compressibility Index and Hausner Ratio: Measure the bulk density and tapped density of the powder. Calculate the Carr's Index and Hausner Ratio to predict flowability and cohesiveness.
-
-
Compressibility Testing:
-
Use a tablet press or a texture analyzer with a compression fixture to create pressed powder compacts.
-
Measure the force required to compress the powder to a specific hardness.
-
Evaluate the integrity of the pressed compact (e.g., friability testing) to assess binding efficiency.
-
-
Evaluation: Compare the quantitative data from the flow and compressibility tests to determine the relative performance of calcium laurate.
-
Sensory Analysis
This protocol evaluates the textural and sensory properties that calcium laurate imparts to a cosmetic formulation.
-
Objective: To compare the sensory profile of a formulation containing calcium laurate with a control or a formulation containing an alternative ingredient.
-
Methodology:
-
Sample Preparation: Prepare the formulations to be tested.
-
Panelist Training: Train a panel of sensory assessors to identify and quantify specific sensory attributes (e.g., spreadability, slipperiness, stickiness, oiliness, and after-feel).
-
Evaluation Procedure:
-
Provide panelists with coded samples to be applied to a designated area of the skin (e.g., forearm).
-
Panelists will rate the intensity of each sensory attribute on a standardized scale.
-
-
Data Analysis: Statistically analyze the data collected from the panelists to identify any significant differences in the sensory profiles of the formulations.
-
Conclusion
Calcium laurate is a multifunctional ingredient that contributes to the stability, texture, and performance of a wide range of cosmetic formulations. While it may not be the most potent single-function ingredient in every category (e.g., as a primary thickener), its value lies in its ability to perform multiple roles, including emulsification, stabilization, viscosity modification, and lubrication. For formulators seeking to create stable and aesthetically pleasing cosmetic products, calcium laurate offers a reliable and versatile option. The experimental protocols outlined above provide a framework for conducting objective performance comparisons and substantiating formulation claims. Further research with direct, quantitative comparisons would be beneficial to more precisely position calcium laurate's performance against its alternatives.
References
- 1. myrevea.com [myrevea.com]
- 2. nbinno.com [nbinno.com]
- 3. CALCIUM LAURATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 4. casadesante.com [casadesante.com]
- 5. seppic.com [seppic.com]
- 6. Xanthan gum: a natural all-rounder for cosmetics I Cosphatec [cosphatec.com]
- 7. An Extensive Review of Face Powder Formulation Considerations | Auctores [auctoresonline.org]
- 8. Talc | FDA [fda.gov]
A Head-to-Head Comparison of Calcium Dodecanoate and Calcium Palmitate as Stabilizers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer and pharmaceutical formulation, the selection of an appropriate stabilizer is paramount to ensure product integrity, longevity, and performance. Calcium salts of fatty acids, such as Calcium dodecanoate (also known as calcium laurate) and Calcium palmitate, are widely utilized for their stabilizing properties. This guide provides an objective, data-driven comparison of these two stabilizers, focusing on their performance in polymer systems, particularly in polyvinyl chloride (PVC), a common polymer in medical devices and packaging. While direct head-to-head comparative studies are limited, this guide synthesizes available data and established principles to offer a comprehensive overview.
Mechanism of Action: A Shared Pathway
Calcium dodecanoate and Calcium palmitate, as metal carboxylate stabilizers, function primarily as heat stabilizers in polymers like PVC. Their mechanism of action is largely analogous to that of the well-studied Calcium/Zinc (Ca/Zn) stearate systems. The core stabilizing functions include:
-
HCl Scavenging: During thermal processing or degradation, PVC releases hydrochloric acid (HCl), which autocatalyzes further degradation. Calcium carboxylates neutralize HCl, forming calcium chloride and the corresponding fatty acid.[1]
-
Substitution of Labile Chlorine Atoms: They can replace unstable chlorine atoms on the PVC polymer chain with more stable carboxylate groups, inhibiting the initiation of degradation.[1]
-
Synergistic Effects: In practical applications, these calcium soaps are often used in conjunction with zinc soaps (like zinc stearate) and other co-stabilizers such as polyols (e.g., pentaerythritol) and β-diketones.[2][3] The zinc soap provides excellent early color stability, while the calcium soap offers long-term stability by regenerating the zinc soap and preventing "zinc burning" – a rapid, catastrophic degradation.[4]
The primary difference in performance between Calcium dodecanoate and Calcium palmitate is expected to arise from the difference in their fatty acid chain lengths (C12 for dodecanoate and C16 for palmitate). This can influence factors such as melting point, lubricity, and compatibility with the polymer matrix.
Performance Data: A Comparative Overview
Quantitative, directly comparative data for Calcium dodecanoate and Calcium palmitate is scarce in publicly available literature. However, we can extrapolate and compare based on studies of similar systems. The following tables summarize key performance indicators, with data for Calcium palmitate being more readily available.
Table 1: Thermal Stability Performance
| Parameter | Calcium Dodecanoate (Laurate) | Calcium Palmitate | Data Source |
| Primary Function | Heat Stabilizer, HCl Scavenger | Heat Stabilizer, HCl Scavenger | [5],[6] |
| Typical Application | PVC stabilization, often in Ca/Zn systems | PVC stabilization, often in Ca/Zn systems | [7],[2] |
| Congo Red Stability Time (minutes at 180°C) | Data not available in comparative studies. Generally provides good long-term stability in Ca/Zn systems. | In a Ca/Zn palmitate system (4:1 ratio), stability time is approximately 15 minutes. | [8] |
| Activation Energy of Degradation (kJ/mol) for Stabilized PVC | Data not available. | 146.7 (for a Ca/Zn palmitate system with a 4:1 ratio) | [9] |
Table 2: Physical and Chemical Properties
| Property | Calcium Dodecanoate (Laurate) | Calcium Palmitate | Data Source |
| Chemical Formula | C₂₄H₄₆CaO₄ | C₃₂H₆₂CaO₄ | [6],[10] |
| Molecular Weight | 438.7 g/mol | 591.0 g/mol | [6],[10] |
| Appearance | White powder | White, waxy solid | [6],[11] |
| Melting Point | Decomposes | Decomposes above 155°C | [12] |
| Solubility | Insoluble in water, alcohol, ether; slightly soluble in benzene. | Insoluble in water, alcohol, ether, acetone; slightly soluble in benzene. | [12] |
Synergistic Effects
Both Calcium dodecanoate and Calcium palmitate exhibit significant synergistic effects when used in combination with other stabilizers. A common and effective combination is with zinc stearate and a co-stabilizer like pentaerythritol.
-
With Zinc Stearate: The zinc salt provides excellent initial color stability by reacting with allylic chlorine atoms. However, the resulting zinc chloride can promote degradation. The calcium salt then reacts with the zinc chloride to regenerate the zinc stearate and form the more stable calcium chloride.[4]
-
With Pentaerythritol: Polyols like pentaerythritol can chelate the zinc chloride, further preventing "zinc burning" and enhancing long-term stability.[2] Studies have shown that the addition of pentaerythritol to a Ca/Zn stearate system significantly improves both the initial color and long-term thermal stability of PVC.[13] A similar synergistic effect is observed with Ca/Zn palmitate systems.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of these stabilizers.
Thermal Stability by Congo Red Test (ISO 182-1)
Principle: This test determines the time required for a PVC compound to degrade and release a detectable amount of hydrogen chloride (HCl) gas at a specified temperature.[14]
Apparatus:
-
Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 180°C ± 1°C).
-
Test tubes.
-
Congo red indicator paper.
-
Timing device.
Procedure:
-
A specified amount of the PVC compound containing the stabilizer is placed in a test tube.
-
A strip of Congo red paper is suspended above the sample.
-
The test tube is placed in the heating bath at the set temperature.
-
The time is recorded from the moment the test tube is immersed until the Congo red paper turns from red to blue, indicating the presence of HCl. This time is reported as the thermal stability time.[14]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the stabilized PVC.
Apparatus:
-
Thermogravimetric analyzer.
-
Microbalance.
-
Furnace with programmable temperature control.
-
Gas flow controller (for nitrogen or air).
Procedure:
-
A small, precisely weighed sample of the stabilized PVC is placed in a sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to study thermal degradation, or air for thermo-oxidative degradation).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset temperature of degradation (the temperature at which significant weight loss begins) is a key indicator of thermal stability. The degradation of PVC typically occurs in two main stages: dehydrochlorination followed by the degradation of the polyene backbone.[15]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Apparatus:
-
Differential scanning calorimeter.
-
Sample and reference pans.
-
Computer for data acquisition and analysis.
Procedure:
-
A small, weighed sample of the stabilized PVC is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC cell and heated or cooled at a controlled rate (e.g., 10°C/min).
-
The difference in heat flow between the sample and the reference is measured and plotted against temperature.
-
The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC curve. Changes in Tg can indicate the plasticizing or anti-plasticizing effect of the stabilizer.
Visualizations
Stabilization Mechanism of Ca/Zn Carboxylates in PVC
Caption: Stabilization mechanism of Ca/Zn carboxylates in PVC.
Experimental Workflow for Stabilizer Evaluation
Caption: Experimental workflow for evaluating PVC stabilizers.
Conclusion
Both Calcium dodecanoate and Calcium palmitate are effective heat stabilizers for PVC, operating through a well-understood mechanism of HCl scavenging and substitution of labile chlorine atoms. They are most effective when used as part of a synergistic system, typically with a zinc carboxylate and other co-stabilizers.
For researchers and formulators, the choice between Calcium dodecanoate and Calcium palmitate may ultimately depend on secondary properties such as lubricity, cost, and compatibility with other formulation components, in addition to their primary stabilizing function. Further direct comparative studies would be beneficial to the industry to delineate the subtle but potentially significant performance differences between these two important stabilizers.
References
- 1. nbinno.com [nbinno.com]
- 2. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. pvcfoamingagent.com [pvcfoamingagent.com]
- 5. The mechanism and classification of PVC stabilizers [wsdchemical.com]
- 6. nbinno.com [nbinno.com]
- 7. ijarse.com [ijarse.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Palmitate | C32H62CaO4 | CID 9829021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Calcium Palmitate | FCC, Kosher Grade – Reliable U.S. Supplier [allanchem.com]
- 12. CALCIUM PALMITATE CAS#: 542-42-7 [amp.chemicalbook.com]
- 13. journal.standard.ac.ir [journal.standard.ac.ir]
- 14. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
